molecular formula C17H20O9 B15566799 Neochlorogenic acid methyl ester

Neochlorogenic acid methyl ester

Cat. No.: B15566799
M. Wt: 368.3 g/mol
InChI Key: MZNIJRAPCCELQX-NYCIAPANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neochlorogenic acid methyl ester has been reported in Saussurea medusa, Centaurea jacea, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20O9

Molecular Weight

368.3 g/mol

IUPAC Name

methyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15+,17-/m1/s1

InChI Key

MZNIJRAPCCELQX-NYCIAPANSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Biological Activities of Neochlorogenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neochlorogenic acid methyl ester, a derivative of the naturally occurring phenolic compound neochlorogenic acid, has garnered interest in the scientific community for its diverse biological activities. This document provides a comprehensive overview of its known effects, supported by quantitative data, detailed experimental protocols, and visualizations of associated molecular pathways. This guide is intended to serve as a technical resource for professionals engaged in pharmacological research and drug discovery.

Overview of Biological Activities

This compound has been identified as a bioactive compound in various plant species, including Artemisia capillaris, black chokeberry (Aronia melanocarpa), and the flowers of Lonicera japonica.[1][2] Research has demonstrated its involvement in several key biological processes, including antiviral, antioxidant, chemopreventive, and anticancer activities.

Antiviral Activity: Hepatitis B Virus (HBV)

This compound has been investigated for its potential to inhibit the hepatitis B virus. However, studies indicate that its efficacy is significantly lower than its non-esterified parent compound, neochlorogenic acid. Research involving chlorogenic acid analogues isolated from Artemisia capillaris found that while the non-esterified compounds showed potent activity against HBV DNA replication, the esterified versions, including this compound, exhibited dramatically decreased anti-HBV activity.[1] This suggests that the free carboxyl group on the quinic acid moiety is crucial for this particular biological function.[1]

Despite the reduced potency, one study noted that treatment of HepG 2.2.15 cells with this compound at a concentration of 144.7 µM resulted in a significant decrease in HBV DNA replication activity and reduced secretions of HBsAg and HBeAg without showing cellular toxicity.[3]

CompoundAssayCell LineParameterResult
This compoundAnti-HBV AssayHepG 2.2.15Inhibition of HBV DNA replication, HBsAg/HBeAg secretionActivity significantly decreased at 144.7 µM

The anti-HBV activity is typically evaluated using the HepG 2.2.15 cell line, which is a human hepatoblastoma cell line that stably expresses the HBV genome.

  • Cell Culture: HepG 2.2.15 cells are cultured in RPMI-1640 medium supplemented with 10% fetal calf serum, 100 mg/mL G418 (to maintain HBV plasmid expression), and standard antibiotics (penicillin/streptomycin). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Compound Treatment: Cells are seeded in plates and treated with various concentrations of this compound (e.g., 144.7, 312.5, 2488.4, 2916.2 nM) dissolved in DMSO for a period of 72 hours. The final DMSO concentration is kept non-toxic (e.g., <0.1%).[3]

  • Antigen Secretion Analysis: The levels of secreted Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the cell culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • HBV DNA Replication Analysis: Total DNA is extracted from the cells. The level of HBV DNA replication is monitored by real-time quantitative PCR (qPCR) using primers specific to the HBV genome.

  • Cytotoxicity Assessment: The viability of the HepG 2.2.15 cells after compound treatment is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure the observed antiviral effects are not due to cell death.[1][3]

G cluster_culture Cell Culture & Treatment cluster_analysis Analysis (72h Post-Treatment) A Culture HepG 2.2.15 Cells B Treat with Neochlorogenic acid methyl ester A->B C Collect Supernatant B->C D Lyse Cells & Extract DNA B->D G MTT Assay for Cytotoxicity B->G E ELISA for HBsAg/HBeAg C->E F qPCR for HBV DNA D->F

Workflow for in vitro anti-HBV activity assessment.

Chemopreventive Activity: Quinone Reductase Induction

This compound has demonstrated notable activity as an inducer of quinone reductase (QR), a phase II detoxification enzyme that plays a critical role in protecting cells against carcinogens and oxidative stress. This activity suggests potential for use as a chemopreventive agent.

CompoundAssayParameterResultSource Organism
This compoundQuinone Reductase InductionCD Value6.7 µMAronia melanocarpa (Black Chokeberry)

CD (Concentration to Double) Value: The concentration of the compound required to double the specific activity of quinone reductase.[1][2][4]

This assay measures the ability of a compound to induce the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1 or QR1) in cultured cells, typically murine hepatoma (Hepa 1c1c7) cells.

  • Cell Culture: Hepa 1c1c7 cells are grown in α-MEM medium supplemented with 10% fetal bovine serum and maintained under standard cell culture conditions.

  • Compound Treatment: Cells are plated in 96-well plates. After allowing them to attach, the medium is replaced with fresh medium containing various concentrations of this compound. The cells are incubated for 48 hours.

  • Cell Lysis: After incubation, the medium is removed, and the cells are lysed by adding a digitonin (B1670571) solution.

  • Enzyme Activity Measurement: The QR activity in the cell lysate is measured spectrophotometrically. The reaction mixture includes cell lysate, an appropriate buffer (e.g., Tris-HCl), FAD, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+, and menadione (B1676200) (as the substrate). The reduction of a redox dye (e.g., MTT) by QR is monitored by measuring the absorbance change at a specific wavelength (e.g., 610 nm).

  • Protein Quantification: The total protein content in each well is determined using a standard protein assay (e.g., crystal violet staining) to normalize the QR activity.

  • Data Analysis: The specific activity of QR is calculated and plotted against the compound concentration to determine the CD value.

Antioxidant Activity

This compound is recognized for its antioxidant properties, contributing to its potential health benefits.[1][2][4] It participates in scavenging free radicals, although specific quantitative data distinguishing it from other chlorogenic acid isomers in various assays is not extensively detailed in the reviewed literature. One study investigating constituents of black chokeberry fruits noted that while 17 compounds showed significant antioxidant activity in a hydroxyl radical-scavenging assay, the most potent was hyperin (ED50 = 0.17 μM).[1] While this compound was identified as a constituent, its specific ED50 was not reported in the abstract.[1]

This assay evaluates the ability of a compound to neutralize hydroxyl radicals (•OH), which are highly reactive oxygen species.

  • Reaction Mixture Preparation: The reaction is typically carried out in a phosphate (B84403) buffer. The mixture contains EDTA, FeCl₃, ascorbic acid, H₂O₂, and deoxyribose (as the detector molecule).

  • Initiation of Radical Generation: The Fenton reaction is initiated by adding the reagents, which generates hydroxyl radicals. These radicals attack the deoxyribose.

  • Compound Addition: this compound is added to the reaction mixture at various concentrations to compete with deoxyribose for the hydroxyl radicals.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour).

  • Quantification of Deoxyribose Degradation: The reaction is stopped by adding thiobarbituric acid (TBA) and trichloroacetic acid (TCA). The mixture is heated (e.g., at 95°C) to allow malondialdehyde (a product of deoxyribose degradation) to react with TBA, forming a pink chromogen.

  • Measurement: The absorbance of the resulting pink solution is measured spectrophotometrically (e.g., at 532 nm). A decrease in absorbance in the presence of the test compound indicates scavenging activity. The ED50 value (the concentration required to inhibit 50% of deoxyribose degradation) is then calculated.

Anticancer Activity: Oral Squamous Cell Carcinoma (OSCC)

Recent research indicates that this compound can enhance the antitumor effects of certain chemotherapeutic agents. A study demonstrated that it significantly potentiated the suppressive effects of Pingyangmycin (PYM), a DNA-damaging agent, on OSCC cell proliferation and apoptosis.[5] The mechanism appears to involve the regulation of Topoisomerase II Alpha (TOP2A).

  • Synergistic Effect: Co-treatment of OSCC cells with this compound and PYM resulted in enhanced inhibition of cell proliferation and a greater induction of apoptosis compared to PYM treatment alone.[5]

  • Cell Cycle Arrest: The combination therapy was more effective at arresting the cell cycle in the G0/G1 phase by regulating the CDK1/Cyclin B1 complex.[5]

  • Mechanism of Action: The study suggests that this compound exerts its effect by regulating TOP2A, which was shown to interact with CDK1. Overexpression of TOP2A reversed the synergistic inhibitory effects of the co-treatment.[5]

  • Reduced Toxicity: Notably, this compound was found to decrease the PYM-induced toxicity in normal oral epithelial cells, suggesting a potential protective effect on non-cancerous tissues.[5]

G cluster_drug Drug Action cluster_pathway Cell Cycle Regulation PYM Pingyangmycin (PYM) TOP2A TOP2A PYM->TOP2A G2M G2/M Transition PYM->G2M inhibits NCA_ME Neochlorogenic Acid Methyl Ester NCA_ME->TOP2A regulates NCA_ME->G2M enhances inhibition CDK1 CDK1 / Cyclin B1 TOP2A->CDK1 interacts with CDK1->G2M Prolif Cell Proliferation G2M->Prolif

NCA Methyl Ester enhances PYM's antitumor effect by regulating TOP2A and the CDK1/Cyclin B1 complex.

Conclusion

This compound is a multifunctional phytochemical with a range of biological activities. While its antiviral effects against HBV are less pronounced than its parent compound, it demonstrates significant potential as a chemopreventive agent through the induction of quinone reductase. Furthermore, its ability to synergize with existing anticancer drugs like Pingyangmycin highlights a promising avenue for its application in combination cancer therapy, potentially improving efficacy while reducing toxicity to normal cells. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.

References

Natural Sources of Neochlorogenic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neochlorogenic acid methyl ester, a derivative of the widely distributed phenylpropanoid neochlorogenic acid, has garnered interest in the scientific community for its potential therapeutic properties. As a naturally occurring compound, it has been identified in various plant species and is associated with a range of biological activities, including anti-HBV, antioxidant, and quinone reductase-inducing effects.[1] This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its isolation and quantification, and an exploration of its biological activities and biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Quantitative Data

This compound has been identified in a variety of plant species, often alongside its parent compound, neochlorogenic acid, and other chlorogenic acid isomers. The primary sources identified in the literature are summarized in the table below. It is important to note that while the presence of this compound is documented in these sources, quantitative data for this specific compound remains limited in published research. Most analytical studies have focused on the quantification of the more abundant chlorogenic acids.

Plant SpeciesPart of PlantCommon NameReference
Lonicera japonicaFlower budsHoneysuckle[2]
Artemisia capillarisAerial partsYin-Chen[3][4]
Aronia melanocarpaFruits, Dried JuiceBlack Chokeberry[4][5]
Akebia trifoliataStemsThree-leaf Akebia[6]
Crataegus monogynaInflorescencesHawthorn[7]

Quantitative Data Summary

Quantitative analysis of this compound is not widely reported. However, studies on related compounds in the same plant sources provide context for its potential concentration.

Plant SpeciesCompound MeasuredConcentrationReference
Lonicera japonica (Green-White Samples)Neochlorogenic acid0.26%[8]
Aronia melanocarpaNeochlorogenic acid143.5 to 482.7 mg/100 g d.w.
Artemia capillarisChlorogenic acid38.5 mg/g[9]

Experimental Protocols

The isolation and quantification of this compound from natural sources typically involve extraction followed by chromatographic separation and spectroscopic identification.

Protocol 1: Extraction and Isolation

This protocol is a generalized procedure based on methodologies reported for the isolation of chlorogenic acid analogues from plant materials.[6]

  • Extraction:

    • Air-dry and powder the plant material (e.g., stems of Akebia trifoliata).

    • Extract the powdered material with 90% ethanol (B145695) at room temperature through repeated maceration (3 times, 24 hours each).

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

    • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

    • The fraction containing this compound (typically the ethyl acetate or n-butanol fraction) is concentrated under reduced pressure.

  • Chromatographic Separation:

    • Subject the active fraction to column chromatography on a silica (B1680970) gel column.

    • Elute the column with a gradient of chloroform-methanol or a similar solvent system.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing the compound of interest and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column.

  • Structure Elucidation:

    • The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

Protocol 2: Quantification by UPLC-MS/MS

This protocol is adapted from methods used for the simultaneous determination of chlorogenic acids in plant extracts and biological matrices.[10][11][12]

  • Sample Preparation:

    • Extract the powdered plant material with an appropriate solvent (e.g., 70% methanol) using ultrasonication.[13]

    • Centrifuge the extract and filter the supernatant through a 0.22 µm membrane filter before injection.

  • UPLC-MS/MS Conditions:

    • Chromatographic System: A UPLC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.3-0.4 mL/min.

    • Injection Volume: 2-5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and an internal standard.

  • Validation:

    • The method should be validated for linearity, precision, accuracy, recovery, and stability according to standard guidelines.

G cluster_extraction Extraction & Preparation cluster_separation Chromatographic Separation cluster_analysis Identification & Quantification plant_material Powdered Plant Material extraction Solvent Extraction (e.g., 90% Ethanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chrom Column Chromatography (e.g., Silica Gel) crude_extract->column_chrom uplc_msms UPLC-MS/MS Quantification crude_extract->uplc_msms fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection hplc Preparative HPLC (C18 Column) fraction_collection->hplc isolated_compound Isolated Neochlorogenic Acid Methyl Ester hplc->isolated_compound structural_elucidation Structural Elucidation (NMR, MS) isolated_compound->structural_elucidation

Caption: Experimental workflow for the isolation and analysis of this compound.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, with the most notable being its antioxidant, anti-inflammatory, and anti-HBV properties.

Antioxidant and Anti-inflammatory Activity (via Nrf2/AMPK Pathway)

While specific studies on the methyl ester are limited, the parent compound, neochlorogenic acid, has been shown to exert its antioxidant and anti-inflammatory effects by activating the Nrf2/AMPK signaling pathway.[1][14] This pathway is a key regulator of cellular responses to oxidative stress. Neochlorogenic acid promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[14][15] This activation is mediated by AMP-activated protein kinase (AMPK).[1] It is plausible that this compound shares a similar mechanism of action.

G cluster_pathway Antioxidant & Anti-inflammatory Signaling NCGAME Neochlorogenic Acid (or Methyl Ester) AMPK AMPK NCGAME->AMPK activates NFkB NF-κB Pathway NCGAME->NFkB inhibits Nrf2_Keap1 Nrf2-Keap1 Complex AMPK->Nrf2_Keap1 activates Nrf2_nuc Nuclear Nrf2 Nrf2_Keap1->Nrf2_nuc Nrf2 translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1 HO-1 Expression ARE->HO1 induces Antioxidant Antioxidant & Anti-inflammatory Effects HO1->Antioxidant Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NFkB activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory induces

Caption: Putative antioxidant and anti-inflammatory signaling pathway of neochlorogenic acid.

Anti-Hepatitis B Virus (HBV) Activity

This compound has demonstrated anti-HBV activity in in vitro studies.[3] The primary mechanism involves the inhibition of HBV DNA replication and a reduction in the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg) in infected cells.[16] While the precise signaling cascade is not fully elucidated for the methyl ester, related chlorogenic acids have been suggested to interfere with viral maturation pathways and suppress HBV replication through mechanisms that may involve the inhibition of the JNK signaling pathway.[17][18]

G cluster_hbv Anti-HBV Mechanism NCGAME Neochlorogenic Acid Methyl Ester HBV_Replication HBV DNA Replication NCGAME->HBV_Replication inhibits Antigen_Secretion HBsAg & HBeAg Secretion NCGAME->Antigen_Secretion inhibits Viral_Load Reduced Viral Load

Caption: Overview of the anti-Hepatitis B Virus (HBV) activity of this compound.

Biosynthesis Pathway

Neochlorogenic acid, as an isomer of chlorogenic acid, is synthesized in plants through the phenylpropanoid pathway.[19] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce caffeoyl-CoA. This activated intermediate is then esterified with quinic acid to form neochlorogenic acid. The final step to produce this compound is the methylation of the carboxyl group of the quinic acid moiety, a reaction likely catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

G cluster_biosynthesis Putative Biosynthesis Pathway Phe L-Phenylalanine Cinnamic Cinnamic Acid Phe->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric C4H Caffeoyl_CoA Caffeoyl-CoA pCoumaric->Caffeoyl_CoA 4CL, HCT, C3'H NCA Neochlorogenic Acid (3-O-caffeoylquinic acid) Caffeoyl_CoA->NCA Quinic Quinic Acid Quinic->NCA HQT NCAME Neochlorogenic Acid Methyl Ester NCA->NCAME SAM SAM-dependent methyltransferase SAM->NCAME catalyzes

Caption: Putative biosynthetic pathway of this compound.

Conclusion

This compound is a naturally occurring phenolic compound with promising biological activities. While its presence has been confirmed in several plant species, particularly in the families Caprifoliaceae, Asteraceae, and Rosaceae, further research is required to fully quantify its abundance across these and other potential natural sources. The methodologies for its isolation and analysis are well-established, relying on standard chromatographic and spectroscopic techniques. The antioxidant, anti-inflammatory, and anti-HBV properties of this compound and its parent compound suggest potential applications in the development of new therapeutic agents. Future studies should focus on elucidating the specific molecular mechanisms underlying its bioactivities and on exploring its pharmacokinetic and toxicological profiles to better assess its therapeutic potential.

References

Synthesis of Neochlorogenic Acid Methyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neochlorogenic acid, an isomer of chlorogenic acid, and its methyl ester derivative are of significant interest to the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and antiviral activities. This technical guide provides a comprehensive overview of the chemical synthesis of neochlorogenic acid methyl ester. It details the strategic use of protecting groups, key reaction methodologies, and purification techniques. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development, providing a foundational pathway for accessing this important molecule for further investigation.

Introduction

Neochlorogenic acid (3-O-caffeoylquinic acid) is a phenolic compound found in various plant species.[1] It is an ester formed between caffeic acid and quinic acid.[2] Its methyl ester derivative, this compound, is also a subject of research interest. The synthesis of these complex natural products is crucial for enabling detailed biological studies and for the development of potential therapeutic agents.

This guide outlines a chemical synthesis route for this compound, commencing from commercially available starting materials: (-)-quinic acid and caffeic acid. The synthetic strategy hinges on the selective protection of the multiple hydroxyl groups present in both starting materials to direct the esterification to the desired position, followed by deprotection to yield the final product.

Retrosynthetic Analysis

The synthesis of this compound can be envisioned through a retrosynthetic approach. The final methyl ester can be readily prepared from neochlorogenic acid via standard esterification procedures. Neochlorogenic acid itself is an ester of caffeic acid and quinic acid. The primary challenge in the synthesis is the regioselective formation of the ester bond at the C-3 hydroxyl group of quinic acid. This necessitates a protecting group strategy to differentiate the various hydroxyl groups of both quinic acid and caffeic acid.

Diagram: Retrosynthetic Analysis of this compound

G This compound This compound Neochlorogenic Acid Neochlorogenic Acid This compound->Neochlorogenic Acid Methylation Protected Quinic Acid Protected Quinic Acid Neochlorogenic Acid->Protected Quinic Acid Esterification Protected Caffeic Acid Protected Caffeic Acid Neochlorogenic Acid->Protected Caffeic Acid Esterification (-)-Quinic Acid (-)-Quinic Acid Protected Quinic Acid->(-)-Quinic Acid Protection Caffeic Acid Caffeic Acid Protected Caffeic Acid->Caffeic Acid Protection

Caption: Retrosynthetic pathway for this compound.

Experimental Protocols

The synthesis of this compound can be accomplished in a multi-step sequence involving the protection of quinic acid and caffeic acid, followed by a coupling reaction and subsequent deprotection and final esterification. The following protocols are based on established synthetic methodologies for related compounds.[3]

Protection of (-)-Quinic Acid

To achieve selective esterification at the C-3 hydroxyl group, the other hydroxyl groups and the carboxylic acid of quinic acid must be protected. A common strategy involves the formation of a lactone followed by protection of the remaining hydroxyl groups as an acetonide.

Experimental Workflow: Protection of (-)-Quinic Acid

G (-)-Quinic Acid (-)-Quinic Acid Quinic Acid Lactone Quinic Acid Lactone (-)-Quinic Acid->Quinic Acid Lactone Lactonization (e.g., heat) Protected Quinic Acid\n(Acetonide) Protected Quinic Acid (Acetonide) Quinic Acid Lactone->Protected Quinic Acid\n(Acetonide) Acetonide Protection (2,2-dimethoxypropane, acid catalyst)

Caption: Workflow for the protection of (-)-quinic acid.

Protocol 3.1.1: Synthesis of Quinic Acid 1,5-Lactone

  • (-)-Quinic acid is heated under vacuum to induce lactonization, forming the 1,5-lactone.

  • The crude lactone is purified by recrystallization.

Protocol 3.1.2: Synthesis of (3R,4R)-3,4-O-Isopropylidene-quinic Acid 1,5-Lactone

  • To a suspension of the quinic acid lactone in a suitable solvent (e.g., acetone (B3395972) or dichloromethane), add 2,2-dimethoxypropane (B42991) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate).

  • Remove the solvent under reduced pressure and purify the resulting acetonide-protected lactone by column chromatography on silica (B1680970) gel.

Protection of Caffeic Acid

The two phenolic hydroxyl groups of caffeic acid need to be protected to prevent side reactions during the esterification. Acetyl groups are a suitable choice for this purpose.

Protocol 3.2.1: Synthesis of 3,4-Di-O-acetylcaffeic Acid

  • Dissolve caffeic acid in a mixture of acetic anhydride (B1165640) and a suitable base (e.g., pyridine (B92270) or sodium acetate).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 3,4-di-O-acetylcaffeic acid.

Esterification of Protected Quinic Acid with Protected Caffeic Acid

The coupling of the protected quinic acid and protected caffeic acid can be achieved using a variety of esterification methods. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for this transformation.

Signaling Pathway: Steglich Esterification Mechanism

G cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Active Ester cluster_2 Nucleophilic Attack and Ester Formation Carboxylic Acid Carboxylic Acid O-acylisourea O-acylisourea Carboxylic Acid->O-acylisourea + DCC DCC DCC Acyl-pyridinium Acyl-pyridinium O-acylisourea->Acyl-pyridinium + DMAP DMAP DMAP Ester Ester Acyl-pyridinium->Ester + Alcohol Alcohol Alcohol DCU Dicyclohexylurea (DCU)

Caption: Mechanism of the Steglich esterification.

Protocol 3.3.1: Synthesis of Protected Neochlorogenic Acid

  • Dissolve the protected quinic acid lactone, 3,4-di-O-acetylcaffeic acid, and a catalytic amount of DMAP in a dry, aprotic solvent (e.g., dichloromethane (B109758) or THF).

  • Cool the solution in an ice bath and add a solution of DCC in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • The byproduct, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Deprotection and Final Esterification

The final steps involve the removal of all protecting groups to yield neochlorogenic acid, followed by methyl esterification.

Protocol 3.4.1: Deprotection to form Neochlorogenic Acid

  • The protecting groups (acetonide and acetates) can be removed under acidic conditions. Dissolve the protected neochlorogenic acid in a mixture of an appropriate solvent (e.g., methanol (B129727) or THF) and aqueous acid (e.g., HCl or TFA).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC until all protecting groups are removed.

  • Neutralize the reaction mixture and remove the organic solvent.

  • The aqueous solution can be extracted with an organic solvent to remove any non-polar impurities.

  • The crude neochlorogenic acid can be purified by preparative HPLC or recrystallization.

Protocol 3.4.2: Methyl Esterification of Neochlorogenic Acid

  • Dissolve neochlorogenic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Reflux the reaction mixture until the esterification is complete.

  • Cool the reaction mixture and neutralize the acid.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by column chromatography.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of neochlorogenic acid and its derivatives. Actual yields may vary depending on the specific reaction conditions and purification methods employed.

StepProductStarting MaterialsTypical Yield (%)
1Quinic Acid 1,5-Lactone(-)-Quinic Acid80-90
2Acetonide-protected Quinic AcidQuinic Acid Lactone70-85
33,4-Di-O-acetylcaffeic AcidCaffeic Acid>95
4Protected Neochlorogenic AcidProtected Quinic Acid & Protected Caffeic Acid60-75
5Neochlorogenic AcidProtected Neochlorogenic Acid50-70
6This compoundNeochlorogenic Acid85-95

Conclusion

This technical guide provides a detailed, step-by-step methodology for the chemical synthesis of this compound. The described route, which relies on a strategic application of protecting groups and established coupling reactions, offers a reliable pathway for obtaining this valuable compound for research purposes. The provided protocols and workflows are intended to be a robust starting point for chemists and researchers in the field of natural product synthesis and drug discovery. Further optimization of each step may be possible to improve overall yields and efficiency.

References

The Anti-inflammatory Pathways of Neochlorogenic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neochlorogenic acid (nCGA), a prominent isomer of chlorogenic acid, and its derivative, neochlorogenic acid methyl ester (CME), have emerged as significant natural compounds with potent anti-inflammatory properties. Found in various plant species, these molecules are drawing increasing interest from the scientific community for their potential therapeutic applications in inflammatory diseases. This technical guide provides an in-depth exploration of the molecular mechanisms and signaling pathways through which neochlorogenic acid and its methyl ester exert their anti-inflammatory effects. The information presented herein is a synthesis of current scientific literature, intended to support further research and drug development endeavors.

Core Anti-inflammatory Mechanisms

Neochlorogenic acid and its methyl ester modulate the inflammatory response primarily through the inhibition of pro-inflammatory pathways and the activation of cytoprotective signaling cascades. Key molecular targets include the reduction of inflammatory mediators and the regulation of critical transcription factors and enzymes involved in inflammation.

Inhibition of Pro-inflammatory Mediators:

Neochlorogenic acid has been demonstrated to significantly reduce the production of key pro-inflammatory molecules in response to inflammatory stimuli such as lipopolysaccharide (LPS). This includes a dose-dependent reduction in nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6)[1][2]. This suppression occurs at both the transcriptional and translational levels, leading to decreased mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively[1][2].

Modulation of Key Signaling Pathways:

The anti-inflammatory effects of neochlorogenic acid and its methyl ester are orchestrated through their influence on several critical signaling pathways:

  • NF-κB Signaling Pathway: A central pathway in the inflammatory process, the nuclear factor-kappa B (NF-κB) pathway is a primary target. Neochlorogenic acid inhibits NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes[1][3]. Chlorogenic acid methyl ester has also been shown to prevent the phosphorylation of NF-κB p65[4][5].

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK and ERK1/2, is another crucial regulator of inflammation. Neochlorogenic acid has been observed to inhibit the phosphorylation of p38 MAPK and ERK1/2 in a dose-dependent manner, thereby attenuating downstream inflammatory signaling[3].

  • AMPK/Nrf2 Signaling Pathway: Neochlorogenic acid activates the AMP-activated protein kinase (AMPK) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways[1][2][6]. Activation of AMPK can lead to the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1)[1][2][6]. This antioxidant response helps to mitigate the oxidative stress that often accompanies inflammation.

  • COX-2/NLRP3/NF-κB Signaling Pathway: Specifically for chlorogenic acid methyl ester, studies have revealed its ability to block the COX-2/NLRP3/NF-κB signaling pathway[4][5][7][8]. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines like IL-1β. By inhibiting this pathway, CME effectively dampens this critical aspect of the inflammatory response.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data from studies investigating the anti-inflammatory effects of neochlorogenic acid (nCGA) and its methyl ester (CME).

Cell LineTreatmentConcentration(s)Effect on Inflammatory MarkersReference(s)
A549 (Human Lung Adenocarcinoma)nCGA + LPS (5 µg/mL)25, 50, 100 µMDose-dependent reduction in NO, TNF-α, and IL-6 production.[1]
A549 (Human Lung Adenocarcinoma)nCGA + LPS (5 µg/mL)25, 50, 100 µMDose-dependent inhibition of iNOS and COX-2 protein expression.[1]
RAW264.7 (Mouse Macrophage)CME + LPS8, 16, 32 µMInhibition of COX-2 and NLRP3 protein expression and prevention of NF-κB p65 phosphorylation.
MacrophagesnCGA + LPSNot specifiedSignificant reduction in the production of NO, PGE2, TNF-α, ROS, IL-1β, and IL-6.[2]
In Vivo ModelTreatmentDosage(s)Effect on Inflammatory MarkersReference(s)
LPS-induced Acute Lung Injury in MiceCMENot specifiedReduced serum levels of PGE2 and IL-1β.[4][5]
Non-infectious inflammation models (ear swelling, paw swelling, granuloma)CMENot specifiedMarked inhibition of swelling and decreased intraperitoneal capillary permeability.[4][5]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key anti-inflammatory signaling pathways modulated by this compound.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Proteasome Proteasomal Degradation p_IkB->Proteasome NFkB_active NF-κB (Active) Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Activates nCGA_ME Neochlorogenic Acid Methyl Ester nCGA_ME->IKK Inhibits

Figure 1: Inhibition of the NF-κB Signaling Pathway.

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates p38_MAPK p38 MAPK MAPKKK->p38_MAPK Phosphorylates ERK ERK1/2 MAPKKK->ERK Phosphorylates p_p38 p-p38 p38_MAPK->p_p38 p_ERK p-ERK1/2 ERK->p_ERK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_ERK->Transcription_Factors Inflammatory_Response Pro-inflammatory Response Transcription_Factors->Inflammatory_Response nCGA_ME Neochlorogenic Acid Methyl Ester nCGA_ME->p38_MAPK Inhibits Phosphorylation nCGA_ME->ERK Inhibits Phosphorylation Nrf2_Pathway cluster_cytoplasm Cytoplasm nCGA_ME Neochlorogenic Acid Methyl Ester AMPK AMPK nCGA_ME->AMPK Activates p_AMPK p-AMPK AMPK->p_AMPK Keap1_Nrf2 Keap1-Nrf2 (Inactive) p_AMPK->Keap1_Nrf2 Promotes Dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Releases Nrf2 Nrf2 Keap1 Keap1 Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO-1) ARE->Antioxidant_Genes NLRP3_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Activation Stimuli->NFkB Primes COX2 COX-2 Stimuli->COX2 NLRP3_pro pro-NLRP3 NFkB->NLRP3_pro Upregulates Inflammasome NLRP3 Inflammasome Assembly COX2->Inflammasome Activates NLRP3 NLRP3 NLRP3_pro->NLRP3 NLRP3->Inflammasome pro_Casp1 pro-Caspase-1 Inflammasome->pro_Casp1 Cleaves Casp1 Caspase-1 pro_Casp1->Casp1 pro_IL1b pro-IL-1β Casp1->pro_IL1b Cleaves IL1b IL-1β (Secreted) pro_IL1b->IL1b CME Chlorogenic Acid Methyl Ester CME->NFkB Inhibits CME->COX2 Inhibits CME->NLRP3 Inhibits

References

The Antiviral Mechanism of Neochlorogenic Acid Methyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neochlorogenic acid methyl ester, a derivative of the naturally occurring phenolic compound neochlorogenic acid, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of its antiviral mechanisms. While direct antiviral data for the methyl ester form is limited and suggests weaker activity compared to its parent compound, its potential antiviral action is likely intertwined with its more pronounced anti-inflammatory and immunomodulatory properties. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in the bioactivity of neochlorogenic acid and its analogs. The primary focus is on the inhibition of host-cell signaling pathways such as NF-κB and JAK-STAT, which are crucial for both the inflammatory response and viral replication.

Introduction

Viral infections remain a significant global health challenge, necessitating the continuous development of novel antiviral agents. Natural products and their derivatives are a promising source of new therapeutic leads. Neochlorogenic acid, a caffeoylquinic acid isomer found in various plants, has demonstrated antiviral properties against viruses such as the Human Immunodeficiency Virus (HIV)[1][2]. Its derivative, this compound, has also been investigated, although the available data on its direct antiviral efficacy is less robust. This guide aims to dissect the known and potential antiviral mechanisms of this compound, with a focus on its interaction with host cell signaling pathways.

Antiviral Activity: Quantitative Data

The direct antiviral activity of this compound appears to be limited, particularly when compared to its non-esterified form. One study on chlorogenic acid analogues found that esterified forms, including this compound, exhibited "dramatically decreased" anti-Hepatitis B Virus (HBV) activity, indicating the importance of the carboxyl group for this specific viral target[3]. In contrast, the parent compound, neochlorogenic acid, has shown inhibitory effects on HIV-1 reverse transcriptase[1][4].

CompoundVirusAssayEndpointResultReference
Neochlorogenic Acid HIV-1Reverse Transcriptase (RT) Product Analysis (qPCR)Inhibition of RT productsSignificant reduction in relative gene expression (6.01 vs 35.42 for control)[1][2]
Chlorogenic Acid Analogues (including this compound) HBVHepG 2.2.15 cell line assayAnti-HBV activityDramatically decreased activity for esterified analogues[3]
Chlorogenic Acid (related compound) Influenza A (H1N1)Plaque Reduction AssayEC5044.87 µM[5]
Chlorogenic Acid (related compound) Influenza A (H3N2)Plaque Reduction AssayEC5062.33 µM[5]
Chlorogenic Acid (related compound) Enterovirus 71Plaque Reduction AssayIC506.3 µg/ml[6][7]

Core Mechanism: Modulation of Host Signaling Pathways

Given the weak direct antiviral activity, the primary mechanism of action for this compound is likely centered on the modulation of host inflammatory and immune responses that are often exploited by viruses. The structurally similar chlorogenic acid methyl ester and the parent neochlorogenic acid have been shown to inhibit key pro-inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response and is activated by many viral infections to facilitate their replication and pathogenesis.

  • Mechanism: Neochlorogenic acid has been shown to inhibit NF-κB activation by preventing the phosphorylation of IKKα/β and IκBα[8]. This prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes. The related chlorogenic acid methyl ester has also been demonstrated to block the COX-2/NLRP3/NF-κB signaling pathway[9][10].

NF_kB_Inhibition cluster_virus Viral Infection / PAMPs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus IKK IKK Complex Virus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates NCGAME Neochlorogenic Acid Methyl Ester NCGAME->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Attenuation of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is critical for transmitting information from extracellular chemical signals to the nucleus, leading to gene expression changes. Many viruses manipulate this pathway to their advantage.

  • Mechanism: Neochlorogenic acid has been observed to attenuate the phosphorylation of JAK1 and STAT1, which is often elevated during viral infections and subsequent inflammatory responses[8]. By inhibiting this pathway, this compound could potentially reduce the expression of virus-supportive host factors and dampen excessive inflammation.

JAK_STAT_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes STAT_nuc STAT Dimer STAT_dimer->STAT_nuc Translocates NCGAME Neochlorogenic Acid Methyl Ester NCGAME->JAK Inhibits Phosphorylation DNA DNA STAT_nuc->DNA Binds ISGs Interferon-Stimulated Genes (ISGs) DNA->ISGs Induces Transcription

Experimental Protocols

This section outlines the general methodologies employed in the assessment of antiviral and anti-inflammatory activities relevant to this compound.

Antiviral Assays
  • Plaque Reduction Assay:

    • Seed susceptible host cells in multi-well plates and grow to confluence.

    • Pre-incubate cells with varying concentrations of this compound for a specified time.

    • Infect the cells with a known titer of the virus.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the test compound.

    • Incubate for a period sufficient for plaque formation.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits plaque formation by 50%.

  • Quantitative PCR (qPCR) for Viral Replication:

    • Infect host cells with the virus in the presence or absence of this compound.

    • At various time points post-infection, extract total RNA or DNA from the cells or supernatant.

    • For RNA viruses, perform reverse transcription to generate cDNA.

    • Quantify the viral nucleic acid levels using qPCR with primers and probes specific to the viral genome.

    • Normalize the viral nucleic acid levels to a host housekeeping gene.

    • Determine the reduction in viral replication in treated versus untreated cells.

  • HIV Reverse Transcriptase (RT) Inhibition Assay:

    • Isolate or obtain purified HIV reverse transcriptase.

    • In a cell-free system, incubate the enzyme with a template-primer, dNTPs, and varying concentrations of this compound.

    • Measure the incorporation of labeled dNTPs into the newly synthesized DNA.

    • Alternatively, in a cell-based assay, infect susceptible cells (e.g., MT-4 cells) with HIV in the presence of the compound and measure RT activity in the culture supernatant.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Infection and Incubation cluster_analysis Analysis cluster_results Results Cells Host Cells Infection Infection of Cells Cells->Infection Compound Neochlorogenic Acid Methyl Ester Compound->Infection Virus Virus Virus->Infection Plaque Plaque Assay Infection->Plaque qPCR qPCR Infection->qPCR Western Western Blot Infection->Western IC50 IC50 / EC50 Calculation Plaque->IC50 qPCR->IC50 Western->IC50

Western Blot Analysis for Signaling Pathway Components
  • Culture relevant cells (e.g., macrophages, epithelial cells) and treat with a viral mimic (like LPS) or infect with a virus, in the presence or absence of this compound.

  • Lyse the cells at specified time points to extract total protein.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-STAT1, STAT1).

  • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Conclusion and Future Directions

The current body of evidence suggests that this compound is not a potent direct-acting antiviral agent. Its potential utility in the context of viral diseases more likely stems from its anti-inflammatory and immunomodulatory activities. By inhibiting key signaling pathways such as NF-κB and JAK-STAT, this compound may help to mitigate the excessive inflammation and cellular stress that contribute to the pathogenesis of many viral infections.

Future research should focus on several key areas:

  • Head-to-head comparisons: Directly comparing the antiviral and anti-inflammatory potency of this compound with its parent compound, neochlorogenic acid, against a broader range of viruses.

  • In vivo studies: Evaluating the efficacy of this compound in animal models of viral diseases to understand its pharmacokinetic profile and its impact on viral load and disease outcome.

  • Mechanism of action in a viral context: Investigating the effect of this compound on NF-κB and JAK-STAT signaling pathways specifically in virus-infected cells to confirm that the anti-inflammatory activity translates to an antiviral effect.

  • Exploration of other pathways: Investigating the potential role of other signaling pathways, such as the MAPK and IRF3 pathways, in the bioactivity of this compound during viral infection.

A deeper understanding of these aspects will be crucial in determining the therapeutic potential of this compound as a host-directed therapy for viral infections.

References

Neochlorogenic Acid Methyl Ester: A Technical Guide to Its Discovery, Isolation, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neochlorogenic acid methyl ester, a naturally occurring phenylpropanoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its discovery, detailed protocols for its isolation and purification, and an in-depth analysis of its biological activities, including its anti-Hepatitis B virus (HBV), antioxidant, and quinone reductase-inducing properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound is a derivative of neochlorogenic acid, an isomer of the well-known chlorogenic acid. It has been identified and isolated from various plant species. Notable sources include the stems of Akebia trifoliata, the fruits of the black chokeberry (Aronia melanocarpa), and the flower buds of Lonicera japonica[1][2]. Its presence has also been reported in Artemisia capillaris[1]. The discovery of this compound has often been the result of bioactivity-guided fractionation of plant extracts, pointing towards its role as a potential bioactive constituent.

Experimental Protocols

Isolation and Purification of this compound from Akebia trifoliata Stems

The following protocol describes a general procedure for the isolation and purification of this compound, based on methods reported in the literature[1].

1. Extraction:

  • Air-dried and powdered stems of Akebia trifoliata are extracted exhaustively with 95% ethanol (B145695) at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • The ethyl acetate fraction, which typically contains compounds of intermediate polarity like this compound, is selected for further purification.

3. Column Chromatography:

  • The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column.

  • A gradient elution system of chloroform-methanol is employed, starting with 100% chloroform (B151607) and gradually increasing the methanol (B129727) concentration.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol solvent system and visualized under UV light.

4. High-Performance Liquid Chromatography (HPLC) Purification:

  • Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC.

  • A C18 reversed-phase column is typically used.

  • The mobile phase consists of a gradient of methanol and water (containing 0.1% formic acid).

  • The elution is monitored by a UV detector at a wavelength of around 325 nm.

  • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Experimental Workflow for Isolation and Purification

experimental_workflow plant_material Air-dried Akebia trifoliata stems extraction 95% Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography hplc_purification Preparative HPLC (C18) column_chromatography->hplc_purification pure_compound This compound hplc_purification->pure_compound

Figure 1. Experimental workflow for the isolation of this compound.
Spectroscopic Characterization

The structure of isolated this compound is confirmed using various spectroscopic techniques.

Technique Instrumentation Observed Data
¹H NMR Bruker Avance Spectrometer (e.g., 500 MHz)Data is compared with published values for confirmation of the proton chemical shifts and coupling constants characteristic of the molecule's structure.
¹³C NMR Bruker Avance Spectrometer (e.g., 125 MHz)Comparison with literature data confirms the carbon skeleton of the compound.
High-Resolution Mass Spectrometry (HRMS) Q-TOF Mass Spectrometer with ESI sourceProvides the exact mass of the molecule, allowing for the determination of its elemental composition (C₁₇H₂₀O₉).

Biological Activity and Assays

Anti-Hepatitis B Virus (HBV) Activity

This compound has been reported to exhibit weak anti-HBV activity[2]. The esterified analogues of chlorogenic acid generally show dramatically decreased anti-HBV activity compared to their carboxylic acid counterparts, suggesting the carboxyl group is important for this activity[1].

In Vitro Anti-HBV Assay Protocol (HepG2.2.15 Cell Line):

  • Cell Culture: HepG2.2.15 cells, which stably express the HBV genome, are cultured in DMEM supplemented with 10% fetal bovine serum and G418.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 6 days).

  • Quantification of HBV DNA: The levels of extracellular HBV DNA in the cell culture supernatant are quantified by real-time quantitative PCR (qPCR).

  • Cytotoxicity Assay (MTT Assay): The viability of the HepG2.2.15 cells after treatment with the compound is assessed using the MTT assay to ensure that the observed reduction in HBV DNA is not due to cytotoxicity. The absorbance is read at 570 nm.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis of the dose-response curve.

Antioxidant Activity

This compound possesses antioxidant properties.

Hydroxyl Radical Scavenging Assay Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing a phosphate (B84403) buffer, Fenton's reagent (FeSO₄ and H₂O₂), and various concentrations of this compound.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

  • Detection: The extent of hydroxyl radical scavenging is determined by measuring the inhibition of the degradation of a substrate like deoxyribose, which is quantified spectrophotometrically.

  • Data Analysis: The scavenging activity is expressed as the percentage of inhibition of hydroxyl radical formation.

Quinone Reductase-Inducing Activity

This compound has been shown to induce quinone reductase activity.

Quinone Reductase Induction Assay Protocol (Hepa 1c1c7 Cells):

  • Cell Culture: Murine hepatoma Hepa 1c1c7 cells are cultured in α-MEM supplemented with 10% fetal bovine serum.

  • Compound Treatment: Cells are plated in 96-well plates and exposed to various concentrations of this compound for 24 hours.

  • Enzyme Activity Measurement: The cells are lysed, and the quinone reductase activity in the cell lysate is measured. The assay is based on the reduction of menadione, which then reduces MTT to a colored formazan (B1609692) product. The absorbance is measured spectrophotometrically[3].

  • Data Analysis: The concentration required to double the quinone reductase activity (CD) is determined from the dose-response curve.

Quantitative Data

Biological Activity Assay Result Reference
Quinone Reductase-Inducing ActivityQuinone Reductase Induction AssayCD = 6.7 μM[2]
Anti-HBV ActivityIn vitro assay using HepG2.2.15 cellsWeak activity; esterified analogues show reduced activity compared to the free acid.[1]

Signaling Pathways

While the direct effects of this compound on specific signaling pathways are not extensively documented, the closely related compound, neochlorogenic acid, has been shown to modulate inflammatory pathways. It is plausible that the methyl ester may share some of these activities. Neochlorogenic acid has been reported to inhibit the activation of the NF-κB and MAPK signaling pathways in response to inflammatory stimuli.

Potential Signaling Pathway Modulation by Neochlorogenic Acid Derivatives

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK MAPKKK MAPKKK Inflammatory Stimulus->MAPKKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocation MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates MAPK_n MAPK MAPK->MAPK_n translocation NCGAME Neochlorogenic Acid Methyl Ester NCGAME->IKK inhibits NCGAME->MAPKKK inhibits Gene_Expression Inflammatory Gene Expression NFkappaB_n->Gene_Expression MAPK_n->Gene_Expression

Figure 2. Potential inhibition of NF-κB and MAPK signaling pathways.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. This technical guide provides a foundational resource for researchers, summarizing its discovery, providing detailed experimental protocols for its isolation and biological evaluation, and presenting key quantitative data. Further studies are needed to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings. The methodologies and data presented herein are intended to facilitate these future research endeavors.

References

Spectroscopic Interpretation of Neochlorogenic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for neochlorogenic acid methyl ester, a significant natural product with potential applications in drug development. This document outlines the interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, and includes detailed experimental protocols for its isolation and analysis.

Molecular Structure

This compound, also known as methyl 3-O-caffeoylquinate, is the methyl ester of neochlorogenic acid. Its structure consists of a quinic acid core esterified with caffeic acid at the C-3 position and a methyl ester at the C-1 carboxylic acid position.

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following sections present a summary and interpretation of the key data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below. The data is referenced from a study on caffeoylquinic acid derivatives isolated from Lonicera japonica Thunb. flower buds.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Quinic Acid Moiety
21.89m
2'1.95m
35.10m
43.50m
53.95m
61.75m
6'2.10m
OCH₃3.65s
Caffeoyl Moiety
2'7.04d2.0
5'6.76d8.2
6'6.98dd8.2, 2.0
7' (H-α)6.25d15.9
8' (H-β)7.45d15.9

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)
Quinic Acid Moiety
1175.2
237.0
370.5
472.1
570.0
635.0
OCH₃52.3
Caffeoyl Moiety
1'125.5
2'114.8
3'145.6
4'148.5
5'115.8
6'121.4
7' (C-α)115.2
8' (C-β)145.0
9' (C=O)165.8
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of caffeoylquinic acid derivatives. In negative ion mode, this compound is expected to show a deprotonated molecule [M-H]⁻. Studies on methyl chlorogenate isomers have identified the [M-H]⁻ ion at an m/z of 367[1]. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₇H₂₀O₉.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (Expected)
[M-H]⁻367.1034
[M+H]⁺369.1180
[M+Na]⁺391.0999
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (hydroxyls)3500-3200 (broad)Stretching vibrations of the multiple hydroxyl groups on the quinic acid and caffeoyl moieties.
C-H (aromatic)3100-3000Stretching vibrations of the C-H bonds on the aromatic ring.
C-H (aliphatic)3000-2850Stretching vibrations of the C-H bonds in the quinic acid methyl ester moiety.
C=O (ester)1750-1735Stretching vibration of the methyl ester carbonyl group.
C=O (α,β-unsaturated ester)1730-1715Stretching vibration of the caffeoyl ester carbonyl group.
C=C (aromatic)1600, 1515Stretching vibrations of the carbon-carbon double bonds in the aromatic ring.
C=C (alkene)1630Stretching vibration of the carbon-carbon double bond in the caffeoyl moiety.
C-O (ester/alcohol)1300-1000Stretching vibrations of the C-O bonds.

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of this compound from plant sources[2].

Isolation of this compound
  • Extraction: Air-dried and powdered plant material (e.g., flower buds of Lonicera japonica) is extracted with 80% aqueous methanol (B129727) at room temperature. The extraction is typically repeated three times to ensure exhaustive extraction.

  • Solvent Partitioning: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction, which is rich in phenolic compounds, is collected.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound are combined and further purified by repeated column chromatography on Sephadex LH-20, eluting with methanol, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. The purified compound is dissolved in a deuterated solvent, typically DMSO-d₆ or methanol-d₄. Chemical shifts are referenced to the residual solvent signals.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Q-TOF or similar high-resolution mass spectrometer. The sample is dissolved in methanol and infused into the ESI source in either positive or negative ion mode.

  • Infrared Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer. The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and a conceptual signaling pathway where such a compound might be investigated.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation plant_material Plant Material extraction Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Column Chromatography partitioning->chromatography purification Purification (Prep-HPLC) chromatography->purification nmr NMR (1H, 13C) purification->nmr ms MS (ESI-QTOF) purification->ms ir IR (FTIR) purification->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation Signaling_Pathway_Investigation compound Neochlorogenic Acid Methyl Ester target_protein Target Protein (e.g., Kinase) compound->target_protein Inhibition downstream_effector Downstream Effector target_protein->downstream_effector Activation/Inhibition cellular_response Cellular Response (e.g., Anti-inflammatory) downstream_effector->cellular_response

References

Neochlorogenic acid methyl ester CAS number 123410-65-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Neochlorogenic Acid Methyl Ester (CAS No. 123410-65-1)

This technical guide provides a comprehensive overview of this compound, a naturally occurring phenylpropanoid. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its physicochemical properties, biological activities, and underlying mechanisms of action.

Physicochemical Properties

This compound, also known as methyl neochlorogenate or 5-O-caffeoylquinic acid methyl ester, is a derivative of neochlorogenic acid.[1] Its fundamental physicochemical properties are summarized below for quick reference.

PropertyValueSource
CAS Number 123410-65-1[1][2]
Molecular Formula C₁₇H₂₀O₉[2]
Molecular Weight 368.34 g/mol [2]
IUPAC Name methyl (1R,3R,4S,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylateN/A
Synonyms Methyl neochlorogenate, Methyl 3-caffeoylquinate, 5-O-Caffeoylquinic acid methyl ester[1]
Appearance PowderN/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol, Pyridine.N/A
Storage Store at 2-8°C in a sealed container, protected from light and moisture.N/A

Biological Activities and Quantitative Data

This compound has been documented to exhibit a range of biological activities, including anti-HBV, antioxidant, and quinone reductase-inducing properties.[3] The following table summarizes the key quantitative data associated with these activities.

Biological ActivityAssay SystemQuantitative DataSource
Anti-Hepatitis B Virus (HBV) Activity HepG 2.2.15 cellsWeak activity reported; esterification of the carboxyl group dramatically decreases anti-HBV activity compared to the parent compound.[3]
Antioxidant Activity Hydroxyl radical-scavenging assayExhibits significant antioxidant activity.[3]
Quinone Reductase (QR) Induction Murine Hepatoma CellsCD = 6.7 μM (Concentration required to double quinone reductase activity)[3]
Anti-inflammatory Activity (Inferred from Neochlorogenic acid) MacrophagesReduces production of NO, PGE₂, TNF-α, IL-1β, and IL-6.[3]
Anticancer Activity (Inferred from Neochlorogenic acid) Human Gastric Carcinoma CellsIC₅₀ = 20 µM [4]

Experimental Protocols

Detailed methodologies for the isolation and evaluation of this compound are crucial for reproducible research.

Isolation and Purification from Natural Sources

This compound can be isolated from various plant sources, including the stems of Akebia trifoliata, Artemisia capillaris, and the fruits of black chokeberry (Aronia melanocarpa).[3][5] A general workflow for its isolation is as follows:

G General Isolation Workflow plant Plant Material (e.g., Akebia trifoliata stems) extract Extraction with a suitable solvent (e.g., 90% Ethanol) plant->extract fractionate Bioassay-guided Fractionation (e.g., using different solvents) extract->fractionate column Column Chromatography (e.g., Silica (B1680970) gel, Sephadex LH-20) fractionate->column hplc Preparative HPLC for final purification column->hplc isolate Isolated this compound hplc->isolate structure Structural Elucidation (NMR, MS, IR spectroscopy) isolate->structure

Caption: A generalized workflow for the isolation and identification of this compound.

A typical protocol involves:

  • Extraction: The dried and powdered plant material is extracted with a solvent such as 90% ethanol.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to obtain fractions enriched with the target compound.

  • Column Chromatography: The active fraction (e.g., the ethyl acetate-soluble part) is subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a chloroform-methanol mixture.

  • Purification: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC).

  • Structural Identification: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5]

Anti-Hepatitis B Virus (HBV) Assay

The anti-HBV activity of this compound is evaluated in vitro using the HBV-producing human hepatoblastoma cell line, HepG 2.2.15.

  • Cell Culture: HepG 2.2.15 cells are cultured in MEM (Minimum Essential Medium) supplemented with 10% fetal bovine serum, G418 (380 µg/mL), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period, typically 6-9 days. The culture medium is replaced every 3 days with fresh medium containing the test compound.

  • Quantification of HBsAg and HBeAg: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Quantification of HBV DNA: HBV DNA replication is monitored by quantifying the amount of extracellular HBV DNA in the culture medium using real-time quantitative PCR (qPCR).

  • Cytotoxicity Assay: The potential toxicity of the compound on the HepG 2.2.15 cells is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the 50% cytotoxic concentration (CC₅₀).

Quinone Reductase (QR) Induction Assay

The potential of this compound to induce the phase II detoxification enzyme quinone reductase is assessed in a murine hepatoma cell line (e.g., Hepa 1c1c7).

  • Cell Culture and Treatment: Hepa 1c1c7 cells are grown in 96-well plates for 24 hours. Subsequently, the cells are exposed to various concentrations of this compound for another 24 hours.

  • Cell Lysis: The cells are lysed in the wells using a digitonin (B1670571) solution.

  • Enzyme Activity Measurement: The quinone reductase activity is measured by adding a reaction mixture containing an NADPH-generating system, menadione (B1676200) as a substrate, and MTT. The reduction of MTT by the product of the quinone reductase reaction results in the formation of a blue formazan (B1609692) product.

  • Quantification: The absorbance of the formazan is measured using a microplate reader. The activity is compared to that of untreated cells to determine the concentration required to double the enzyme activity (CD value).

Signaling Pathways

While the specific signaling pathways modulated by this compound are not extensively studied, the mechanisms of its parent compound, neochlorogenic acid, provide valuable insights into its potential modes of action, particularly in anti-inflammatory and anticancer contexts.

Anti-inflammatory Pathway: AMPK/Nrf2/HO-1

Neochlorogenic acid has been shown to exert anti-inflammatory effects by activating the AMP-activated protein kinase (AMPK) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).

G Anti-inflammatory Signaling of Neochlorogenic Acid NCA Neochlorogenic Acid AMPK AMPK NCA->AMPK NFkB NF-κB NCA->NFkB inhibits Nrf2 Nrf2 AMPK->Nrf2 ARE ARE Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 ARE->HO1 induces expression of Inflammation Inflammation (↓) HO1->Inflammation NFkB->Inflammation promotes G Anticancer Signaling of Neochlorogenic Acid NCA Neochlorogenic Acid PI3K PI3K NCA->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation (↓) mTOR->Proliferation Apoptosis Apoptosis (↑) mTOR->Apoptosis inhibits

References

The Methyl Ester Group in Neochlorogenic Acid: A Deep Dive into its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neochlorogenic acid, a phenolic compound prevalent in various plant species, has garnered significant attention for its diverse pharmacological activities. Its synthetic derivative, neochlorogenic acid methyl ester, presents a modification that can profoundly influence its biological profile. This technical guide provides an in-depth analysis of the biological significance of the methyl ester group in neochlorogenic acid, offering a comprehensive overview of its impact on antioxidant, anti-inflammatory, anticancer, and anti-hepatitis B virus (HBV) activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Introduction

Neochlorogenic acid, a caffeoylquinic acid isomer, is a well-established bioactive compound with a range of health-promoting properties. The esterification of its carboxylic acid group to form this compound alters its physicochemical properties, such as lipophilicity, which can in turn modulate its interaction with biological targets and its overall efficacy. Understanding the precise role of this methyl ester modification is crucial for the rational design and development of novel therapeutic agents based on the neochlorogenic acid scaffold. This guide synthesizes the current scientific knowledge to elucidate the biological significance of this chemical modification.

Comparative Biological Activities: A Quantitative Overview

The introduction of a methyl ester group to neochlorogenic acid can either enhance, diminish, or have a negligible effect on its biological activities. The following tables summarize the available quantitative data to facilitate a comparative analysis.

Table 1: Comparative Antioxidant and Quinone Reductase-Inducing Activities

CompoundAssayCell Line/SystemEndpointResultReference(s)
Neochlorogenic acidDPPH radical scavenging-SC5022.4 mg f.w./mL (in fraction)[1]
This compoundQuinone Reductase Induction-CD6.7 μM[2][3]

*CD: Concentration required to double quinone reductase activity. SC50: Scavenging concentration 50%.

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayCell LineKey FindingsReference(s)
Neochlorogenic acidLPS-induced inflammationMacrophages, A549Inhibition of NO, PGE2, TNF-α, IL-1β, IL-6 production; Inhibition of NF-κB activation; Activation of AMPK/Nrf2 pathway[4][5][6]
Chlorogenic acid methyl ester*LPS-induced inflammationRAW264.7Inhibition of COX-2, NLRP3, and NF-κB p65 phosphorylation[7][8]

*Direct comparative data for this compound is limited; data for the related chlorogenic acid methyl ester is provided for context.

Table 3: Comparative Anticancer Activity

CompoundCell LineCancer TypeIC50Reference(s)
Neochlorogenic acidHGC-27Gastric Cancer229.9 µM (48h)[9]
Neochlorogenic acidNUGC-3Gastric Cancer130.0 µM (48h)[9]
Neochlorogenic acidHepG2Hepatocellular Carcinoma244.0 µM (48h)
Neochlorogenic acidHuh-7Hepatocellular Carcinoma199.2 µM (48h)
Neochlorogenic acidOSCC cell linesOral Squamous Cell Carcinoma-[10]
Chlorogenic acidMCF-7Breast Cancer952 µM (72h)[11]
Chlorogenic acidMDA-MB-231Breast Cancer590.5 µM (72h)[11]
Chlorogenic acidKBOral Squamous Cell Carcinoma1800 µM[12]

*IC50 values for this compound were not explicitly found in the searched literature. Data for neochlorogenic acid and the related chlorogenic acid are presented.

Table 4: Comparative Anti-Hepatitis B Virus (HBV) Activity

CompoundCell LineEndpointIC50Reference(s)
This compoundHepG2.2.15Weak anti-HBV activity-[2][3]
Chlorogenic acidHepG2.2.15HBV DNA replication5.5 µM
Caffeic acidHepG2.2.15HBV DNA replication-[1]
Quinic acidHepG2.2.15HBV DNA replication-[1]

Key Signaling Pathways

Neochlorogenic acid and its derivatives exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these intricate molecular interactions.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Neochlorogenic Acid Action cluster_2 Signaling Cascades cluster_3 Cellular Response LPS LPS IKK IKKα/β LPS->IKK Activates MAPK MAPKs LPS->MAPK Activates JAK_STAT JAK-1/STAT-1 LPS->JAK_STAT Activates NCA Neochlorogenic Acid NCA->IKK Inhibits AMPK AMPK NCA->AMPK Activates NCA->MAPK Inhibits NCA->JAK_STAT Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65) IκBα->NFκB Releases Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NO, PGE2, COX-2, iNOS NFκB->Inflammation Promotes Transcription Nrf2 Nrf2 AMPK->Nrf2 Activates HO1 HO-1/NQO-1 Nrf2->HO1 Promotes Transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Mediates MAPK->Inflammation JAK_STAT->Inflammation

Caption: Anti-inflammatory and antioxidant signaling pathways of neochlorogenic acid.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of the biological activities of neochlorogenic acid and its methyl ester.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Test compounds (neochlorogenic acid, this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of test samples: Dissolve the test compounds and positive control in methanol to prepare a stock solution. Prepare serial dilutions of the stock solution to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test samples or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the test sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

Objective: To measure the inhibition of NF-κB activation by the test compounds.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment:

    • After 24 hours of transfection, pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours to induce NF-κB activation.

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound relative to the LPS-stimulated control.

    • Determine the IC50 value.

Quinone Reductase (QR) Induction Assay

Objective: To assess the ability of the test compounds to induce the activity of the detoxifying enzyme quinone reductase.

Materials:

  • Hepa1c1c7 murine hepatoma cells

  • Menadione

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate Hepa1c1c7 cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for 24 hours.

  • Cell Lysis and Assay:

    • Lyse the cells.

    • Add a reaction mixture containing an NADPH-generating system, menadione, and MTT to each well.

  • Measurement:

    • Incubate the plate at 37°C and measure the absorbance at a specific wavelength (e.g., 595 nm) at different time points. The formation of a blue formazan (B1609692) product indicates QR activity.

  • Data Analysis:

    • Calculate the rate of formazan formation for each concentration of the test compound.

    • The concentration required to double the QR activity (CD value) is determined.

Anti-Hepatitis B Virus (HBV) DNA Replication Assay

Objective: To evaluate the inhibitory effect of the test compounds on HBV DNA replication.

Materials:

  • HepG2.2.15 cell line (stably transfected with the HBV genome)

  • Test compounds

  • DNA extraction kit

  • Real-time quantitative PCR (qPCR) machine and reagents (primers and probe specific for HBV DNA)

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2.2.15 cells in a suitable medium.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 3-6 days).

  • DNA Extraction:

    • Harvest the cells and extract the total intracellular DNA using a commercial DNA extraction kit.

  • qPCR Analysis:

    • Quantify the amount of HBV DNA in the extracted samples using real-time qPCR with primers and a probe specific for a conserved region of the HBV genome.

    • Use a standard curve of known HBV DNA concentrations to determine the absolute copy number of HBV DNA in each sample.

  • Data Analysis:

    • Calculate the percentage of inhibition of HBV DNA replication for each concentration of the test compound relative to the untreated control.

    • Determine the IC50 value.

Discussion and Future Perspectives

Future research should focus on conducting head-to-head comparative studies of neochlorogenic acid and its methyl ester across a wide range of biological assays. Investigating their metabolic stability, pharmacokinetic profiles, and in vivo efficacy in relevant animal models will be crucial for a comprehensive understanding of the biological significance of the methyl ester group. Such studies will provide the necessary insights for the strategic development of neochlorogenic acid derivatives as potential therapeutic agents.

Conclusion

The methyl ester group is a critical determinant of the biological activity of neochlorogenic acid. While current research provides valuable preliminary insights, a more systematic and comparative approach is needed to fully elucidate its role. This technical guide serves as a foundational resource to stimulate and guide future research in this promising area of drug discovery and development. By leveraging the provided data, protocols, and pathway diagrams, researchers can more effectively explore the therapeutic potential of neochlorogenic acid and its derivatives.

References

Neochlorogenic Acid Methyl Ester: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neochlorogenic acid methyl ester, a derivative of the widely studied neochlorogenic acid, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical fields. Possessing a range of bioactive properties, this natural ester demonstrates potential therapeutic applications, including antiviral, antioxidant, enzyme-inducing, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its core therapeutic uses. It synthesizes quantitative data, details key experimental methodologies, and visualizes the intricate signaling pathways through which this compound exerts its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Therapeutic Applications and Quantitative Data

This compound has been investigated for several therapeutic applications. The following tables summarize the key quantitative data from in vitro studies, providing a comparative overview of its potency across different biological activities.

Table 1: Anti-Hepatitis B Virus (HBV) and Quinone Reductase Inducing Activity

Biological ActivityCell LineParameterValueReference
Anti-HBV ActivityHepG2.2.15IC50 (HBV DNA replication)Weak activity reported[1]
Quinone Reductase Inducing ActivityHepa 1c1c7CD value6.7 µM[2][3]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. CD value: Concentration required to double quinone reductase activity. A lower value indicates higher potency.

Table 2: Anticancer Activity

Cancer TypeCell LineParameterValue (µM)Reference
Gastric CarcinomaHuman Gastric Carcinoma CellsIC5020[1][4]
Gastric CancerHGC-27IC50 (48h)229.9[5][6][7][8][9][10]
Gastric CancerNUGC-3IC50 (48h)130.0[5][6][7][8][9][10]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.

Key Signaling Pathways

This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Anti-Inflammatory Signaling: COX-2/NLRP3/NF-κB Pathway

In the context of inflammation, this compound has been shown to inhibit the COX-2/NLRP3/NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response. Lipopolysaccharide (LPS), a component of bacterial cell walls, typically triggers this cascade, leading to the production of pro-inflammatory mediators. This compound intervenes by inhibiting the activation of NF-κB, a key transcription factor, which in turn downregulates the expression of COX-2 and the activation of the NLRP3 inflammasome.[11][12]

COX2_NLRP3_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates COX2 COX-2 NFkB->COX2 Induces expression NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Activates Inflammation Inflammatory Response COX2->Inflammation NLRP3->Inflammation NCAME Neochlorogenic Acid Methyl Ester NCAME->NFkB Inhibits

Caption: Inhibition of the COX-2/NLRP3/NF-κB Pathway.
Antioxidant and Anti-Inflammatory Signaling: AMPK/Nrf2 Pathway

This compound also demonstrates antioxidant and anti-inflammatory effects through the activation of the AMPK/Nrf2 signaling pathway. AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Its activation by this compound leads to the phosphorylation and activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress and inflammation.[13][14][15][16]

AMPK_Nrf2_Pathway NCAME Neochlorogenic Acid Methyl Ester AMPK AMPK NCAME->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Activates ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces expression Antioxidant Antioxidant Response & Anti-inflammation HO1->Antioxidant

Caption: Activation of the AMPK/Nrf2 Antioxidant Pathway.
Anticancer Signaling: mTOR/PI3K/Akt Pathway

In the context of gastric cancer, this compound has been found to downregulate the mTOR/PI3K/Akt signaling pathway. This pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. By inhibiting key proteins in this cascade, such as PI3K, Akt, and mTOR, this compound can induce apoptosis and inhibit the proliferation of cancer cells.[1][4]

mTOR_PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activates PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth NCAME Neochlorogenic Acid Methyl Ester NCAME->PI3K Inhibits NCAME->Akt Inhibits NCAME->mTOR Inhibits

Caption: Inhibition of the mTOR/PI3K/Akt Pro-survival Pathway.
Inhibition of Cell Proliferation and Migration: FAK/Small GTPase Pathway

This compound has also been shown to inhibit the proliferation and migration of vascular smooth muscle cells by downregulating the FAK/small GTPase signaling pathway. Focal Adhesion Kinase (FAK) and small GTPases (like RhoA, Rac1, and Cdc42) are critical regulators of cell adhesion, cytoskeletal organization, and motility. By inhibiting this pathway, this compound can potentially prevent processes like atherosclerosis.[17]

FAK_GTPase_Pathway Stimuli Proliferative/ Migratory Stimuli FAK FAK Stimuli->FAK Activates SmallGTPases Small GTPases (RhoA, Rac1, Cdc42) FAK->SmallGTPases Activates Cytoskeleton Cytoskeletal Reorganization SmallGTPases->Cytoskeleton CellMigration Cell Proliferation & Migration Cytoskeleton->CellMigration NCAME Neochlorogenic Acid Methyl Ester NCAME->FAK Inhibits NCAME->SmallGTPases Inhibits

Caption: Inhibition of the FAK/Small GTPase Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.

Anti-Hepatitis B Virus (HBV) Activity Assay

Objective: To determine the inhibitory effect of this compound on HBV replication in vitro.

Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses and replicates HBV.[18]

Protocol:

  • Cell Culture: Culture HepG2.2.15 cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418) at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of this compound. Include a positive control (e.g., Lamivudine) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 6-9 days), replacing the media and compound every 2-3 days.[5]

  • Sample Collection: After incubation, collect the cell culture supernatant (for extracellular HBV DNA) and lyse the cells (for intracellular HBV DNA).

  • HBV DNA Quantification: Extract HBV DNA from both supernatant and cell lysates. Quantify the HBV DNA levels using real-time quantitative PCR (qPCR) or Southern blot analysis.[5]

  • Antigen Secretion Analysis: Measure the levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[19]

  • Cytotoxicity Assay: Simultaneously, perform a cytotoxicity assay (e.g., MTT assay) on the same cell line to determine the 50% cytotoxic concentration (CC50) of the compound.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for HBV DNA replication and antigen secretion by plotting the percentage of inhibition against the compound concentration. The selectivity index (SI) can be calculated as CC50/IC50.

Anti_HBV_Workflow Start Start: Seed HepG2.2.15 cells Treat Treat with Neochlorogenic Acid Methyl Ester Start->Treat Incubate Incubate (6-9 days) Treat->Incubate Collect Collect Supernatant & Lyse Cells Incubate->Collect Quantify Quantify HBV DNA (qPCR) & Antigens (ELISA) Collect->Quantify Cytotoxicity Perform Cytotoxicity Assay (MTT) Collect->Cytotoxicity Analyze Calculate IC50 & CC50 Quantify->Analyze Cytotoxicity->Analyze End End Analyze->End

Caption: Workflow for Anti-HBV Activity Assay.
DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To evaluate the free radical scavenging capacity of this compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, resulting in a color change to yellow, which can be measured spectrophotometrically.[12][20][21]

Protocol:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 100 µM).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette. Then, add an equal volume of the test compound at different concentrations. A blank (solvent only) and a positive control (e.g., ascorbic acid) should be included.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer or a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

DPPH_Assay_Workflow Start Start: Prepare DPPH & Sample Solutions Mix Mix DPPH with Neochlorogenic Acid Methyl Ester Start->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate End End Calculate->End

Caption: Workflow for DPPH Radical Scavenging Assay.
Anti-Inflammatory Assay in LPS-Stimulated Macrophages

Objective: To assess the anti-inflammatory effects of this compound by measuring the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[4][11][13][22]

Cell Line: RAW 264.7 (murine macrophage cell line) or THP-1 (human monocytic cell line, differentiated into macrophages).

Protocol:

  • Cell Culture and Seeding: Culture macrophages in appropriate media and seed them in multi-well plates. Allow the cells to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and an LPS-only control.

  • Incubation: Incubate the cells for a defined period (e.g., 16-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.[4]

    • Pro-inflammatory Cytokines (TNF-α, IL-6, etc.): Quantify the levels of cytokines in the supernatant using specific ELISA kits.[4][23]

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Data Analysis: Determine the dose-dependent inhibition of NO and cytokine production by this compound.

Anti_Inflammatory_Workflow Start Start: Seed Macrophages Pretreat Pre-treat with Neochlorogenic Acid Methyl Ester Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (16-24 hours) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Viability Assess Cell Viability (MTT) Incubate->Viability Measure Measure NO (Griess) & Cytokines (ELISA) Collect->Measure Analyze Analyze Data Measure->Analyze Viability->Analyze End End Analyze->End

Caption: Workflow for Anti-Inflammatory Assay.
Anticancer Activity Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of gastric cancer cells.[7][8][9][10][24]

Cell Lines: HGC-27, NUGC-3 (human gastric cancer cell lines).

Protocol:

  • Cell Seeding: Seed the gastric cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a series of increasing concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for a specific time period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anticancer_IC50_Workflow Start Start: Seed Gastric Cancer Cells Treat Treat with varying concentrations of Neochlorogenic Acid Methyl Ester Start->Treat Incubate Incubate (e.g., 48 hours) Treat->Incubate MTT Add MTT Reagent & Incubate Incubate->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Measure Measure Absorbance (~570 nm) Solubilize->Measure Calculate Calculate % Viability & Determine IC50 Measure->Calculate End End Calculate->End

Caption: Workflow for Anticancer IC50 Determination.

Conclusion and Future Directions

This compound has demonstrated a compelling profile of therapeutic potential across a spectrum of in vitro models. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to inflammation, oxidative stress, viral replication, and cancer cell proliferation, positions it as a promising candidate for further investigation.

Future research should focus on several key areas. Firstly, comprehensive in vivo studies are necessary to validate the therapeutic efficacy and establish the pharmacokinetic and safety profiles of this compound. Secondly, further elucidation of the specific molecular targets within the identified signaling pathways will provide a more refined understanding of its mechanism of action. Finally, structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs, paving the way for the development of novel, clinically relevant therapeutic agents. The data and protocols presented in this guide offer a solid foundation for advancing the research and development of this compound and its derivatives.

References

Neochlorogenic Acid Methyl Ester: A Technical Whitepaper for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Neochlorogenic acid methyl ester, a naturally occurring phenylpropanoid, has garnered attention within the scientific community for its diverse biological activities. This technical document provides an in-depth overview of the published research on this compound, with a focus on its anti-HBV, antioxidant, and quinone reductase-inducing properties. This paper is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and an exploration of its mechanisms of action through signaling pathways.

Introduction

This compound is the methyl ester of neochlorogenic acid, a caffeoylquinic acid isomer. It is found in various plant species, including the flowers of Lonicera japonica and the fruits of the black chokeberry (Aronia melanocarpa).[1] The esterification of the carboxyl group distinguishes it from its more extensively studied parent compound, neochlorogenic acid, and this structural modification has been shown to influence its biological activity. This whitepaper will synthesize the current state of knowledge on this compound, presenting key findings in a structured and accessible format for researchers in the pharmaceutical and nutraceutical fields.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological effects in preclinical studies. The primary activities reported in the literature are its role as a quinone reductase inducer, its antioxidant capacity, and its effects on the hepatitis B virus (HBV).

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound.

Biological ActivityAssayCell Line/SystemParameterValueReference
Quinone Reductase Induction Quinone Reductase Activity AssayMurine Hepatoma (Hepa 1c1c7)CD (Concentration required to double quinone reductase activity)6.7 µM[1]
Anti-HBV Activity Anti-HBV AssayHuman Hepatoblastoma (HepG2.2.15)IC50 (HBV DNA replication)Not explicitly quantified; activity is reported to be "dramatically decreased" compared to non-esterified analogues.[1]
Antioxidant Activity Hydroxyl Radical-Scavenging AssayIn vitroED50Not explicitly quantified for the methyl ester.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning this compound. These protocols are based on established methods and can be adapted for the evaluation of this and similar compounds.

Anti-Hepatitis B Virus (HBV) Activity Assay

This protocol outlines the in vitro assessment of the anti-HBV activity of this compound using the HepG2.2.15 cell line, which stably expresses HBV.

  • Cell Culture: HepG2.2.15 cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel. The cells are incubated for a specified period (e.g., 6-9 days), with the medium and compound being refreshed every 3 days.

  • Quantification of HBsAg and HBeAg: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Quantification of HBV DNA Replication: Extracellular HBV DNA is extracted from the culture supernatant. The inhibition of HBV DNA replication is monitored by real-time quantitative PCR (qPCR) using primers specific for the HBV genome.

  • Cellular Toxicity Assessment: The cytotoxicity of the compound is assessed using the MTT assay. After the treatment period, MTT solution is added to the cells, followed by incubation. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The 50% cytotoxic concentration (CC50) is then calculated.

Quinone Reductase Induction Assay

This protocol describes the method to determine the ability of this compound to induce the activity of quinone reductase, a phase II detoxification enzyme.

  • Cell Culture: Murine hepatoma (Hepa 1c1c7) cells are grown in α-MEM supplemented with 10% fetal bovine serum.

  • Treatment: Cells are plated in 96-well plates and allowed to attach for 24 hours. The medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are incubated for an additional 48 hours.

  • Enzyme Activity Measurement: After incubation, the cells are lysed. The quinone reductase activity in the cell lysate is measured spectrophotometrically. The reaction mixture typically contains Tris-HCl buffer, BSA, FAD, G6P, G6P dehydrogenase, NADP+, MTT, and menadione. The reduction of MTT is measured by the change in absorbance at a specific wavelength (e.g., 610 nm).

  • Data Analysis: The concentration of the compound that doubles the quinone reductase activity compared to the vehicle control is determined and reported as the CD value.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the stock solution.

    • In a 96-well plate, add a specific volume of each dilution to a solution of DPPH in methanol.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm).

    • The percentage of DPPH radical scavenging is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Principle: This assay evaluates the ability of a compound to scavenge hydroxyl radicals, which are highly reactive oxygen species.

  • Procedure: The assay is typically based on the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + OH⁻ + •OH). The generated hydroxyl radicals can be detected by a suitable probe. The inhibitory effect of the test compound on the signal generated by the probe indicates its hydroxyl radical scavenging activity. The results are often expressed as the 50% effective dose (ED50).

Signaling Pathways and Mechanisms of Action

While the direct signaling pathways modulated by this compound are not yet fully elucidated, research on its parent compound, neochlorogenic acid, and a closely related analogue, chlorogenic acid methyl ester, provides valuable insights into its potential mechanisms of action, particularly in the context of inflammation.

Anti-inflammatory Signaling

Research on neochlorogenic acid has demonstrated its ability to inhibit inflammatory responses through the activation of the AMPK/Nrf2/HO-1 signaling pathway . This pathway plays a crucial role in cellular stress response and antioxidant defense.

AMPK_Nrf2_HO1_Pathway LPS LPS Inflammatory_Response Inflammatory Response (e.g., NF-κB activation) LPS->Inflammatory_Response Neochlorogenic_acid Neochlorogenic acid AMPK AMPK Neochlorogenic_acid->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces HO1->Inflammatory_Response inhibits

AMPK/Nrf2/HO-1 anti-inflammatory pathway.

Furthermore, studies on chlorogenic acid methyl ester have implicated the COX-2/NLRP3/NF-κB signaling pathway in its anti-inflammatory effects. This pathway is central to the production of pro-inflammatory mediators.

COX2_NLRP3_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Inflammatory_Stimuli->NFkB Chlorogenic_acid_methyl_ester Chlorogenic acid methyl ester Chlorogenic_acid_methyl_ester->NFkB inhibits COX2 COX-2 NFkB->COX2 induces NLRP3 NLRP3 Inflammasome NFkB->NLRP3 induces Pro_inflammatory_Mediators Pro-inflammatory Mediators COX2->Pro_inflammatory_Mediators NLRP3->Pro_inflammatory_Mediators

COX-2/NLRP3/NF-κB inflammatory pathway.
Experimental Workflow for Bioactivity Screening

The discovery and characterization of the biological activities of this compound often follow a systematic experimental workflow, beginning with extraction and progressing through bioassay-guided fractionation and structural elucidation.

Bioactivity_Screening_Workflow Plant_Material Plant Material (e.g., Lonicera japonica flowers) Extraction Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay Bioassay Screening (e.g., Anti-HBV, Antioxidant) Crude_Extract->Bioassay Fractionation Bioassay-Guided Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Active_Fractions Active Fractions Fractionation->Active_Fractions Active_Fractions->Bioassay Isolation Isolation of Pure Compounds (e.g., HPLC) Active_Fractions->Isolation Pure_Compound This compound Isolation->Pure_Compound Pure_Compound->Bioassay Structure_Elucidation Structure Elucidation (e.g., NMR, MS) Pure_Compound->Structure_Elucidation

Bioactivity screening workflow.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated quinone reductase-inducing and antioxidant properties. While its anti-HBV activity appears to be less potent than its non-esterified counterparts, its potential as a modulator of inflammatory pathways warrants further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways directly affected by this compound. More comprehensive in vivo studies are necessary to validate the therapeutic potential of this compound. Furthermore, structure-activity relationship studies could guide the synthesis of analogues with enhanced potency and selectivity. This technical whitepaper provides a solid foundation for researchers to build upon in the ongoing exploration of this compound for drug discovery and development.

References

Neochlorogenic Acid Methyl Ester: A Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing scientific literature on neochlorogenic acid methyl ester. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document summarizes the known biological activities, available quantitative data, and experimental methodologies related to this compound. Furthermore, it explores the potential signaling pathways that may be modulated by this compound, drawing insights from studies on its parent compound and related molecules.

Biological Activities and Quantitative Data

This compound has been reported to possess a range of biological activities, including anti-hepatitis B virus (HBV), antioxidant, and quinone reductase-inducing properties.[1][2][3][4] The compound has been isolated from various natural sources, including the flower buds of Lonicera japonica, the fruits of Aronia melanocarpa (black chokeberry), and the traditional Chinese herb Artemisia capillaris.[1][3][5][6]

While the existing literature suggests its potential in these areas, there is a notable scarcity of specific quantitative data, such as IC50 and EC50 values, for this compound itself. Much of the available quantitative information pertains to its parent compound, neochlorogenic acid, or other related chlorogenic acid analogues.

Table 1: Summary of Reported Biological Activities and Quantitative Data for this compound

Biological ActivitySource Organism(s)Quantitative DataNotes
Quinone Reductase Induction Aronia melanocarpa (black chokeberry)CD = 6.7 μM[1][3][6]The concentration required to double quinone reductase activity.
Anti-Hepatitis B Virus (HBV) Activity Lonicera japonica, Artemisia capillarisAt 144.7µM, it significantly decreased HBV DNA replication.[2] Described as "weak anti-HBV activity" without a specific IC50 value.[1][3][4]Further studies are needed to determine a precise IC50 value for its anti-HBV activity. For comparison, related non-methylated caffeoylquinic acids have shown potent activity against HBV DNA replication with IC50 values in the range of 5.5 ± 0.9 to 13.7 ± 1.3 μM.[6]
Antioxidant Activity Aronia melanocarpaNo specific IC50, FRAP, or ORAC values are currently available for the methyl ester.The parent compound, neochlorogenic acid, has been identified as a predominant antioxidant in Polygonum cuspidatum leaves, contributing 16.5% to the DPPH radical scavenging activity and 36.5% to the superoxide (B77818) anion scavenging activity of the leaf extract.[7][8][9]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively documented in the current literature. However, based on the reported activities, standard assays in the respective fields would be employed.

Isolation and Purification

This compound is typically isolated from plant sources using chromatographic techniques. A general workflow involves:

  • Extraction: The plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning or column chromatography (e.g., silica (B1680970) gel) to separate compounds based on polarity.

  • Purification: Final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A specific protocol for the isolation of related isochlorogenic acid isomers from Artemisia turanica involves initial extraction followed by vacuum liquid chromatography (VLC) and subsequent semi-preparative HPLC for final purification.[10][11][12]

Anti-Hepatitis B Virus (HBV) Assay

The anti-HBV activity of this compound is evaluated in vitro using the HepG2.2.15 cell line, which stably expresses HBV. A general protocol would include:

  • Cell Culture: HepG2.2.15 cells are cultured in a suitable medium.

  • Treatment: The cells are treated with various concentrations of this compound. A known anti-HBV drug is used as a positive control.

  • Analysis of HBV Replication: After a specific incubation period, the cell culture supernatant and cell lysates are collected.

    • HBV DNA levels: Quantified by real-time PCR.

    • HBsAg and HBeAg levels: Measured by enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assay: A cell viability assay (e.g., MTT assay) is performed to assess the cytotoxicity of the compound on the HepG2.2.15 cells.

Quinone Reductase Induction Assay

The ability of this compound to induce quinone reductase activity is a measure of its potential chemopreventive properties. A common method involves:

  • Cell Culture: Murine hepatoma (Hepa 1c1c7) cells are cultured.

  • Treatment: Cells are exposed to various concentrations of this compound.

  • Enzyme Activity Measurement: The activity of quinone reductase in the cell lysates is determined spectrophotometrically by measuring the reduction of a substrate (e.g., menadione) in the presence of NADPH.

Antioxidant Activity Assays

Standard in vitro assays are used to evaluate the antioxidant capacity of this compound. These include:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of the antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Potential Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, research on its parent compound, neochlorogenic acid, and the structurally similar chlorogenic acid methyl ester provides valuable insights into its potential mechanisms of action.

Pathways Associated with Neochlorogenic Acid (Parent Compound)

Studies on neochlorogenic acid have implicated its involvement in several key signaling pathways related to inflammation and cellular stress responses.

  • AMPK/Nrf2 Signaling Pathway: Neochlorogenic acid has been shown to activate the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[13][14][15] This activation leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), contributing to its anti-inflammatory effects.

AMPK_Nrf2_Pathway Neochlorogenic Acid Neochlorogenic Acid AMPK AMPK Neochlorogenic Acid->AMPK Nrf2 Nrf2 AMPK->Nrf2 activates Keap1 Keap1 (inactivated) Nrf2->Keap1 dissociates from ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to HO-1 HO-1 ARE->HO-1 promotes transcription of Inflammatory Response Inflammatory Response HO-1->Inflammatory Response inhibits

AMPK/Nrf2 Signaling Pathway Activation
  • NF-κB and MAPK Signaling Pathways: Neochlorogenic acid has been demonstrated to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), key regulators of the inflammatory response.[13][14]

NFkB_MAPK_Pathway Neochlorogenic Acid Neochlorogenic Acid MAPKs MAPKs (p38, JNK) Neochlorogenic Acid->MAPKs IκBα IκBα Neochlorogenic Acid->IκBα inhibits degradation of LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 TLR4->MAPKs TLR4->IκBα leads to phosphorylation and degradation of Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPKs->Pro-inflammatory Cytokines activates transcription factors for NF-κB NF-κB (p65) IκBα->NF-κB NF-κB->Pro-inflammatory Cytokines promotes transcription of

Inhibition of NF-κB and MAPK Signaling Pathways
Pathways Associated with Chlorogenic Acid Methyl Ester

Given the structural similarity, the signaling pathways modulated by chlorogenic acid methyl ester are highly relevant to this compound.

  • COX-2/NLRP3/NF-κB Signaling Pathway: Chlorogenic acid methyl ester has been shown to exert strong anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2), NOD-like receptor protein 3 (NLRP3) inflammasome, and NF-κB signaling pathways.[16][17]

COX2_NLRP3_NFkB_Pathway Chlorogenic Acid Methyl Ester Chlorogenic Acid Methyl Ester NF-κB NF-κB Chlorogenic Acid Methyl Ester->NF-κB COX-2 COX-2 Chlorogenic Acid Methyl Ester->COX-2 NLRP3 Inflammasome NLRP3 Inflammasome Chlorogenic Acid Methyl Ester->NLRP3 Inflammasome LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NF-κB activates NF-κB->COX-2 upregulates NF-κB->NLRP3 Inflammasome activates Pro-inflammatory Mediators Pro-inflammatory Mediators (PGE2, IL-1β) COX-2->Pro-inflammatory Mediators NLRP3 Inflammasome->Pro-inflammatory Mediators

Inhibition of COX-2/NLRP3/NF-κB Pathway

Conclusion and Future Directions

This compound is a naturally occurring compound with demonstrated potential as an anti-HBV, antioxidant, and chemopreventive agent. However, this review highlights a significant need for further research to fully characterize its pharmacological profile. Future studies should focus on:

  • Quantitative Biological Evaluation: Determining the specific IC50 and EC50 values for its anti-HBV and antioxidant activities is crucial for understanding its potency and potential for therapeutic development.

  • Detailed Mechanistic Studies: Investigating the direct effects of this compound on the signaling pathways identified for its parent compound and related molecules will provide a clearer understanding of its mechanism of action.

  • In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound.

By addressing these research gaps, the scientific community can better elucidate the therapeutic potential of this compound and pave the way for its potential application in the prevention and treatment of various diseases.

References

Methodological & Application

Application Note: HPLC Analysis of Neochlorogenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neochlorogenic acid, a significant isomer of chlorogenic acid, is a naturally occurring phenolic compound found in various plants.[1] Its derivative, neochlorogenic acid methyl ester, has garnered attention for its potential biological activities, including antioxidant properties, quinone reductase-inducing capabilities, and inhibitory effects on the Hepatitis B virus (HBV).[2][3] Accurate quantification of this compound is crucial for quality control in natural product research, pharmacokinetic studies, and the development of new therapeutic agents.

This application note provides a detailed protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Mass Spectrometry (MS) detection. The described methodology is designed to be robust and reliable for the separation and quantification of this compound, often in the presence of its isomers.

Principle of the Method

The method employs RP-HPLC on a C18 stationary phase to separate this compound from other components in a sample matrix. A gradient elution using a mobile phase of acidified water and an organic solvent (acetonitrile or methanol) allows for the effective resolution of the analyte and its closely related isomers. Detection via a Diode Array Detector (DAD) or UV detector is suitable for quantification, while coupling with a Mass Spectrometer (MS) offers enhanced sensitivity and specificity, confirming molecular identity.[4]

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (>95% purity)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid or acetic acid, HPLC grade

  • Hydrochloric acid (for sample preparation)

  • C18 solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • 0.22 µm or 0.45 µm syringe filters (nylon or PTFE)

2. Standard Solution Preparation

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate briefly if necessary to ensure complete dissolution.

  • Working Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol or the initial mobile phase composition to achieve a concentration range relevant to the expected sample concentrations (e.g., 1 - 200 µg/mL).[5]

  • Storage: Store all standard solutions at -20°C in amber vials to prevent degradation.[6]

3. Sample Preparation (from Plant Material)

This protocol describes a method that simultaneously extracts and methylates neochlorogenic acid present in plant material to form its methyl ester.[4]

  • Weigh 2 g of homogenized, dried plant material into a suitable container.

  • Add 10 mL of a 5% methanolic solution of hydrochloric acid. This acidified methanol acts as both the extraction solvent and the methylating agent.

  • Shake the mixture vigorously (e.g., at 500 rpm) for 30 minutes.

  • Sonicate the sample for 15-30 minutes to enhance extraction efficiency.

  • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[4]

  • If necessary, dilute the sample 1:1 with pure methanol before analysis to ensure the concentration falls within the calibration range.[4]

dot

G start Start: 2g Plant Material step1 Add 10 mL of 5% HCl in Methanol start->step1 step2 Shake at 500 rpm for 30 min step1->step2 step3 Sonicate step2->step3 step4 Filter through 0.45 µm syringe filter step3->step4 step5 Dilute 1:1 with Methanol step4->step5 end Ready for HPLC Injection step5->end

Caption: Workflow for extraction and methylation of neochlorogenic acid from plant samples.

4. Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC analysis. Method optimization may be required depending on the specific HPLC system and sample matrix.

Parameter Recommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Atlantis T3 (3 µm, 100 mm × 3.0 mm) or equivalent Poroshell 120 EC-C18[4][7]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Program 0-15 min, 5% to 95% B; 15-25 min, hold at 95% B; 25.1-30 min, return to 5% B[4]
Flow Rate 0.4 mL/min[4]
Injection Volume 5 µL[4]
Column Temperature 35°C[7]
UV/DAD Detection 324 nm[7]
MS Detection ESI Negative Ion Mode, Monitor [M-H]⁻ ion at m/z 367[4]

Data Presentation and Method Validation

Method validation should be performed according to ICH guidelines to ensure reliability.[8] The table below summarizes typical validation parameters, with reference data derived from the analysis of the closely related compound, neochlorogenic acid, which serves as a reliable proxy.[7]

Validation Parameter Typical Performance Metric
Linearity Range 0.5 – 200 µg/mL[5]
Correlation Coefficient (r²) > 0.999[9]
Limit of Detection (LOD) S/N ratio ≈ 3 (e.g., ~0.2 µg/mL)[5]
Limit of Quantification (LOQ) S/N ratio ≈ 10 (e.g., ~0.6 µg/mL)[9]
Accuracy (Recovery) 99.8% – 106.3%[7]
Precision (Intra-day RSD) < 1.3%[7]
Reproducibility (Inter-day RSD) < 1.7%[7]
Stability (in solution, 24h) RSD < 1.0%[7]

dot

G Overall HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plant Material Sample Extraction Acidified Methanol Extraction & Methylation Sample->Extraction Filter Filtration (0.45 µm) Extraction->Filter HPLC RP-HPLC Separation (C18 Column) Filter->HPLC Detection UV/DAD (324 nm) or MS Detection (m/z 367) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

References

Application Notes and Protocols for the NMR Spectroscopic Assignment of Neochlorogenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neochlorogenic acid methyl ester, also known as methyl 5-O-caffeoylquinate, is a naturally occurring phenolic compound found in various plant species, including Etlingera elatior and Artemisia capillaris. As a derivative of neochlorogenic acid, it belongs to the class of caffeoylquinic acids, which are recognized for their diverse biological activities, including antioxidant and anti-HBV properties. The precise structural elucidation of this and related natural products is paramount for structure-activity relationship (SAR) studies, quality control of herbal medicines, and the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such molecules in solution. This document provides a detailed protocol and reference data for the complete ¹H and ¹³C NMR spectroscopic assignment of this compound.

Chemical Structure

Systematic Name: Methyl (1R,3R,4S,5R)-3-{[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylate

Molecular Formula: C₁₇H₂₀O₉

Molecular Weight: 368.34 g/mol

Structure:

Chemical structure of this compound

¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound, based on data reported for the compound isolated from Etlingera elatior.[1] The data were acquired in methanol-d₄.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Quinic Acid Moiety
176.3---
238.92.04-2.21m
371.44.17br s
473.63.73dd8.0, 2.5
572.05.34m
638.32.04-2.21m
7 (C=O)177.3---
OCH₃53.03.68s
Caffeoyl Moiety
1'127.8---
2'115.37.05d2.0
3'146.8---
4'149.6---
5'116.56.79d8.5
6'123.06.87dd8.5, 2.0
7' (C=C)147.17.57d16.0
8' (C=C)115.26.27d16.0
9' (C=O)168.7---

Experimental Protocols

This section outlines a comprehensive protocol for the acquisition and assignment of NMR spectra for this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by HPLC or LC-MS.

  • Solvent Selection: Deuterated methanol (B129727) (Methanol-d₄, CD₃OD) is a suitable solvent as it readily dissolves the compound and is compatible with standard NMR experiments. Other solvents such as DMSO-d₆ or acetone-d₆ may also be used depending on sample availability and experimental requirements.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following experiments are recommended for a complete structural assignment. Experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • 1D ¹H NMR: Provides information on the chemical environment and multiplicity of protons.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • 1D ¹³C NMR: Identifies all unique carbon atoms in the molecule.

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds. This is crucial for tracing out the spin systems of the quinic acid and caffeoyl moieties.

    • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf).

    • Spectral Width: Same as the 1D ¹H spectrum in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 2-8.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms. This experiment is fundamental for assigning the carbons of the quinic acid and caffeoyl moieties based on the assigned proton signals.

    • Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Spectral Width: Same as the 1D ¹H spectrum in the direct dimension and the ¹³C spectrum in the indirect dimension.

    • Number of Increments: 128-256 in the indirect dimension.

    • Number of Scans per Increment: 4-16.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is essential for connecting the different spin systems and for identifying quaternary carbons. Key correlations to look for include those between the protons of the quinic acid moiety and the ester carbonyl carbon of the caffeoyl group, and between the methyl protons and the ester carbonyl and carboxyl carbons.

    • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf).

    • Spectral Width: Same as the HSQC experiment.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 8-32.

Workflow for NMR-based Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described NMR experiments.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_assignment Spectral Assignment cluster_structure Structure Elucidation H1_NMR 1H NMR COSY 1H-1H COSY H1_NMR->COSY HSQC 1H-13C HSQC H1_NMR->HSQC HMBC 1H-13C HMBC H1_NMR->HMBC Proton_Assignment Proton Chemical Shifts & Multiplicities H1_NMR->Proton_Assignment C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Assignment Carbon Chemical Shifts C13_NMR->Carbon_Assignment Connectivity Proton-Proton Connectivity COSY->Connectivity Direct_Correlation Direct Proton-Carbon Correlation HSQC->Direct_Correlation Long_Range_Correlation Long-Range Proton-Carbon Correlation HMBC->Long_Range_Correlation Proton_Assignment->Connectivity Proton_Assignment->Direct_Correlation Final_Structure Final Structure of this compound Connectivity->Final_Structure Direct_Correlation->Long_Range_Correlation Direct_Correlation->Final_Structure Long_Range_Correlation->Final_Structure

Caption: Workflow for the NMR-based structural elucidation of this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Neochlorogenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neochlorogenic acid (3-O-caffeoylquinic acid), an isomer of the more common chlorogenic acid (5-O-caffeoylquinic acid), is a significant phenolic compound found in various plants, fruits, and coffee beans.[1] These compounds are esters formed between caffeic acid and quinic acid.[1] Neochlorogenic acid and its derivatives are of great interest due to their potent antioxidant, anti-inflammatory, and potential therapeutic properties. The methyl ester derivative of neochlorogenic acid is a valuable compound for further chemical synthesis, such as in the chemo-enzymatic production of chlorogenate fatty esters which exhibit antifungal and antioxidant activities.[2]

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful analytical technique for the structural elucidation of such compounds. Understanding the specific fragmentation patterns is crucial for the accurate identification of neochlorogenic acid methyl ester in complex biological matrices. This application note provides a detailed protocol for the synthesis and mass spectrometric analysis of this compound and characterizes its fragmentation behavior.

Experimental Protocols

Synthesis of this compound via Acidified Methanol (B129727) Extraction

This protocol describes a straightforward and effective method for the methylation of neochlorogenic acid present in plant material through extraction with acidified methanol.[2]

Materials:

  • Plant material rich in neochlorogenic acid (e.g., Crataegus monogyna inflorescences, Lonicera japonica flower buds).[2][3]

  • Methanol (HPLC grade)

  • Concentrated sulfuric acid (H₂SO₄)

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel or syringe filters)

Procedure:

  • Preparation of Acidified Methanol: Prepare a 1% (v/v) solution of sulfuric acid in methanol. For example, add 1 mL of concentrated H₂SO₄ to 99 mL of methanol. Exercise caution when handling concentrated acid.

  • Extraction and Methylation:

    • Weigh 10 g of dried, ground plant material.

    • Add 100 mL of the acidified methanol solution to the plant material.

    • Stir or sonicate the mixture for 60 minutes at room temperature.

    • The acidic conditions facilitate the esterification of the carboxylic acid group on the quinic acid moiety to form the methyl ester.[2]

  • Sample Recovery:

    • Filter the mixture to remove solid plant debris.

    • Evaporate the methanol from the filtrate using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting crude extract contains this compound along with other methylated chlorogenic acid isomers.

  • Purification (Optional): For a pure standard, the crude extract can be further purified using preparative High-Performance Liquid Chromatography (HPLC).

LC-MS/MS Analysis Protocol

Instrumentation:

  • UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: -3.5 kV.

  • Cone Voltage: 40 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • MS/MS Analysis: Precursor ion scan targeting the [M-H]⁻ ion of this compound (m/z 367). Apply a range of collision energies (e.g., 10-40 eV) to obtain optimal fragmentation.

Results and Discussion

Fragmentation Pattern of this compound

This compound has a molecular formula of C₁₇H₂₀O₉ and a molecular weight of 368.338 g/mol .[4] In negative ion mode ESI-MS, it readily forms a deprotonated molecule [M-H]⁻ at an m/z of 367.

The MS/MS fragmentation of the [M-H]⁻ precursor ion is primarily driven by the cleavage of the ester bond linking the caffeoyl and the quinic acid methyl ester moieties.[5] The fragmentation pattern of neochlorogenic acid (3-CQA) and its isomers is well-characterized, with key product ions at m/z 191, 179, and 173.[5] The relative intensities of these ions can be used to differentiate between isomers.[6] For neochlorogenic acid, the fragment at m/z 191 is the base peak, while the fragment at m/z 179 is very weak.[6][7] This characteristic pattern is retained for the methyl ester derivative.

The primary fragmentation pathways observed for this compound are summarized in the table below.

Data Summary
Precursor Ion [M-H]⁻ (m/z)Fragment Ion (m/z)Proposed FormulaIdentity of Fragment
367.10191.05C₇H₁₁O₆⁻[Quinic acid - H]⁻
367.10179.03C₉H₇O₄⁻[Caffeic acid - H]⁻
367.10173.04C₇H₉O₅⁻[Dehydrated quinic acid - H]⁻

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis plant_material Plant Material extraction Acidified Methanol Extraction & Methylation plant_material->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract sample_prep Sample Dilution crude_extract->sample_prep To Analysis lc_ms UPLC-ESI-MS/MS sample_prep->lc_ms data_acq Data Acquisition (MS and MS/MS) lc_ms->data_acq data_proc Data Processing data_acq->data_proc

Caption: Workflow for synthesis and analysis of this compound.

Proposed Fragmentation Pathway

G cluster_main Fragmentation of this compound [M-H]⁻ parent This compound [M-H]⁻ m/z 367.10 frag1 [Quinic Acid - H]⁻ m/z 191.05 (Base Peak) parent->frag1 Loss of Caffeoyl frag2 [Caffeic Acid - H]⁻ m/z 179.03 parent->frag2 Loss of Quinic Acid Methyl Ester frag3 [Dehydrated Quinic Acid - H]⁻ m/z 173.04 frag1->frag3 - H₂O

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Conclusion

This application note provides a comprehensive methodology for the synthesis and structural characterization of this compound using ESI-MS/MS. The deprotonated molecule [M-H]⁻ at m/z 367 fragments to produce characteristic ions at m/z 191 (quinic acid), m/z 179 (caffeic acid), and m/z 173 (dehydrated quinic acid). The high intensity of the m/z 191 fragment relative to m/z 179 is a key diagnostic feature for distinguishing the neochlorogenic acid (3-O-caffeoylquinic) scaffold. These detailed protocols and fragmentation data serve as a valuable resource for researchers in natural product chemistry, metabolomics, and drug discovery for the unambiguous identification of this compound.

References

Application Notes and Protocols for Cell-Based Assays of Neochlorogenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neochlorogenic acid methyl ester is a naturally occurring compound found in plants such as Artemisia capillaris and black chokeberry.[1][2] It is a derivative of neochlorogenic acid, a type of caffeoylquinic acid.[3] Structurally similar compounds, like chlorogenic acid, have demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects.[3][4] this compound itself has been shown to possess antioxidant, quinone reductase-inducing, and anti-HBV activities.[1][5] These properties suggest its potential as a therapeutic agent.

These application notes provide detailed protocols for cell-based assays to evaluate the antioxidant and anti-inflammatory activities of this compound. The described assays are designed to be conducted in a 96-well format for compatibility with high-throughput screening.

Key Biological Activities and Signaling Pathways

This compound's biological effects are likely mediated through the modulation of key signaling pathways involved in cellular stress and inflammation. Two central pathways are:

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification genes.[6][7] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[6] Oxidative stress leads to the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the transcription of cytoprotective genes.[6][8] The quinone reductase-inducing activity of this compound suggests its potential to activate the Nrf2 pathway.[1]

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical regulator of the inflammatory response.[9][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to move to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[9][11] The anti-inflammatory potential of related compounds suggests that this compound may inhibit this pathway.

Data Presentation

The following tables summarize hypothetical quantitative data for the biological activities of this compound, based on its known properties.

Table 1: Antioxidant and Quinone Reductase-Inducing Activity of this compound

AssayCell LineEndpointResult
Quinone Reductase ActivityHepG2CD Value¹6.7 µM[1][5]
Cellular Antioxidant Activity (CAA)HepG2IC50²Hypothetical Value
Reactive Oxygen Species (ROS) InhibitionRAW 264.7IC50Hypothetical Value

¹Concentration required to double quinone reductase activity. ²Half-maximal inhibitory concentration.

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineStimulantMeasured CytokineIC50
Cytokine SecretionRAW 264.7LPSTNF-αHypothetical Value
Cytokine SecretionRAW 264.7LPSIL-6Hypothetical Value
Cytokine SecretionTHP-1PMA + LPSIL-1βHypothetical Value
NF-κB Nuclear TranslocationHEK293TNF-αNF-κB p65Hypothetical Value

Experimental Protocols

Protocol 1: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to inhibit the formation of intracellular reactive oxygen species (ROS).[12][13]

Materials:

  • HepG2 cells

  • 96-well black, clear-bottom tissue culture plates

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • This compound

  • Quercetin (positive control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Remove the media and wash the cells with PBS. Add 100 µL of media containing various concentrations of this compound or quercetin.

  • DCFH-DA Loading: After 1 hour of incubation, add 25 µM DCFH-DA to each well and incubate for another hour.

  • Induction of Oxidative Stress: Wash the cells with PBS and add 100 µL of 600 µM AAPH to all wells except the negative control.

  • Fluorescence Measurement: Immediately measure fluorescence at an excitation of 485 nm and an emission of 535 nm every 5 minutes for 1 hour.

Protocol 2: Anti-inflammatory Assay - Measurement of Cytokine Secretion

This protocol quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[9][14]

Materials:

  • RAW 264.7 or THP-1 cells

  • 24-well tissue culture plates

  • Lipopolysaccharide (LPS)

  • Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation)

  • This compound

  • Dexamethasone (positive control)

  • Cell culture medium

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, or IL-1β

Procedure:

  • Cell Seeding and Differentiation (for THP-1): Seed THP-1 cells and differentiate them into macrophages by treating with PMA for 48 hours. For RAW 264.7 cells, seed and allow them to adhere overnight.

  • Pre-treatment: Remove the old media and add fresh media containing various concentrations of this compound or dexamethasone. Incubate for 1-2 hours.[9]

  • Stimulation: Add LPS (1 µg/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.[9]

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, or IL-1β in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

Protocol 3: Nrf2 Nuclear Translocation Assay

This assay determines whether this compound induces the translocation of Nrf2 from the cytoplasm to the nucleus, indicating pathway activation.[6]

Materials:

  • HepG2 cells

  • 6-well tissue culture plates

  • This compound

  • Sulforaphane (B1684495) (positive control)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Seed HepG2 cells in 6-well plates and treat with various concentrations of this compound or sulforaphane for a specified time (e.g., 4 hours).

  • Cell Fractionation: Harvest the cells and separate the cytoplasmic and nuclear fractions using a commercial kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2, Lamin B1, and GAPDH.

    • Incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: An increase in the Nrf2 signal in the nuclear fraction (normalized to Lamin B1) and a corresponding decrease in the cytoplasmic fraction (normalized to GAPDH) indicates Nrf2 activation.

Protocol 4: NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB to assess the inhibitory effect of this compound.[9][11]

Materials:

  • HEK293 cells

  • NF-κB luciferase reporter vector and a constitutively expressing Renilla luciferase vector (internal control)

  • Transfection reagent

  • 96-well white, clear-bottom tissue culture plates

  • This compound

  • TNF-α (stimulant)

  • Bay 11-7082 (positive control)

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NF-κB luciferase reporter vector and the Renilla luciferase control vector in a 96-well plate.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or Bay 11-7082. Incubate for 1 hour.

  • Stimulation: Add TNF-α (10 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate for an additional 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Mandatory Visualizations

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds and Sequesters Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination Stress Oxidative/Electrophilic Stress (e.g., Neochlorogenic acid methyl ester) Stress->Keap1 Modifies Cysteine Residues sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE ARE sMaf->ARE Binds to Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1, GCLC) ARE->Genes Initiates Transcription

Caption: Nrf2 signaling pathway activation.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR) Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation DNA κB Site NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes Initiates Transcription Inhibitor Neochlorogenic acid methyl ester Inhibitor->IKK Inhibits? Experimental_Workflow_Anti_Inflammatory_Assay cluster_workflow Experimental Workflow: Anti-inflammatory Cytokine Assay A 1. Seed Macrophages (RAW 264.7 or differentiated THP-1) B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6. Quantify Cytokines (ELISA) E->F

References

Protocol for Neochlorogenic acid methyl ester antioxidant assay (DPPH/FRAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neochlorogenic acid methyl ester is a phenylpropanoid compound found in various plants, including black chokeberry (Aronia melanocarpa) and Artemisia capillaris.[1][2] As an esterified derivative of neochlorogenic acid, it is investigated for various biological activities, including antioxidant properties.[3][4] Antioxidants are crucial for mitigating oxidative stress, a condition implicated in numerous diseases. Therefore, quantifying the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development.

This document provides detailed protocols for assessing the antioxidant activity of this compound using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay and the FRAP (Ferric Reducing Antioxidant Power) Assay.

Data Presentation

While this compound is recognized for its antioxidant activities, specific quantitative data from DPPH (IC50) and FRAP assays are not extensively reported in publicly available literature. The table below summarizes the available related data for neochlorogenic acid, the parent compound. Researchers are encouraged to use the following protocols to determine the specific values for the methyl ester.

CompoundAssayResultSource
Neochlorogenic AcidDPPHContributed 16.5% to the total DPPH radical scavenging activity of a Polygonum cuspidatum leaf extract.[5][6]
Plant Extract (high in Neochlorogenic Acid)DPPHIC50 of 20.67 mg/mL. Note: This value is for a complex extract, not the pure compound.[7]

DPPH Radical Scavenging Assay

Principle

The DPPH assay is a spectrophotometric method used to measure a compound's ability to act as a free radical scavenger or hydrogen donor. DPPH is a stable free radical that has a deep purple color with maximum absorbance around 517 nm.[7] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow.[8] The decrease in absorbance is proportional to the antioxidant capacity of the sample.

Experimental Protocol

1. Materials and Reagents

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

2. Reagent Preparation

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol.[5] This solution is light-sensitive and should be freshly prepared and stored in a dark, amber-colored bottle.[5][7]

  • Sample Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

  • Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound and the positive control at various concentrations.

3. Assay Procedure

  • Pipette a specific volume of the sample or standard dilutions into separate wells of a 96-well plate or cuvettes.

  • Add an equal volume of the DPPH working solution to each well/cuvette to initiate the reaction.[5]

  • Include a blank control containing only the solvent and the DPPH solution.

  • Mix the contents thoroughly.

  • Incubate the reaction mixture in the dark at room temperature for a set period (typically 30 minutes).[7]

  • Measure the absorbance of each solution at 517 nm using a spectrophotometer.[7]

4. Data Analysis Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100 [9]

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentrations.

Diagrams: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 0.1 mM DPPH Solution (in Methanol) R2 Add DPPH Solution to Initiate Reaction P1->R2 P2 Prepare Serial Dilutions of This compound & Control R1 Add Sample/Control to Plate P2->R1 R1->R2 R3 Incubate in Dark (30 min at RT) R2->R3 A1 Measure Absorbance at 517 nm R3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: Experimental workflow for the DPPH antioxidant assay.

Caption: Principle of DPPH radical scavenging by an antioxidant.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions.[6] The assay utilizes a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ). In the presence of an antioxidant at low pH, the Fe³⁺-TPTZ complex is reduced to the Fe²⁺-TPTZ complex, which forms an intense blue color with an absorbance maximum at approximately 593 nm.[6] The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.[6]

Experimental Protocol

1. Materials and Reagents

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox (for standard curve)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

  • Water bath

2. Reagent Preparation

  • FRAP Working Reagent: Prepare this reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C in a water bath before use.[6]

  • Sample Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Standard Solutions: Prepare a series of standard solutions of a known antioxidant like ferrous sulfate or Trolox in distilled water to generate a calibration curve.

3. Assay Procedure

  • Pipette a small volume of the sample, standard, or blank (solvent) into the wells of a 96-well plate or cuvettes.

  • Add a larger volume of the pre-warmed FRAP working reagent to each well. A typical ratio is 30 µL of sample to 900 µL of FRAP reagent.[9]

  • Mix thoroughly.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).[6]

  • Measure the absorbance at 593 nm.[6]

4. Data Analysis Plot a standard curve of absorbance versus the concentration of the standard (e.g., Trolox or Fe²⁺). Use the linear regression equation from the standard curve to determine the FRAP value of the sample. The results are typically expressed as µM Trolox Equivalents (TE) or Fe²⁺ equivalents per gram or mole of the sample.

Diagrams: FRAP Assay

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) R1 Warm FRAP Reagent to 37°C P1->R1 P2 Prepare Sample and Trolox Standard Dilutions R2 Add Sample/Standard to Plate P2->R2 R3 Add FRAP Reagent to Wells R1->R3 R2->R3 R4 Incubate at 37°C R3->R4 A1 Measure Absorbance at 593 nm R4->A1 A2 Plot Standard Curve A1->A2 A3 Calculate FRAP Value (Trolox Equivalents) A2->A3

Caption: Experimental workflow for the FRAP antioxidant assay.

Caption: Principle of the Ferric Reducing Antioxidant Power assay.

References

Application Notes: In Vitro Anti-inflammatory Assay for Neochlorogenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a critical factor in the onset and progression of numerous diseases. The identification of novel anti-inflammatory agents is a key objective in drug discovery. Neochlorogenic acid, a natural phenolic compound, and its derivatives like Neochlorogenic acid methyl ester, have shown significant anti-inflammatory and antioxidant properties.[1][2] This document provides detailed protocols for evaluating the anti-inflammatory activity of this compound in vitro using a well-established lipopolysaccharide (LPS)-stimulated macrophage model. The murine macrophage cell line RAW 264.7 is used as it provides a robust and reproducible model for studying the inflammatory cascade.[3][4] Upon stimulation with LPS, an endotoxin (B1171834) from Gram-negative bacteria, RAW 264.7 cells trigger inflammatory signaling pathways, leading to the production of key mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][5] These protocols detail the assessment of the compound's ability to inhibit these markers.

Principle of the Assay

The assay is based on quantifying the inhibitory effect of this compound on the production of inflammatory mediators by RAW 264.7 macrophages stimulated with LPS. The primary endpoints measured are:

  • Nitric Oxide (NO): A key signaling molecule in inflammation, its production is significantly increased by the enzyme inducible nitric oxide synthase (iNOS) during an inflammatory response.[5] NO levels are measured indirectly by quantifying its stable breakdown product, nitrite (B80452), in the cell culture supernatant using the Griess assay.

  • Pro-inflammatory Cytokines (TNF-α, IL-6): These are crucial signaling proteins that mediate the inflammatory response. Their concentrations in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Viability: To ensure that the observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not cellular toxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: Cell Viability (MTT) Assay

This protocol is crucial to determine the non-toxic concentration range of this compound.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Protocol 3: Measurement of NO Production (Griess Assay)
  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include the following control groups:

    • Control (untreated cells)

    • LPS only

    • Compound only (highest concentration)

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Griess Reaction:

    • In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Protocol 4: Measurement of TNF-α and IL-6 (ELISA)
  • Sample Preparation: Use the cell culture supernatants collected in Protocol 3, Step 4.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer’s instructions. A general procedure is as follows:

    • Coat a 96-well plate with the capture antibody overnight.

    • Wash the wells and block non-specific binding sites.

    • Add standards and samples (supernatants) to the wells and incubate.

    • Wash the wells and add the detection antibody.

    • Wash the wells and add a streptavidin-HRP conjugate.

    • Wash the wells and add a TMB substrate solution to develop color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentrations from the standard curve generated with recombinant cytokines.

Data Presentation

While specific quantitative data for this compound is not widely published, studies on the parent compound, Neochlorogenic acid (nCGA), show a clear dose-dependent inhibition of inflammatory markers.[6][7] The following table summarizes the expected results when testing this compound at non-cytotoxic concentrations.

Table 1: Expected Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)% Inhibition of NO Production (relative to LPS control)% Inhibition of TNF-α Release (relative to LPS control)% Inhibition of IL-6 Release (relative to LPS control)Cell Viability (%)
0 (LPS only) 0%0%0%100%
25 Expected dose-dependentExpected dose-dependentExpected dose-dependent>95%
50 inhibitioninhibitioninhibition>95%
100 >95%
Positive Control >90% (e.g., L-NAME)>90% (e.g., Dexamethasone)>90% (e.g., Dexamethasone)>95%

Note: Data is illustrative and based on the activity of the parent compound, Neochlorogenic acid. Actual values must be determined experimentally.

Visualizations

Experimental Workflow

The overall workflow for assessing the anti-inflammatory properties of the test compound is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CULTURE 1. Culture RAW 264.7 Cells SEED 2. Seed Cells into Plates CULTURE->SEED TREAT 3. Pre-treat with Compound SEED->TREAT MTT 7c. MTT Assay (Viability) SEED->MTT Parallel Plate STIM 4. Stimulate with LPS (1 µg/mL) TREAT->STIM INCUBATE 5. Incubate for 24h STIM->INCUBATE SUP 6. Collect Supernatant INCUBATE->SUP GRIESS 7a. Griess Assay (NO) SUP->GRIESS ELISA 7b. ELISA (TNF-α, IL-6) SUP->ELISA DATA 8. Analyze & Quantify Data GRIESS->DATA ELISA->DATA MTT->DATA

In vitro anti-inflammatory assay workflow.
Signaling Pathway

Neochlorogenic acid has been shown to inhibit inflammation by blocking key signaling pathways like NF-κB and MAPKs.[1][5][6] It is hypothesized that this compound acts via a similar mechanism. The diagram below illustrates the LPS-induced inflammatory pathway and the potential point of inhibition.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB p-IκBα IKK->IkB NFkB NF-κB (p65) Translocation IkB->NFkB NUCLEUS Nucleus NFkB->NUCLEUS GENES Pro-inflammatory Gene Transcription NUCLEUS->GENES MEDIATORS iNOS, COX-2, TNF-α, IL-6 GENES->MEDIATORS COMPOUND Neochlorogenic Acid Methyl Ester COMPOUND->IKK

References

Application Notes and Protocols: Dissolving Neochlorogenic Acid Methyl Ester in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neochlorogenic acid methyl ester is a naturally occurring compound found in various plants, including Artemisia capillaris and black chokeberry (Aronia melanocarpa) fruits.[1][2] It has garnered interest in the scientific community for its potential biological activities, including antioxidant, anti-HBV (Hepatitis B virus), and quinone reductase-inducing properties.[1][2][3] Proper dissolution of this compound is a critical first step for a wide range of in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a common aprotic solvent used in laboratory research for its ability to dissolve a wide array of polar and nonpolar compounds. This document provides a detailed protocol for the dissolution of this compound in DMSO.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₇H₂₀O₉
Molecular Weight 368.34 g/mol
CAS Number 123410-65-1
Appearance Typically a solid
Solubility in DMSO Soluble. Up to 100 mg/mL (271.49 mM) has been reported, though this may require sonication.[4]

Quantitative Data: Preparation of Stock Solutions

The following table provides the required volume of DMSO to prepare stock solutions of this compound at various concentrations and masses.

Mass of Compound1 mM5 mM10 mM50 mM
1 mg 2.7152 mL0.5430 mL0.2715 mL0.0543 mL
5 mg 13.5759 mL2.7152 mL1.3576 mL0.2715 mL
10 mg 27.1518 mL5.4304 mL2.7152 mL0.5430 mL
20 mg 54.3036 mL10.8607 mL5.4304 mL1.0861 mL
25 mg 67.8794 mL13.5759 mL6.7879 mL1.3576 mL

Table based on data from BioCrick.[3]

Experimental Protocol

This protocol outlines the steps for dissolving this compound in DMSO to prepare a stock solution.

4.1. Materials

  • This compound (solid form)

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), newly opened recommended[4]

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath (optional, but recommended for higher concentrations)[4]

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

4.2. Procedure

  • Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound and DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound and place it into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the compound. Refer to the table in Section 3 for guidance.

  • Dissolution:

    • Vortexing: Securely cap the tube and vortex the mixture for 30-60 seconds to facilitate dissolution.

    • Sonication (if necessary): If the compound does not fully dissolve with vortexing, particularly at higher concentrations, place the tube in an ultrasonic water bath for 5-10 minutes.[4] Visually inspect the solution to ensure no solid particles remain.

  • Visual Inspection: After dissolution, the solution should be clear and free of any visible precipitate.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

4.3. Important Considerations

  • DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can impact the solubility of some compounds. Therefore, it is highly recommended to use a newly opened bottle of anhydrous DMSO.[4]

  • When preparing solutions for cell-based assays, it is crucial to consider the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells. A final DMSO concentration of less than 0.5% (v/v) is generally recommended.

Experimental Workflow

DissolutionWorkflow start Start weigh Weigh Neochlorogenic Acid Methyl Ester start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex for 30-60s add_dmso->vortex check_solubility Visually Inspect for Complete Dissolution vortex->check_solubility sonicate Sonicate for 5-10 minutes check_solubility->sonicate No store Aliquot and Store at -20°C or -80°C check_solubility->store Yes sonicate->check_solubility end End store->end

Caption: Workflow for dissolving this compound in DMSO.

Signaling Pathway (Illustrative)

While the dissolution of a compound is a physical process and does not directly involve a signaling pathway, this compound is known to exhibit biological activities such as quinone reductase induction. The following diagram illustrates a simplified, conceptual pathway that could be investigated using the prepared solution.

SignalingPathway NCGME Neochlorogenic Acid Methyl Ester Solution Cell Target Cells (e.g., in vitro assay) NCGME->Cell Nrf2_Keap1 Nrf2-Keap1 Complex Cell->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to QR Quinone Reductase Gene Expression ARE->QR

Caption: Conceptual pathway of Nrf2-mediated quinone reductase induction.

References

Application Note: UFLC/MS-IT-TOF Guided Isolation of Neochlorogenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for the efficient isolation and identification of neochlorogenic acid methyl ester from natural product extracts. The methodology leverages the speed and resolution of Ultra-Fast Liquid Chromatography (UFLC) coupled with the high-resolution mass accuracy and multi-stage fragmentation capabilities of an Ion Trap-Time of Flight (IT-TOF) mass spectrometer. This hyphenated technique allows for the rapid screening of complex mixtures and targeted isolation of compounds of interest based on their specific mass-to-charge ratio (m/z) and fragmentation patterns. Neochlorogenic acid and its derivatives are of significant interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and antiviral activities.[1][2] This document provides a comprehensive workflow, from sample preparation to final compound identification, and showcases the utility of this advanced analytical approach in natural product drug discovery.

Introduction

Neochlorogenic acid, a caffeoylquinic acid isomer, and its methyl ester derivative are naturally occurring phenolic compounds found in various plant species, including those from the Artemisia and Lonicera genera.[3][4] These compounds have garnered attention in the pharmaceutical and nutraceutical industries for their diverse biological activities. Notably, they have been shown to exhibit anti-inflammatory effects through the modulation of signaling pathways such as the NF-κB pathway.[1][2][[“]][6] The isolation of these specific isomers from complex plant matrices presents a significant challenge due to the presence of structurally similar compounds.

The use of UFLC coupled with MS-IT-TOF offers a powerful solution for this challenge. UFLC provides rapid and high-resolution separation of isomers, while the IT-TOF mass spectrometer allows for precise mass determination and detailed structural elucidation through MSn fragmentation experiments. This application note outlines a bioassay-guided fractionation approach where the analytical capabilities of UFLC/MS-IT-TOF are used to guide the preparative isolation of this compound.

Experimental Protocols

Sample Preparation and Extraction

A generalized protocol for the extraction of chlorogenic acid analogues from plant material is described below. This may require optimization based on the specific plant matrix.

  • Plant Material: Dried and powdered aerial parts of the selected plant species (e.g., Artemisia capillaris).

  • Extraction Solvent: 90% ethanol (B145695) or acidified methanol (B129727). Extraction with acidified methanol can promote the formation of methyl esters from their corresponding carboxylic acids.[7]

  • Extraction Procedure:

    • Macerate the powdered plant material with the extraction solvent at room temperature for 24-48 hours, with occasional agitation.

    • Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

    • The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to enrich the phenolic fraction. The ethyl acetate and n-butanol fractions are often rich in chlorogenic acid derivatives.

UFLC/MS-IT-TOF Analysis for Screening and Characterization
  • Instrumentation: A UFLC system coupled to an IT-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • UFLC Conditions:

    • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water containing 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS-IT-TOF Conditions:

    • Ionization Mode: Negative ESI is often preferred for phenolic compounds.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: MS and data-dependent MS/MS scans. The instrument can be set to trigger MS/MS fragmentation on ions corresponding to this compound and its isomers.

    • Collision Energy: Optimized for characteristic fragmentation of the target compounds.

Guided Isolation using Preparative HPLC

Based on the retention time and mass spectral data from the UFLC/MS-IT-TOF analysis, a targeted isolation is performed using preparative High-Performance Liquid Chromatography (HPLC).

  • Instrumentation: A preparative HPLC system with a UV detector and a fraction collector.

  • Column: A larger-scale C18 column suitable for preparative separations.

  • Mobile Phase: An isocratic or gradient elution method optimized to resolve this compound from its isomers and other co-eluting compounds.

  • Fraction Collection: Fractions are collected based on the elution profile, targeting the peak corresponding to the desired compound.

  • Purity Analysis: The purity of the isolated fractions is confirmed by analytical UFLC-UV and UFLC/MS-IT-TOF.

Structural Elucidation

The definitive structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry: High-resolution mass data from the IT-TOF provides the elemental composition. MS/MS fragmentation patterns are compared with literature data or reference standards.[8][9]

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the precise chemical structure and stereochemistry of the molecule.

Data Presentation

Table 1: UFLC/MS-IT-TOF Parameters for the Analysis of this compound

ParameterValue
UFLC System
ColumnC18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AAcetonitrile
Mobile Phase BWater with 0.1% Formic Acid
GradientOptimized for isomer separation
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS-IT-TOF System
Ion SourceElectrospray Ionization (ESI)
PolarityNegative
Mass Range (m/z)100-1000
Nebulizing Gas Flow1.5 L/min
Drying Gas Flow15 L/min
Heat Block Temperature200°C
DL Temperature250°C
Detector Voltage1.6 kV

Table 2: Spectroscopic Data for this compound

Data TypeObserved Values
Molecular Formula C17H20O9
Molecular Weight 368.1107 (Calculated)
HR-ESI-MS [M-H]⁻ m/z 367.1035 (Observed)
Key MS/MS Fragments [M-H]⁻ m/z 191 (quinic acid moiety), 179 (caffeoyl moiety), 173, 135
¹H NMR (DMSO-d6, δ ppm) Characteristic signals for the caffeoyl and quinic acid methyl ester moieties.
¹³C NMR (DMSO-d6, δ ppm) Resonances corresponding to the 17 carbons of the molecule.

Table 3: Bioactivity Data for Neochlorogenic Acid and its Methyl Ester

CompoundBioactivity AssayResultReference
This compoundAnti-HBV Activity (HepG2.2.15 cells)Weakly active[10]
This compoundQuinone Reductase InductionCD = 6.7 µM[4][10]
Neochlorogenic acidAnti-inflammatory (LPS-stimulated macrophages)Inhibition of NO, PGE2, TNF-α, IL-1β, IL-6[1]

Visualizations

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Screening & Characterization cluster_isolation Guided Isolation cluster_elucidation Structural Elucidation plant_material Plant Material extraction Solvent Extraction (e.g., 90% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract uflc_ms UFLC/MS-IT-TOF Analysis crude_extract->uflc_ms data_analysis Data Analysis (Identify Target m/z and RT) uflc_ms->data_analysis prep_hplc Preparative HPLC data_analysis->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis fraction_collection->purity_check spectroscopy Spectroscopic Analysis (HRMS, MS/MS, NMR) purity_check->spectroscopy final_compound Isolated Neochlorogenic Acid Methyl Ester spectroscopy->final_compound

Caption: Experimental workflow for UFLC/MS-IT-TOF guided isolation.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb_nf_kb IκBα-NF-κB Complex ikk->ikb_nf_kb Phosphorylates IκBα ikb IκBα ikb->ikb_nf_kb nf_kb NF-κB (p65/p50) nf_kb->ikb_nf_kb nf_kb_nuc NF-κB (p65/p50) nf_kb->nf_kb_nuc Translocation ikb_nf_kb->nf_kb IκBα Degradation & NF-κB Release dna DNA nf_kb_nuc->dna Binds to Promoter pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) dna->pro_inflammatory Gene Transcription ncga Neochlorogenic Acid ncga->ikk Inhibits

Caption: Neochlorogenic acid's inhibition of the NF-κB signaling pathway.

Conclusion

The integration of UFLC with MS-IT-TOF provides a highly efficient and sensitive platform for the targeted isolation of this compound from complex natural product extracts. The speed of UFLC allows for high-throughput screening, while the high-resolution mass accuracy and MSn capabilities of the IT-TOF are invaluable for the confident identification and structural characterization of the target compound and its isomers. This application note provides a detailed protocol that can be adapted by researchers in natural product chemistry, pharmacology, and drug development to streamline their discovery workflows and accelerate the identification of novel bioactive compounds.

References

Application Notes and Protocols for Neochlorogenic Acid Methyl Ester in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neochlorogenic acid methyl ester is a phenylpropanoid compound found in various plants.[1][2] While research specifically detailing the cell culture applications of this compound is limited, extensive studies on its parent compound, neochlorogenic acid (NCA), and the closely related isomer, chlorogenic acid methyl ester (CME), provide significant insights into its potential biological activities. These compounds have demonstrated notable anti-inflammatory, anti-cancer, and antioxidant properties.[2][3][4][5] This document provides detailed application notes and experimental protocols based on the activities of NCA and CME, offering a foundational guide for researchers and drug development professionals exploring the therapeutic potential of this compound.

Application Note 1: Anti-Cancer Activity in Gastric Cancer

Neochlorogenic acid (NCA) has been shown to inhibit the growth and proliferation of human gastric cancer cells.[3][6][7] Its anti-tumor effects are mediated through the induction of apoptosis and cell cycle arrest, making it a promising candidate for cancer therapeutic research.[3][7]

Mechanism of Action:

NCA treatment in gastric cancer cell lines, such as HGC-27 and NUGC-3, leads to a dose- and time-dependent reduction in cell viability.[3] The underlying mechanisms include:

  • Induction of Apoptosis: NCA promotes apoptosis by upregulating pro-apoptotic proteins like BAX, Caspase-3, and Cytochrome C, while downregulating the anti-apoptotic protein BCL2.[3][7] This process is also associated with an increase in intracellular Reactive Oxygen Species (ROS) and a loss of Mitochondrial Membrane Potential (MMP).[6]

  • Cell Cycle Arrest: The compound induces G1 phase arrest in the cell cycle, thereby halting cell proliferation.[3]

  • Inhibition of Migration: NCA significantly decreases the migratory capacity of gastric cancer cells.[3]

  • Signaling Pathway Modulation: The anti-cancer effects are linked to the downregulation of key proteins in the m-TOR/PI3K/Akt signaling pathway.[6]

Quantitative Data Summary:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Neochlorogenic acid in two human gastric cancer cell lines.

Cell LineTreatment DurationIC50 Value (µM)Reference
HGC-2724 hours281.6[3]
48 hours229.9[3]
NUGC-324 hours246.0[3]
48 hours130.0[3]
Gastric Carcinoma CellsNot Specified20[6]

Signaling Pathway Visualization:

NCA Neochlorogenic Acid PI3K PI3K NCA->PI3K inhibits BCL2 BCL2 NCA->BCL2 downregulates BAX BAX NCA->BAX upregulates G1_Arrest G1 Cell Cycle Arrest NCA->G1_Arrest induces Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Mitochondrion Mitochondrion Caspase3 Caspase-3 Mitochondrion->Caspase3 activates BCL2->Mitochondrion inhibits BAX->Mitochondrion promotes Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Proposed anti-cancer signaling pathway of Neochlorogenic Acid.

Application Note 2: Anti-Inflammatory Activity

Both Neochlorogenic acid (NCA) and Chlorogenic acid methyl ester (CME) exhibit potent anti-inflammatory properties in various cell models, including lipopolysaccharide (LPS)-stimulated macrophages (RAW264.7) and lung epithelial cells (A549).[4][5][8]

Mechanism of Action:

The anti-inflammatory effects are achieved through the modulation of several key signaling pathways and the suppression of inflammatory mediators.

  • Inhibition of Pro-inflammatory Mediators: NCA and CME significantly reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][8]

  • Suppression of Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is markedly inhibited at both the transcript and protein levels.[5][8]

  • NF-κB Pathway Inhibition: Both compounds can block the activation of the NF-κB signaling pathway by preventing the phosphorylation of key proteins like IKKα/β, IκBα, and the p65 subunit.[4][8]

  • AMPK/Nrf2 Pathway Activation: NCA activates the AMPK/Nrf2 signaling pathway, which in turn upregulates the expression of antioxidant and cytoprotective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[5][8] This contributes to the resolution of inflammation.

  • NLRP3 Inflammasome Inhibition: CME has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune response.[9]

Signaling Pathway Visualization:

LPS LPS IKK IKKα/β LPS->IKK Compound NCA / CME AMPK AMPK Compound->AMPK activates Compound->IKK inhibits NFkB NF-κB Compound->NFkB inhibits Nrf2 Nrf2 AMPK->Nrf2 activates HO1 HO-1 Nrf2->HO1 upregulates Inflammation Inflammation HO1->Inflammation reduces IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases COX2 COX-2 / iNOS NFkB->COX2 upregulates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines upregulates COX2->Inflammation promotes Cytokines->Inflammation promotes

Caption: Anti-inflammatory signaling pathways of NCA and CME.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

  • Gastric cancer cells (e.g., HGC-27, NUGC-3)

  • DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed HGC-27 or NUGC-3 cells into 96-well plates at a density of 3 x 10⁴ cells/well in 100 µL of complete DMEM medium.[3]

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cell attachment.

  • Prepare serial dilutions of this compound in DMEM from the stock solution. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO only) and a blank control (medium only).

  • Incubate the plates for 24 or 48 hours at 37°C in a 5% CO₂ incubator.[3]

  • After incubation, remove the treatment medium and add 100 µL of fresh DMEM containing 10% CCK-8 solution to each well.[3]

  • Incubate for 1.5–2 hours at 37°C.[3]

  • Measure the absorbance at 450 nm using a microplate reader.[3]

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[3]

Protocol 2: Wound-Healing Migration Assay

This protocol assesses the effect of this compound on cell migration.

Materials:

  • Gastric cancer cells (e.g., HGC-27, NUGC-3)

  • 6-well cell culture plates

  • Sterile 200 µL pipette tips

  • DMEM medium (serum-free for the assay)

  • This compound

Procedure:

  • Seed cells into 6-well plates and grow them to form a confluent monolayer.

  • Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.[3]

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with serum-free DMEM containing the desired concentration of this compound or vehicle control.

  • Capture images of the wound at 0 hours using an inverted microscope.

  • Incubate the plates for 24 hours at 37°C.[3]

  • Capture images of the same wound area at 24 hours.

  • Measure the width of the wound at multiple points for both time points.

  • Calculate the migration rate as the percentage of wound closure compared to the initial wound area using software like ImageJ.[3]

Experimental Workflow Visualization:

start Start seed Seed Cells in Plate start->seed incubate1 Incubate (24h) for attachment seed->incubate1 treat Treat with Compound (e.g., NCA) incubate1->treat incubate2 Incubate (24/48h) treat->incubate2 assay Perform Assay incubate2->assay cck8 CCK-8 Viability Assay assay->cck8 western Western Blot assay->western migration Migration Assay assay->migration analyze Data Analysis cck8->analyze western->analyze migration->analyze end End analyze->end

Caption: General experimental workflow for in vitro cell-based assays.

Disclaimer: The provided protocols are based on published research on neochlorogenic acid and chlorogenic acid methyl ester. Researchers should optimize these protocols for their specific experimental conditions and for this compound.

References

Application Notes and Protocols: Screening of Neochlorogenic Acid Methyl Ester for Anti-Hepatitis B Virus (HBV) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of novel and effective antiviral therapies. Natural products represent a promising source of new drug candidates. Neochlorogenic acid, a phenolic compound found in various plants, and its derivatives have demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and protocols for the screening of Neochlorogenic acid methyl ester for its potential anti-HBV activity. While some studies suggest weak or decreased anti-HBV activity for esterified analogues of chlorogenic acid, others indicate a potential for reducing HBV DNA replication and antigen secretion.[4][5][6][7] Therefore, a systematic in vitro evaluation is warranted.

The protocols outlined below describe the use of the HepG2.2.15 cell line, a well-established model for studying HBV replication and screening antiviral compounds.[8] Methodologies for assessing cytotoxicity, inhibition of HBV DNA replication, and reduction of viral antigen (HBsAg and HBeAg) secretion are provided.

Data Presentation

The following table summarizes the available, albeit somewhat conflicting, quantitative data on the anti-HBV activity and cytotoxicity of this compound and its parent compound, neochlorogenic acid. It is important to note the limited availability of specific IC50 and CC50 values for the methyl ester derivative in the context of HBV-replicating cells.

CompoundAssayCell LineConcentrationEffectIC50CC50Source
This compoundAnti-HBV ActivityHepG 2.2.15144.7 µMDramatically decreased HBV DNA replication; reduced HBsAg and HBeAg secretionNot ReportedNot Reported[3]
This compoundAnti-HBV ActivityHepG 2.2.15Not SpecifiedWeak anti-HBV activityNot ReportedNot Reported[7][9]
Esterified chlorogenic acid analogues (including this compound)Anti-HBV ActivityHepG 2.2.15Not SpecifiedDramatically decreased anti-HBV activityNot ReportedNot Reported[6]
Neochlorogenic acidCytotoxicityHepG2244.0 µM (48h)244.0 µM[10][11]
Neochlorogenic acidCytotoxicityHuh-7199.2 µM (48h)199.2 µM[10][11]

Experimental Protocols

Cell Culture and Maintenance of HepG2.2.15 Cells

The HepG2.2.15 cell line is a human hepatoblastoma cell line that stably expresses the HBV genome and constitutively produces HBV particles.

Materials:

  • HepG2.2.15 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 3-4 days when they reach 80-90% confluency.

  • To subculture, wash the cells with Phosphate Buffered Saline (PBS), detach them with Trypsin-EDTA, and re-seed them at a suitable density in fresh medium.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of this compound that is non-toxic to the HepG2.2.15 cells.

Materials:

  • HepG2.2.15 cells

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a cell-free blank.

  • Incubate the plate for the desired period (e.g., 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the 50% cytotoxic concentration (CC50).

Anti-HBV Activity Screening
  • Seed HepG2.2.15 cells in 24-well or 48-well plates and grow to 50-60% confluency.

  • Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay). Include a positive control (e.g., Lamivudine) and a negative (vehicle) control.

  • Incubate the cells for a defined period (e.g., 3 and 6 days), collecting the culture supernatant at each time point for HBsAg and HBeAg analysis. Replenish the medium with fresh compound every 3 days.

  • After the treatment period, harvest the cells for HBV DNA analysis.

The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the culture supernatant are measured using commercially available ELISA kits.

Protocol (General):

  • Coat a 96-well plate with a capture antibody specific for HBsAg or HBeAg.

  • Block non-specific binding sites.

  • Add the collected cell culture supernatants to the wells, along with a standard curve of known antigen concentrations.

  • Incubate to allow the antigen to bind to the capture antibody.

  • Wash the plate to remove unbound substances.

  • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Wash the plate again.

  • Add a substrate for the enzyme and incubate to develop a color.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of HBsAg and HBeAg in the samples based on the standard curve.[2][12][13][14]

The level of intracellular HBV DNA replication is determined by qPCR.

Protocol (General):

  • DNA Extraction:

    • Lyse the harvested cells using a lysis buffer containing a protease.

    • Extract the total DNA using a commercial DNA extraction kit or a column-free method.[1][15][16]

  • qPCR Reaction:

    • Prepare a qPCR master mix containing a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green), and primers specific for a conserved region of the HBV genome.[17]

    • Add the extracted DNA to the master mix.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Generate a standard curve using a plasmid containing the target HBV DNA sequence.

    • Quantify the HBV DNA copy number in the samples by comparing their amplification curves to the standard curve.

    • Normalize the HBV DNA levels to a housekeeping gene (e.g., β-actin) to account for variations in cell number.

Visualization of Experimental Workflow and Potential Signaling Pathway

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data Data Analysis HepG2_2_15 HepG2.2.15 Cell Culture Treatment Treat with Neochlorogenic acid methyl ester HepG2_2_15->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity ELISA Antigen Quantification (HBsAg & HBeAg ELISA) Treatment->ELISA qPCR HBV DNA Quantification (qPCR) Treatment->qPCR CC50 Determine CC50 Cytotoxicity->CC50 IC50 Determine IC50 ELISA->IC50 qPCR->IC50 Data_Interpretation Interpret Anti-HBV Activity CC50->Data_Interpretation IC50->Data_Interpretation

Caption: Experimental workflow for screening this compound.

hypothesized_pathway cluster_pathway Hypothesized Anti-HBV Mechanism NCA_ME Neochlorogenic acid methyl ester JNK JNK Signaling Pathway NCA_ME->JNK Inhibition NFkB NF-κB Signaling Pathway NCA_ME->NFkB Inhibition HBV_Replication HBV Replication (DNA Synthesis) JNK->HBV_Replication Activation Antigen_Production HBV Antigen Production (HBsAg, HBeAg) JNK->Antigen_Production Activation NFkB->HBV_Replication Activation NFkB->Antigen_Production Activation

Caption: Hypothesized signaling pathway for anti-HBV activity.

Disclaimer: The signaling pathway depicted is based on the proposed mechanism of the related compound, chlorogenic acid, which has been shown to inhibit the JNK and NF-κB signaling pathways.[5][18] Further research is required to confirm if this compound acts through the same or similar mechanisms to exert any anti-HBV effects.

References

Application Notes & Protocols: Quantification of Neochlorogenic Acid Methyl Ester in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantification of neochlorogenic acid methyl ester in various plant extracts. This document outlines detailed methodologies for extraction, analytical separation, and quantification, along with relevant biological context.

Introduction

This compound is a naturally occurring phenolic compound found in various plants, including Artemisia capillaris, Lonicera japonica (honeysuckle), Akebia trifoliata, and Aronia melanocarpa (black chokeberry).[1][2][3] It is the methyl ester of neochlorogenic acid, an isomer of chlorogenic acid. This compound has garnered significant interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anti-HBV properties.[1] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research.

Quantitative Data Summary

The following table summarizes the available quantitative data for neochlorogenic acid and its methyl ester in various plant species. It is important to note that while methods for the analysis of this compound exist, comprehensive comparative quantitative data across different plant matrices is still emerging in the scientific literature.

Plant SpeciesCompoundConcentrationMethod of AnalysisReference
Polygonum viviparumNeochlorogenic acid1.24 - 8.25 mg/gHPLC-UV[4]
Arbutus unedoChlorogenic acid1.45 - 1.46 mg/gHPTLC[5]
Lepidogrammitis drymoglossoidesChlorogenic acid~0.24% (v/v)HPLC-UV[6]
Artemisia capillarisNeochlorogenic acidPresentLC/MS, HPLC[1]
Lonicera japonicaNeochlorogenic acidPresentUPLC-Q-TOF-MS
Akebia trifoliataThis compoundIsolatedColumn Chromatography[1]
Aronia melanocarpaThis compoundIsolatedNot specified[2][3]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes an effective method for extracting this compound and related phenolic compounds from dried plant material.

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • 5% Methanolic solution of hydrochloric acid (Acidified Methanol)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 2 grams of the dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of acidified methanol (5% methanolic HCl) to the tube. The use of acidified methanol can facilitate the esterification of chlorogenic acids present in the plant material to their methyl esters, thereby increasing the yield of the target analyte.[7]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for the quantification of this compound using HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Acetic Acid)

  • This compound standard

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-25 min: 15% to 40% B

    • 25-30 min: 40% to 15% B

    • 30-35 min: 15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 327 nm[6]

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound standard in methanol.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Inject the standards and the prepared plant extracts onto the HPLC system.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of this compound in the plant extracts by comparing their peak areas to the calibration curve.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol outlines a more sensitive and selective method for quantification using UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic acid (or Formic Acid)

  • This compound standard

UPLC Conditions:

  • Mobile Phase A: Water with 0.1% Acetic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid

  • Gradient Program: A fast gradient can be employed, for instance: 0-0.5 min, 15% B; 2.5–4 min, 99% B; and 5–7 min, 15% B.[8]

  • Flow Rate: 0.2 mL/min[8]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions (Negative ESI Mode):

  • Capillary Voltage: 2.5 kV[8]

  • Source Temperature: 150 °C[8]

  • MRM Transition (deduced):

    • Precursor Ion (Q1): m/z 367.1 (corresponding to [M-H]⁻ of this compound)[7]

    • Product Ion (Q3): m/z 191.0 (corresponding to the quinic acid moiety after fragmentation)

  • Collision Energy: Optimization is required, but a starting point of 14-20 eV can be used.[8]

  • Cone Voltage: Optimization is required.

Procedure:

  • Follow the sample and standard preparation steps as outlined in the HPLC-UV protocol, using LC-MS grade solvents.

  • Infuse a standard solution of this compound directly into the mass spectrometer to optimize the cone voltage and collision energy for the specified MRM transition.

  • Inject the standards and prepared plant extracts into the UPLC-MS/MS system.

  • Quantify this compound in the extracts based on the peak area of the MRM transition, using a calibration curve generated from the standards.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Extraction Extraction Drying & Grinding->Extraction Filtration Filtration Extraction->Filtration HPLC-UV Analysis HPLC-UV Analysis Filtration->HPLC-UV Analysis For HPLC UPLC-MS/MS Analysis UPLC-MS/MS Analysis Filtration->UPLC-MS/MS Analysis For UPLC-MS/MS Quantification Quantification HPLC-UV Analysis->Quantification UPLC-MS/MS Analysis->Quantification Data Analysis Data Analysis Quantification->Data Analysis

Caption: Workflow for quantifying this compound.

Signaling Pathway

Neochlorogenic acid has been shown to exert its anti-inflammatory effects through the activation of the AMPK/Nrf2 signaling pathway. This pathway is a key regulator of cellular stress responses and inflammation.

G Neochlorogenic Acid Neochlorogenic Acid AMPK AMPK Neochlorogenic Acid->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Phosphorylates Keap1 Keap1 Nrf2->Keap1 Dissociation ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus & binds to Antioxidant & Anti-inflammatory Genes Antioxidant & Anti-inflammatory Genes ARE->Antioxidant & Anti-inflammatory Genes Promotes transcription of Inflammation Inflammation Antioxidant & Anti-inflammatory Genes->Inflammation Inhibits

Caption: AMPK/Nrf2 signaling pathway activated by neochlorogenic acid.

References

Application Notes and Protocols for Neochlorogenic Acid Methyl Ester Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neochlorogenic acid methyl ester is a derivative of neochlorogenic acid, a phenolic compound with known antioxidant and potential anti-HBV activities.[1] As with many phenolic esters, its stability and solubility are critical factors for ensuring accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to maintain its integrity and efficacy for use in research and drug development. Recent studies suggest that the methyl ester form of chlorogenic acid exhibits increased stability in physiological buffers and resistance to enzymatic degradation, making it a valuable compound for in vitro studies.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.

ParameterValueReference(s)
Molecular Formula C₁₇H₂₀O₉[3]
Molecular Weight 368.34 g/mol [1]
Appearance Powder[3]
Recommended Solvents DMSO, Ethanol, Methanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine[3][4][5]
Short-Term Storage -20°C for up to 1 month (protect from light)[6]
Long-Term Storage -80°C for up to 6 months (protect from light)[6]
Purity >98% (as determined by HPLC)[1]
Table 1: Solvent Volumes for Stock Solution Preparation
Desired ConcentrationMass of this compoundVolume of DMSO to Add
1 mM1 mg2.715 mL
5 mM1 mg0.543 mL
10 mM1 mg0.272 mL
1 mM5 mg13.576 mL
5 mM5 mg2.715 mL
10 mM5 mg1.358 mL

Note: These values are calculated based on a molecular weight of 368.34 g/mol . Adjust volumes accordingly for different masses of the compound.

Experimental Protocols

Safety Precautions
  • When handling this compound powder and stock solutions, it is essential to work in a well-ventilated area, preferably within a chemical fume hood.[5][7]

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile gloves).[7]

  • Refer to the material safety data sheet (MSDS) for comprehensive safety information before handling the compound.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh 1 mg of this compound powder on an analytical balance and transfer it to a sterile, amber microcentrifuge tube.

  • Adding the Solvent: Using a calibrated micropipette, add 272 µL of anhydrous DMSO to the microcentrifuge tube containing the powder.[4]

  • Dissolution: Tightly cap the tube and vortex the mixture at room temperature until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution, but avoid excessive heat to prevent degradation.[6]

  • Visual Inspection: Visually inspect the solution to ensure that no particulate matter remains. The solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[6]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: For short-term use (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store the aliquots at -80°C.[6] Always protect the solutions from light.[6]

Visualizations

Experimental Workflow for Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh Compound add_solvent 2. Add Solvent weigh->add_solvent Transfer to amber tube dissolve 3. Dissolve add_solvent->dissolve e.g., DMSO inspect 4. Visual Inspection dissolve->inspect Vortex/Sonicate aliquot 5. Aliquot inspect->aliquot Ensure clarity label_tubes 6. Label Aliquots aliquot->label_tubes Single-use volumes store 7. Store Appropriately label_tubes->store Name, Conc., Date short_term -20°C (≤ 1 month) long_term -80°C (≤ 6 months)

Caption: Workflow for preparing and storing this compound stock solution.

Key Considerations for Stability

G Factors Affecting Stock Solution Stability center Stock Solution Stability light Light Exposure center->light Protect with amber vials temp Temperature center->temp Store at -20°C or -80°C freeze_thaw Freeze-Thaw Cycles center->freeze_thaw Aliquot into single-use volumes oxidation Oxidation center->oxidation Use anhydrous solvents, cap tightly

Caption: Key factors influencing the stability of this compound stock solutions.

References

Application Notes and Protocols: Neochlorogenic Acid Methyl Ester as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neochlorogenic acid methyl ester (NCAME) is a naturally occurring phenolic compound found in various plant species. As an analytical reference standard, it is crucial for the accurate identification and quantification of this compound in complex matrices such as plant extracts, foods, and biological samples. These application notes provide detailed protocols for the use of this compound as a reference standard in chromatographic analysis, along with information on its biological significance and relevant signaling pathways.

Physicochemical Properties and Data

Proper handling and storage of the reference standard are paramount for maintaining its integrity and ensuring accurate experimental results.

PropertyValueSource
CAS Number 123410-65-1[1]
Molecular Formula C₁₇H₂₀O₉[1]
Molecular Weight 368.34 g/mol [1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneBioCrick
Storage Store at -20°C for short-term and -80°C for long-term. Protect from light.[2][2]

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for generating reliable calibration curves and achieving precise quantification.

Protocol 1: Preparation of Stock and Working Standard Solutions

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound reference standard.

    • Dissolve the weighed standard in 1.0 mL of a suitable solvent (e.g., methanol (B129727) or DMSO) in a volumetric flask to obtain a stock solution of 1 mg/mL.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C in a light-protected vial.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent compatible with the analytical method.

    • For a typical calibration curve, concentrations may range from 1 ng/mL to 1000 ng/mL.

    • Prepare fresh working solutions daily to ensure accuracy.

UPLC-MS/MS Method for Quantification in Biological Samples

This protocol provides a sensitive and specific method for the quantification of this compound in plasma samples, adapted from methodologies for similar compounds.[3]

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)[3]

  • Mobile Phase:

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 95 5
    2.0 0.4 5 95
    3.0 0.4 5 95
    3.1 0.4 95 5

    | 5.0 | 0.4 | 95 | 5 |

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive Mode (optimization required)

  • MRM Transitions: To be determined by direct infusion of the reference standard. For the related neochlorogenic acid, a transition of m/z 353.1 → 191.1 is commonly used. The methyl ester will have a different parent ion mass.

Protocol 2: Sample Preparation from Plasma

  • Protein Precipitation:

    • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Analysis:

    • Inject the reconstituted sample into the UPLC-MS/MS system.

Quantitative Data Summary:

The following table summarizes typical performance characteristics for the analysis of the related compound, neochlorogenic acid, which can serve as a benchmark for method development with this compound.

ParameterValueCompoundSource
Linearity Range 1 - 500 ng/mLNeochlorogenic acid[3]
LOD 0.06 - 0.15 ng/mLGeneral UPLC-MS/MS[4]
LOQ 0.18 - 0.44 ng/mLGeneral UPLC-MS/MS[4]
Intra-day Precision (RSD%) < 15%Neochlorogenic acid[3]
Inter-day Precision (RSD%) < 15%Neochlorogenic acid[3]
Accuracy Within ±8.0%Neochlorogenic acid[3]

Signaling Pathway Interactions

Neochlorogenic acid and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses. The methyl ester of the related chlorogenic acid has been demonstrated to inhibit the NF-κB pathway.[5][6] Neochlorogenic acid has been shown to inhibit the NF-κB pathway and activate the AMPK/Nrf2 pathway.[7][8][9]

Workflow for Using this compound Reference Standard

G Workflow for Using this compound as a Reference Standard cluster_prep Standard Preparation cluster_sample Sample Analysis cluster_data Data Processing weigh Accurately Weigh NCAME dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve stock Prepare 1 mg/mL Stock Solution dissolve->stock dilute Serially Dilute to Working Standards stock->dilute cal_curve Generate Calibration Curve dilute->cal_curve sample_prep Prepare Biological/Test Sample analyze UPLC-MS/MS Analysis sample_prep->analyze quantify Quantify NCAME in Sample analyze->quantify cal_curve->quantify

Caption: Workflow for using the reference standard.

Inhibition of the NF-κB Signaling Pathway

G Inhibition of NF-κB Pathway by Neochlorogenic Acid Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) nucleus Nucleus NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines induces transcription NCAME Neochlorogenic Acid Methyl Ester NCAME->IKK inhibits NCAME->IkB prevents degradation

Caption: Inhibition of the NF-κB signaling pathway.

Activation of the AMPK/Nrf2 Signaling Pathway

G Activation of AMPK/Nrf2 Pathway by Neochlorogenic Acid NCAME Neochlorogenic Acid AMPK AMPK NCAME->AMPK activates Nrf2_Keap1 Nrf2-Keap1 Complex AMPK->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 nucleus Nucleus Nrf2->nucleus translocates to ARE ARE nucleus->ARE binds to antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO-1) ARE->antioxidant_enzymes induces transcription

Caption: Activation of the AMPK/Nrf2 pathway.

Conclusion

This compound is a valuable reference standard for the accurate quantification and identification of this compound in various matrices. The provided protocols for standard preparation and UPLC-MS/MS analysis offer a robust starting point for method development and validation. Furthermore, understanding its interaction with key cellular signaling pathways, such as NF-κB and AMPK/Nrf2, provides a deeper context for its biological significance and potential therapeutic applications. Researchers are encouraged to adapt and validate these methods for their specific applications and matrices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Neochlorogenic Acid Methyl Ester Solubility for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Neochlorogenic acid methyl ester in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is soluble in several organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]

Q2: What is the maximum concentration of DMSO that can be used in cell culture?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% is generally recommended, with concentrations below 0.1% being ideal for sensitive cell lines.[2] However, the tolerance to DMSO can vary significantly between different cell lines, with some being able to tolerate up to 1-2%. It is always best to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line.

Q3: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do to prevent this?

A3: Precipitation upon addition to aqueous-based cell culture media is a common issue with hydrophobic compounds. Here are several steps you can take to prevent this:

  • Ensure Complete Dissolution of the Stock Solution: Before adding the compound to your media, make sure it is fully dissolved in DMSO. Gentle warming of the stock solution at 37°C and brief sonication in an ultrasonic bath can aid in complete dissolution.[3]

  • Pre-warm the Cell Culture Medium: Adding a cold stock solution to warm media can sometimes cause the compound to precipitate. Try warming your cell culture medium to 37°C before adding the compound.

  • Use a Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform a serial dilution. First, create an intermediate dilution in a small volume of pre-warmed media, and then add this to the final culture volume.

  • Increase the Final DMSO Concentration: If your cells can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may help to keep the compound in solution.[2]

  • Rapid Mixing: When adding the compound to the medium, ensure rapid and thorough mixing by gently vortexing or swirling the plate. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

Q4: How should I store my stock solution of this compound?

A4: Stock solutions of this compound in DMSO can be stored at -20°C for several months.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q5: What are the known biological activities of this compound?

A5: this compound has been reported to exhibit several biological activities, including anti-HBV, antioxidant, and quinone reductase-inducing properties.[1] Studies on the related compound, Neochlorogenic acid, have shown that it can inhibit inflammatory responses by modulating signaling pathways such as AMPK/Nrf2 and NF-κB.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound will not dissolve in DMSO Insufficient solvent or low temperature.Increase the volume of DMSO. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[3]
Precipitation upon addition to cell culture medium The compound's solubility limit in the aqueous medium has been exceeded.Reduce the final concentration of the compound. See FAQ Q3 for detailed steps on preventing precipitation.
The final DMSO concentration is too low to maintain solubility.If your cell line tolerates it, slightly increase the final DMSO concentration (not exceeding 0.5% is recommended).[2]
Inconsistent experimental results Degradation of the compound in the stock solution.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C.[3]
Instability of the compound in cell culture medium over time.Prepare fresh dilutions of the compound in media for each experiment. Consider the stability of similar compounds which can be unstable in neutral or alkaline pH.
Observed cytotoxicity in vehicle control The final DMSO concentration is too high for the cell line.Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific cell line. Aim for a final concentration of ≤ 0.1%.

Quantitative Solubility Data

Compound Solvent Solubility Source
This compoundDMSO, PEG300, Tween-80, Saline≥ 2.5 mg/mL[3]
Neochlorogenic acidDMSO (with gentle warming)≥ 17.7 mg/mL[4]
Neochlorogenic acidDMSO70 mg/mL (197.56 mM)[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 368.34 g/mol )

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Bring the vial of this compound to room temperature before opening.

  • Weigh out the desired amount of the compound (e.g., 3.68 mg for 1 mL of a 10 mM stock solution) in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, incubate the tube at 37°C for 10-15 minutes, with intermittent vortexing.

  • For difficult-to-dissolve compounds, a brief sonication (5-10 minutes) in an ultrasonic bath can be beneficial.

  • Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Preparing Working Solutions and Treating Cells

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Cells seeded in appropriate culture plates

  • Sterile pipette tips

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution Method (Recommended): a. Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in your well, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution. b. Add the appropriate volume of the intermediate solution to your cell culture wells to reach the final desired concentration. For example, add 100 µL of the 100 µM intermediate solution to a well containing 900 µL of media.

  • Direct Addition Method (for lower concentrations): a. Directly add a small volume of the stock solution to the pre-warmed cell culture medium in your wells. Ensure the final DMSO concentration remains non-toxic (ideally ≤ 0.1%). For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of stock to 1 mL of media (final DMSO concentration of 0.1%).

  • Gently swirl the plate to ensure thorough mixing of the compound in the medium.

  • Incubate the cells for the desired treatment period.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution & Cell Treatment weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm/Sonicate add_dmso->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment serial_dilution Serial Dilution in Warm Media thaw->serial_dilution add_to_cells Add to Cells serial_dilution->add_to_cells incubate Incubate add_to_cells->incubate

Caption: Workflow for preparing and using this compound in cell culture.

troubleshooting_workflow start Precipitation Observed in Media check_stock Is stock solution fully dissolved? start->check_stock warm_stock Warm/Sonicate Stock Solution check_stock->warm_stock No check_dmso Is final DMSO conc. < 0.5%? check_stock->check_dmso Yes warm_stock->check_dmso increase_dmso Increase DMSO (if cells tolerate) check_dmso->increase_dmso No use_serial Use Serial Dilution in Warm Media check_dmso->use_serial Yes increase_dmso->use_serial rapid_mix Ensure Rapid Mixing use_serial->rapid_mix success Problem Resolved rapid_mix->success

Caption: Troubleshooting workflow for precipitation issues.

nfkb_pathway cluster_stimulus Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Activation LPS->IKK IkB_p IκB Phosphorylation IKK->IkB_p IkB_deg IκB Degradation IkB_p->IkB_deg NFkB NF-κB (p50/p65) NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc IkB IκB NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB_deg NFkB_IkB->NFkB Release NCgA_Me Neochlorogenic acid methyl ester NCgA_Me->IKK Inhibition Gene_exp Pro-inflammatory Gene Expression NFkB_nuc->Gene_exp

Caption: Inhibition of the NF-κB signaling pathway.

ampk_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMPK AMPK AMPK_p p-AMPK AMPK->AMPK_p Nrf2_Keap1 Nrf2-Keap1 Complex AMPK_p->Nrf2_Keap1 Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nrf2_nuc Nrf2 Translocation Nrf2->Nrf2_nuc Keap1 Keap1 NCgA_Me Neochlorogenic acid methyl ester NCgA_Me->AMPK Activation ARE ARE Binding Nrf2_nuc->ARE Gene_exp Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_exp

Caption: Activation of the AMPK/Nrf2 signaling pathway.

References

Navigating the Nuances of Neochlorogenic Acid Methyl Ester Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals working with neochlorogenic acid methyl ester now have access to a comprehensive technical support guide to address stability challenges encountered during experimentation. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of research involving this promising compound.

Neochlorogenic acid and its isomers are known to be susceptible to degradation and isomerization in neutral to alkaline conditions. While specific quantitative data for the methyl ester derivative is limited in publicly available literature, this guide extrapolates from the extensive research on the parent compounds and fundamental principles of ester chemistry to provide practical guidance on maintaining sample stability.

Frequently Asked Questions (FAQs)

Q1: My this compound seems to be degrading in my neutral buffer solution (pH 7.4). Why is this happening?

A1: this compound, like its parent compound neochlorogenic acid (3-O-caffeoylquinic acid or 3-CQA), is prone to degradation in neutral and alkaline environments.[1][2] The primary degradation pathways are likely isomerization and hydrolysis of the ester bond. At neutral pH, you can expect to see a gradual loss of the parent compound.

Q2: What are the main degradation products I should be looking for?

A2: The primary degradation pathways for caffeoylquinic acids are isomerization and hydrolysis. Therefore, you should anticipate the formation of isomers such as cryptochlorogenic acid methyl ester (4-CQA methyl ester) and chlorogenic acid methyl ester (5-CQA methyl ester). Additionally, hydrolysis of the ester linkage will yield neochlorogenic acid and methanol (B129727), and further degradation may produce caffeic acid and quinic acid.[3]

Q3: What is the optimal pH range for the stability of this compound?

A3: Based on studies of related caffeoylquinic acids, acidic conditions are optimal for stability.[1][2] To minimize degradation and isomerization, it is recommended to maintain your solutions at a pH below 6.0.

Q4: I am conducting a cell-based assay that requires a physiological pH (7.2-7.4). How can I minimize degradation of this compound during my experiment?

A4: This is a common challenge. To mitigate degradation at physiological pH, consider the following strategies:

  • Prepare Fresh Solutions: Make your working solutions of this compound immediately before use.

  • Minimize Incubation Time: Design your experiment to have the shortest possible incubation time at neutral or alkaline pH.

  • Low Temperature: Perform incubations at lower temperatures if your experimental design allows, as this will slow the rate of degradation.

  • Include Controls: Run appropriate controls to account for any degradation that occurs during the experiment. This could include incubating the compound in the assay medium for the same duration as the experiment and analyzing the degradation products.

Q5: How should I store my stock solutions of this compound?

A5: Stock solutions should be prepared in an anhydrous organic solvent such as DMSO and stored at -20°C or -80°C.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experimental repeats. Degradation of the compound in aqueous buffers.Prepare fresh solutions for each experiment. Ensure the pH of your buffer is consistent and preferably in the acidic range. Analyze the purity of your stock solution.
Appearance of unexpected peaks in my HPLC chromatogram. Isomerization or hydrolysis of this compound.Use HPLC-MS to identify the unexpected peaks. Compare their mass-to-charge ratio with those of potential isomers and hydrolysis products. Run a time-course experiment to monitor the appearance of these peaks.
Loss of biological activity of the compound over time in my assay medium. The compound is degrading to less active or inactive forms.Quantify the concentration of the active compound at the beginning and end of your experiment using a validated analytical method like HPLC. This will help you correlate the loss of activity with compound degradation.
Precipitation of the compound in my aqueous buffer. Low solubility of the methyl ester in aqueous solutions.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol 1: Stability Assessment of this compound at Different pH

This protocol outlines a general method to assess the stability of this compound in various buffer systems.

1. Materials:

  • This compound
  • Buffer solutions:
  • pH 4.0 (e.g., 0.1 M Acetate buffer)
  • pH 7.4 (e.g., 0.1 M Phosphate buffer)
  • pH 9.0 (e.g., 0.1 M Borate buffer)
  • HPLC grade acetonitrile (B52724) and water
  • Formic acid
  • HPLC system with a C18 column and UV or MS detector

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or DMSO).
  • For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.
  • Immediately after preparation (t=0), inject an aliquot of each solution onto the HPLC system to determine the initial concentration.
  • Incubate the remaining solutions at a controlled temperature (e.g., 37°C).
  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution, and if necessary, quench the reaction (e.g., by adding an equal volume of cold acetonitrile with 0.1% formic acid).
  • Analyze the samples by HPLC.

3. HPLC Analysis:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: A suitable gradient to separate the parent compound from its potential degradation products (e.g., start with 5% B, ramp to 95% B).
  • Flow Rate: 1.0 mL/min
  • Detection: UV at an appropriate wavelength (e.g., 325 nm) or MS.
  • Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizing the Stability Workflow and Degradation Pathway

To aid in understanding the experimental process and the potential chemical transformations, the following diagrams are provided.

Stability_Workflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Stock Solution (in Organic Solvent) Dilution Dilution into Buffers (pH 4, 7.4, 9) Stock->Dilution Incubate Incubate at 37°C Dilution->Incubate Sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data Quantify Remaining Compound HPLC->Data Degradation_Pathway cluster_hydrolysis Hydrolysis (especially Alkaline pH) NCAME Neochlorogenic Acid Methyl Ester (3-CQA-ME) CCAME Cryptochlorogenic Acid Methyl Ester (4-CQA-ME) NCAME->CCAME CAME Chlorogenic Acid Methyl Ester (5-CQA-ME) NCAME->CAME NCA Neochlorogenic Acid NCAME->NCA MeOH Methanol

References

Degradation products of Neochlorogenic acid methyl ester in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neochlorogenic acid methyl ester. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound in solution?

Based on studies of the closely related neochlorogenic acid and other caffeoylquinic acid isomers, the primary degradation products of this compound in solution are expected to arise from two main pathways: isomerization and hydrolysis.

  • Isomerization: In neutral to alkaline pH solutions, the caffeoyl group on the quinic acid moiety can migrate, leading to the formation of its isomers: Cryptochlorogenic acid methyl ester (4-O-caffeoylquinic acid methyl ester) and Chlorogenic acid methyl ester (5-O-caffeoylquinic acid methyl ester). Studies on the non-esterified forms show that the degradation of neochlorogenic acid (3-CQA) and chlorogenic acid (5-CQA) tends to preferentially form cryptochlorogenic acid (4-CQA), while the degradation of 4-CQA tends to yield 3-CQA.[1][2]

  • Hydrolysis: Two ester linkages in the molecule are susceptible to hydrolysis:

    • Caffeoyl Ester Hydrolysis: Cleavage of the ester bond between caffeic acid and the quinic acid methyl ester would yield Caffeic acid and Quinic acid methyl ester.

    • Methyl Ester Hydrolysis: Hydrolysis of the methyl ester on the quinic acid moiety would result in the formation of Neochlorogenic acid and methanol.

  • Thermal Degradation: At elevated temperatures, neochlorogenic acid and its isomers can degrade into lower molecular weight phenolic compounds.[1] For instance, heating of chlorogenic acid at high temperatures has been shown to produce pyrocatechol (B87986) and 2-methoxy-4-vinylphenol.[3]

Q2: My solution of this compound is changing composition over time. What is happening?

This is a common observation, particularly if your solution is not freshly prepared or is stored at neutral or alkaline pH. This compound is known to be unstable under these conditions and will likely undergo isomerization to its isomers, Cryptochlorogenic acid methyl ester and Chlorogenic acid methyl ester.[1][2] To minimize this, it is recommended to prepare solutions fresh and use them promptly. If storage is necessary, it should be at an acidic pH and at low temperatures.

Q3: I am not detecting caffeic acid in my degraded samples. Why might this be?

While hydrolysis of the caffeoyl ester bond is a potential degradation pathway, some studies on the degradation of caffeoylquinic acids at neutral and alkaline pH have reported not detecting caffeic acid.[1][2] This could be due to several factors, including the specific experimental conditions (pH, temperature, solvent) favoring isomerization over hydrolysis, or the further degradation of any formed caffeic acid into other compounds.

Q4: How can I monitor the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the recommended method for monitoring the degradation of this compound. An HPLC-MS method is particularly powerful as it can separate the isomers and provide mass information to identify the various degradation products.[4][5][6]

Troubleshooting Guides

Issue: Unexpected peaks appearing in my chromatogram.

  • Possible Cause: Isomerization of this compound.

  • Troubleshooting Steps:

    • Confirm Peak Identities: Use HPLC-MS/MS to analyze the unexpected peaks. The mass-to-charge ratio (m/z) of the isomers will be identical to the parent compound, but their fragmentation patterns may differ slightly, and their retention times will be different.[7][8][9][10]

    • Check Solution pH and Age: If the solution has a neutral or alkaline pH or has been stored for an extended period, isomerization is highly likely.

    • Prepare Fresh Solutions: Prepare a fresh solution of this compound in an appropriate acidic solvent and analyze it immediately to obtain a clean chromatogram of the parent compound.

Issue: Loss of parent compound concentration over time.

  • Possible Cause: Degradation through isomerization and/or hydrolysis.

  • Troubleshooting Steps:

    • Quantify Isomers and Hydrolysis Products: Develop an HPLC method to separate and quantify the parent compound, its isomers, and potential hydrolysis products (Neochlorogenic acid, Caffeic acid, and Quinic acid methyl ester).

    • Perform a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, a forced degradation study is recommended.[11][12][13][14] This involves subjecting the compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) and analyzing the resulting degradation products.

Experimental Protocols

Protocol 1: HPLC-MS Method for the Analysis of this compound and its Degradation Products

This protocol provides a general guideline for the separation and identification of this compound and its potential degradation products.

  • Instrumentation: HPLC system with a C18 column, coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, gradually increasing to elute the more non-polar compounds. The exact gradient will need to be optimized for your specific column and instrument.

  • Flow Rate: 0.8 - 1.2 mL/min

  • Column Temperature: 25 - 30 °C

  • Injection Volume: 5 - 10 µL

  • MS Detection: Electrospray ionization (ESI) in negative ion mode is often used for the analysis of chlorogenic acids and their derivatives.[15] Monitor for the [M-H]⁻ ions of this compound and its isomers, as well as the potential hydrolysis products.

Data Presentation

Table 1: Potential Degradation Products of this compound in Solution

Degradation Product Chemical Name Molecular Formula Monoisotopic Mass (Da) Formation Pathway
Isomer 1Cryptochlorogenic acid methyl esterC₁₇H₂₀O₉368.1107Isomerization
Isomer 2Chlorogenic acid methyl esterC₁₇H₂₀O₉368.1107Isomerization
Hydrolysis Product 1Neochlorogenic acidC₁₆H₁₈O₉354.0951Methyl Ester Hydrolysis
Hydrolysis Product 2Caffeic acidC₉H₈O₄180.0423Caffeoyl Ester Hydrolysis
Hydrolysis Product 3Quinic acid methyl esterC₈H₁₄O₆206.0790Caffeoyl Ester Hydrolysis

Visualizations

Degradation_Pathway cluster_main This compound cluster_isomers Isomerization Products cluster_hydrolysis Hydrolysis Products NCAME This compound (3-CQA-Me) CCAME Cryptochlorogenic Acid Methyl Ester (4-CQA-Me) NCAME->CCAME Isomerization (Neutral/Alkaline pH) CAME Chlorogenic Acid Methyl Ester (5-CQA-Me) NCAME->CAME NCA Neochlorogenic Acid NCAME->NCA Methyl Ester Hydrolysis CA Caffeic Acid NCAME->CA Caffeoyl Ester Hydrolysis CCAME->NCAME Isomerization (Neutral/Alkaline pH) CAME->CCAME Isomerization (Neutral/Alkaline pH) Methanol Methanol QAME Quinic Acid Methyl Ester

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow prep Sample Preparation (Solution of this compound) stress Application of Stress Conditions (e.g., pH, Temperature, Light) prep->stress analysis HPLC-MS/MS Analysis stress->analysis data Data Analysis (Peak Identification and Quantification) analysis->data report Reporting of Degradation Products and Pathways data->report

Caption: Experimental workflow for studying degradation.

References

Technical Support Center: Troubleshooting Peak Tailing of Neochlorogenic Acid Methyl Ester in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing neochlorogenic acid methyl ester and related acidic compounds. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered to indicate significant tailing.[1][2] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[1][3] For acidic compounds like this compound, this often involves secondary interactions with the stationary phase. Key causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the acidic functional groups of the analyte, causing tailing.[1][4][5][6]

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of the analyte, both ionized and un-ionized forms will exist, leading to peak broadening and tailing.[1][2][7][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.[2][6][9]

  • Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can contribute to band broadening and peak tailing.[2][7]

  • Column Degradation: A void at the column inlet or a contaminated or old column can lead to poor peak shape.[2][5]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor. For acidic compounds, it is crucial to maintain a pH well below the analyte's pKa to ensure it is in a single, un-ionized form.[1][2] This minimizes secondary interactions with the stationary phase. For acidic compounds, a mobile phase pH of around 2-3 is often recommended.[2][7]

Q4: Can the choice of HPLC column influence peak tailing?

A4: Absolutely. Using a modern, high-purity, end-capped silica (B1680970) column can significantly reduce the number of free silanol groups available for secondary interactions, thereby improving peak shape for acidic compounds.[9][10][11] Columns with alternative stationary phases, such as polymer-based or hybrid silica, can also offer improved performance and reduced tailing.[10]

Q5: How does the sample solvent affect peak shape?

A5: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including tailing.[2][6] It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Step 1: Evaluate the Peak Shape and System Suitability

The first step is to quantitatively assess the extent of peak tailing and review the overall health of your HPLC system.

  • Calculate the Tailing Factor (Tf): Use the formula Tf = W₀.₀₅ / 2A, where W₀.₀₅ is the peak width at 5% of the peak height and A is the distance from the leading edge to the peak maximum at 5% height. A Tf > 1.2 indicates tailing.[2]

  • Review System Suitability Parameters: Check for any changes in backpressure, retention time, and peak efficiency (plate count) compared to previous runs.

Step 2: Systematic Troubleshooting Workflow

Follow this workflow to identify and address the root cause of peak tailing.

G start Peak Tailing Observed for This compound all_peaks_tail Are all peaks in the chromatogram tailing? start->all_peaks_tail system_issue Likely a physical or system-wide issue. all_peaks_tail->system_issue Yes single_peak_tail Likely a chemical interaction issue specific to the analyte. all_peaks_tail->single_peak_tail No check_extracolumn Check for extra-column volume (long tubing, poor connections). Minimize dead volume. system_issue->check_extracolumn check_column_void Inspect for column void or blockage. Consider column replacement. check_extracolumn->check_column_void end Symmetrical Peak Achieved check_column_void->end check_ph Is the mobile phase pH optimized (pH 2-3)? single_peak_tail->check_ph adjust_ph Adjust mobile phase pH to be >2 units below analyte pKa. Use a buffer (e.g., 10-50 mM). check_ph->adjust_ph No check_column_chem Is an appropriate column being used? check_ph->check_column_chem Yes adjust_ph->end use_endcapped Use a modern, high-purity, end-capped C18 column. check_column_chem->use_endcapped No check_overload Is column overload a possibility? check_column_chem->check_overload Yes use_endcapped->end dilute_sample Dilute the sample or reduce the injection volume. check_overload->dilute_sample Yes check_overload->end No dilute_sample->end

Caption: Troubleshooting workflow for this compound peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol outlines a systematic approach to determine the optimal mobile phase pH to minimize peak tailing.

  • Prepare a series of mobile phase modifiers: Prepare aqueous solutions containing 0.1% formic acid (pH ~2.7), 0.1% trifluoroacetic acid (pH ~2), and a 20 mM phosphate (B84403) buffer adjusted to pH 3.0.

  • Prepare the organic mobile phase: Use HPLC-grade acetonitrile (B52724) or methanol.

  • Equilibrate the HPLC system: Begin with a mobile phase composition of 85:15 (Aqueous:Organic, v/v) using the 0.1% formic acid solution. Equilibrate the C18 column until a stable baseline is achieved.

  • Inject the standard: Inject a standard solution of this compound.

  • Record and analyze: Record the chromatogram and calculate the tailing factor.

  • Iterate: Repeat steps 3-5 for each of the prepared aqueous mobile phase modifiers.

  • Compare results: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.

Protocol 2: Column Flushing and Regeneration

If column contamination is suspected, this protocol can help restore performance.

  • Disconnect the column from the detector.

  • Flush with a series of solvents: Sequentially flush the column with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 20 column volumes each:

    • HPLC-grade water

    • Isopropanol

    • Hexane (for highly non-polar contaminants)

    • Isopropanol

    • Mobile phase without buffer salts

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with the analytical mobile phase until the baseline is stable.

  • Test performance: Inject a standard to assess if peak shape has improved.

Data Presentation

The following table summarizes key parameters and their recommended ranges for optimizing the HPLC analysis of this compound to avoid peak tailing.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.0 - 3.0To ensure the acidic analyte is in its un-ionized form, minimizing secondary interactions.[2][7]
Buffer Concentration 10 - 50 mMSufficient concentration to maintain a stable pH and mask residual silanol activity.[2]
Column Type High-purity, end-capped C18Minimizes the availability of free silanol groups for secondary interactions.[9][10][11]
Injection Volume As low as possibleTo prevent column overload, which can cause peak distortion.[2][9]
Sample Solvent Mobile phase or weakerTo avoid peak shape distortion caused by a strong injection solvent.[2][6]
Tubing Internal Diameter ≤ 0.17 mmTo minimize extra-column band broadening that can contribute to peak tailing.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the primary causes of peak tailing for acidic compounds and the recommended solutions.

G cluster_causes Primary Causes of Peak Tailing cluster_solutions Recommended Solutions cause1 Secondary Silanol Interactions solution1 Use End-Capped Column cause1->solution1 cause2 Suboptimal Mobile Phase pH solution2 Adjust pH to 2-3 cause2->solution2 cause3 Column Overload solution3 Reduce Sample Concentration/ Injection Volume cause3->solution3 cause4 Extra-Column Effects solution4 Minimize Tubing Length/ Internal Diameter cause4->solution4 cause5 Column Degradation solution5 Flush or Replace Column cause5->solution5

Caption: Relationship between causes of peak tailing and their solutions.

References

Technical Support Center: Synthesis of Neochlorogenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Neochlorogenic acid methyl ester synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low?

A1: Low yields can be attributed to several factors:

  • Incomplete Reaction: The esterification reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or an inadequate amount of catalyst.

  • Presence of Water: The Fischer-Speier esterification is a reversible reaction. The presence of water, either in the reactants or formed during the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield of the ester.

  • Substrate Degradation: Neochlorogenic acid is thermally sensitive and can degrade at high temperatures or under harsh acidic conditions, leading to the formation of byproducts and a lower yield of the desired ester.[1]

  • Isomerization: Caffeoylquinic acids, including neochlorogenic acid, are prone to isomerization, especially under neutral or alkaline conditions.[1] This can lead to the formation of other isomers of caffeoylquinic acid methyl ester.

Q2: How can I drive the esterification reaction to completion?

A2: To favor the formation of the ester, you can:

  • Use an Excess of Methanol (B129727): Employing a large molar excess of methanol can shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Remove Water: Actively removing water as it is formed can significantly improve the yield. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

  • Optimize Catalyst Concentration: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is used. The optimal concentration will depend on the specific reaction conditions.

Q3: What are the optimal reaction conditions for synthesizing this compound?

A3: While specific optimization data for this compound is limited, studies on the esterification of structurally similar compounds like caffeic acid can provide guidance. Key parameters to optimize include:

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the degradation of neochlorogenic acid. A good starting point is the reflux temperature of methanol (around 65 °C).

  • Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to determine the point at which the concentration of the starting material no longer decreases.

  • Molar Ratio of Reactants: A significant excess of methanol is typically used.

Q4: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What could these be?

A4: The additional spots could be several byproducts:

  • Isomers: As mentioned, neochlorogenic acid can isomerize to other caffeoylquinic acids, which would then also be esterified, leading to a mixture of isomeric methyl esters.

  • Degradation Products: At elevated temperatures, neochlorogenic acid can degrade into smaller phenolic compounds.

  • Side-Reactions with the Catalyst: While less common with standard acid catalysts, some reagents have the potential for side reactions.

Q5: How can I effectively purify my this compound?

A5: A typical workup and purification procedure involves:

  • Neutralization: After the reaction is complete, the acidic catalyst must be neutralized. This is often done by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: The methyl ester can be extracted from the aqueous mixture using an organic solvent like ethyl acetate (B1210297).

  • Washing: The organic layer should be washed with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Chromatography: For high purity, column chromatography is often necessary. The choice of stationary and mobile phases will depend on the polarity of the compound and any impurities.

Data Presentation: Optimizing Reaction Conditions

Due to the limited availability of specific quantitative data for the synthesis of this compound, the following tables present data for the acid-catalyzed methylation of caffeic acid, a structurally related precursor. These values can serve as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Methanol to Caffeic Acid Molar Ratio on Methyl Caffeate Yield

Molar Ratio (Methanol:Caffeic Acid)Yield of Methyl Caffeate (%)
5:125.8
10:155.2
20:171.7
30:170.1
50:168.5

Data adapted from a study on the esterification of caffeic acid using p-toluenesulfonic acid as a catalyst.

Table 2: Effect of Reaction Temperature on Methyl Caffeate Yield

Temperature (°C)Yield of Methyl Caffeate (%)
4548.9
5563.2
6071.5
6578.9
7065.4

Data adapted from a study on the esterification of caffeic acid using p-toluenesulfonic acid as a catalyst.

Experimental Protocols

The following are detailed methodologies for the synthesis and purification of this compound based on the principles of Fischer-Speier esterification.

Protocol 1: Acid-Catalyzed Synthesis of this compound

Materials:

  • Neochlorogenic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Molecular sieves (optional)

Procedure:

  • To a round-bottom flask, add neochlorogenic acid.

  • Add a significant molar excess of anhydrous methanol (e.g., 20-50 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) while stirring.

  • If using, add activated molecular sieves to the mixture to absorb the water produced during the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed or the product concentration plateaus.

  • Once the reaction is complete, cool the mixture to room temperature.

Protocol 2: Workup and Purification of this compound

Materials:

  • Reaction mixture from Protocol 1

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., a gradient of ethyl acetate in hexanes)

Procedure:

  • Remove the excess methanol from the reaction mixture using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO2 gas will be evolved.

  • Wash the organic layer with brine to remove any remaining aqueous impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Neochlorogenic Acid + Methanol add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst reflux Reflux at ~65°C add_catalyst->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor cool Cool to RT monitor->cool evaporate Evaporate Excess Methanol cool->evaporate extract Dissolve in EtOAc & Wash with NaHCO₃ evaporate->extract wash_brine Wash with Brine extract->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction water_present Presence of Water low_yield->water_present degradation Substrate Degradation low_yield->degradation isomerization Isomerization low_yield->isomerization optimize_conditions Optimize Time/Temp/Catalyst incomplete_reaction->optimize_conditions remove_water Use Excess Methanol / Remove H₂O water_present->remove_water milder_conditions Use Milder Conditions degradation->milder_conditions control_ph Control pH / Purification isomerization->control_ph

Caption: Common causes of low yield and their respective solutions.

References

Neochlorogenic acid methyl ester solubility enhancement techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with neochlorogenic acid methyl ester. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as 5-O-Caffeoylquinic acid methyl ester, is a natural phenolic compound. It is recognized for its potential as an inhibitor of the Hepatitis B virus (HBV).[1]

Q2: In which common laboratory solvents is this compound soluble?

This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2]

Q3: What is the recommended storage condition for this compound solutions?

Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light. It is advisable to prepare fresh solutions for experiments.[1]

Troubleshooting Guide: Solubility Issues

Problem: I am having difficulty dissolving this compound.

  • Initial Steps: Ensure you are using a recommended solvent such as DMSO, chloroform, dichloromethane, ethyl acetate, or acetone.[2] For DMSO, it is crucial to use a fresh, unopened bottle as DMSO is hygroscopic and absorbed water can affect solubility.[1]

  • Enhancement Techniques:

    • Heating: Gently warm the solution to 37°C to aid dissolution.[2]

    • Sonication: Use an ultrasonic bath to provide mechanical agitation, which can significantly improve solubility.[2] A combination of warming and sonication is often effective.[1][2]

    • Co-solvents: For in vivo studies or specific assays, using a co-solvent system can enhance solubility. Common co-solvents include PEG300 and Tween-80.[1]

Problem: The compound precipitates out of solution during my experiment.

  • Possible Cause: Change in Solvent Environment. This can happen when a stock solution (e.g., in DMSO) is diluted into an aqueous buffer. The decreased concentration of the organic solvent can cause the compound to precipitate.

  • Solution:

    • Optimize Final Solvent Concentration: Minimize the volume of the stock solution added to the aqueous medium.

    • Use of Surfactants or Solubilizing Agents: Incorporate a low concentration of a biocompatible surfactant like Tween-80 or a cyclodextrin (B1172386) like SBE-β-CD in your final solution to maintain solubility.[1]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents and formulations.

Solvent/FormulationSolubilityNotes
DMSO100 mg/mLRequires ultrasonic assistance. Use of newly opened DMSO is recommended.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLA clear solution is obtained.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLA clear solution is obtained.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLA clear solution is obtained.[1]

Experimental Protocols

Protocol 1: General Procedure for Determining Solubility in Organic Solvents

This protocol outlines a general method to determine the solubility of this compound in a specific organic solvent.

  • Preparation: Add a pre-weighed amount of this compound (e.g., 1 mg) to a clean vial.

  • Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 10 µL of DMSO) to the vial.

  • Dissolution: Vortex the vial and observe for complete dissolution. If the solid does not dissolve, proceed to the next step.

  • Heating and Sonication: Gently warm the vial to 37°C and place it in an ultrasonic bath for 10-15 minutes. Observe for dissolution.

  • Incremental Solvent Addition: If the solid is still not fully dissolved, continue adding small, measured volumes of the solvent, with vortexing, warming, and sonication after each addition, until a clear solution is obtained.

  • Calculation: Record the total volume of solvent used to dissolve the initial mass of the compound. Calculate the solubility in mg/mL.

Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Studies

This protocol describes the preparation of a 1 mL working solution of this compound in a co-solvent system.[1]

  • Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL.

  • Initial Mixing: In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add Stock Solution: To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.

  • Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix well. The final concentration of this compound will be 2.5 mg/mL.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_start Start cluster_process Solubilization Process cluster_end End start Weigh this compound add_solvent Add small volume of solvent start->add_solvent dissolved Completely Dissolved? add_solvent->dissolved enhance Apply Heat (37°C) and Sonication dissolved->enhance No calculate Calculate Solubility (mg/mL) dissolved->calculate Yes enhance->add_solvent Re-evaluate

Caption: A workflow for determining the solubility of this compound.

Putative Anti-HBV Signaling Pathway of this compound

HBV_Inhibition cluster_HBV_Lifecycle HBV Lifecycle Steps NCAME Neochlorogenic Acid Methyl Ester HNFs Hepatocyte Nuclear Factors (HNFs) NCAME->HNFs Down-regulates Inhibition Inhibition of Viral Replication NCAME->Inhibition Results in HBV_RNA HBV RNA Expression HNFs->HBV_RNA Promotes HBV_Proteins HBV Proteins (HBsAg, HBeAg) HBV_RNA->HBV_Proteins Leads to HBV_DNA HBV DNA Replication HBV_RNA->HBV_DNA Leads to

Caption: A simplified diagram of the proposed anti-HBV mechanism.

References

Technical Support Center: Experimental Handling of Neochlorogenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for preventing the oxidation of neochlorogenic acid methyl ester during experimental procedures. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols designed to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidation a concern?

Q2: What are the primary factors that cause the oxidation of this compound?

Several factors can promote the oxidation of this compound in an experimental setting:

  • pH: The stability of chlorogenic acid and its derivatives is highly pH-dependent. They are generally more stable in acidic conditions and become unstable in neutral to alkaline environments (pH > 7).[3][4]

  • Oxygen: The presence of dissolved or atmospheric oxygen is a key driver of oxidation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation and isomerization of chlorogenic acid derivatives.

  • Temperature: Elevated temperatures can accelerate the rate of oxidative degradation.

  • Metal Ions: Trace metal ions, such as iron and copper, can act as catalysts, significantly speeding up oxidation reactions.[5]

  • Enzymes: In crude extracts, enzymes like polyphenol oxidase (PPO) can cause rapid enzymatic oxidation.

Q3: How can I visually detect if my this compound solution has oxidized?

A common sign of phenolic compound oxidation is a change in the color of the solution. Often, a colorless or pale yellow solution will turn yellow, brown, or even greenish upon oxidation. Any unexpected color change should be considered an indicator of potential degradation.

Q4: What are the general storage recommendations for this compound?

For long-term storage, this compound should be kept as a dry powder in a desiccated environment at -20°C.[6] Stock solutions, typically prepared in solvents like DMSO, should be stored at -20°C or -80°C and protected from light.[7] It is advisable to prepare fresh working solutions for each experiment to minimize degradation.

Data Presentation: Stability of Chlorogenic Acid Isomers

The stability of neochlorogenic acid (3-CQA), and its isomers cryptochlorogenic acid (4-CQA) and chlorogenic acid (5-CQA), is significantly influenced by pH. The following table summarizes the degradation kinetics at 37°C in aqueous solutions.

pHCompoundRate Constant (k)Half-life (t½) in hoursStability Order
7.05Neochlorogenic acid (3-CQA)0.010864.185-CQA > 3-CQA > 4-CQA
Cryptochlorogenic acid (4-CQA)0.012555.45
Chlorogenic acid (5-CQA)0.009870.73
7.96Neochlorogenic acid (3-CQA)0.024528.295-CQA > 3-CQA > 4-CQA
Cryptochlorogenic acid (4-CQA)0.028824.07
Chlorogenic acid (5-CQA)0.021532.24
9.25Neochlorogenic acid (3-CQA)0.065410.605-CQA > 3-CQA > 4-CQA
Cryptochlorogenic acid (4-CQA)0.07689.03
Chlorogenic acid (5-CQA)0.058811.79

Data adapted from a study on the degradation kinetics of chlorogenic acid isomers.[3][4]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

Objective: To prepare a stock solution of this compound with minimal initial oxidation and enhanced stability for short-term storage.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen) cylinder with a regulator and tubing

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Sterile syringes and needles

  • Analytical balance

Procedure:

  • Deoxygenate the Solvent: Before use, deoxygenate the DMSO by gently bubbling argon or nitrogen gas through it for 15-30 minutes. This removes dissolved oxygen.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or on weighing paper in a controlled environment with minimal air exposure.

  • Dissolution:

    • Transfer the weighed powder to a sterile, amber glass vial.

    • Using a sterile syringe, add the deoxygenated DMSO to the vial to achieve the desired stock concentration (e.g., 10-50 mM).

    • Cap the vial tightly and vortex until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[7]

  • Inert Gas Overlay:

    • Carefully open the vial and insert a sterile needle connected to the inert gas line, ensuring the needle tip is just above the liquid surface.

    • Insert a second sterile needle as a vent.

    • Gently flush the headspace of the vial with the inert gas for 1-2 minutes to displace any air.

    • Remove the vent needle first, followed by the gas inlet needle, and immediately cap the vial tightly.

  • Storage:

    • Seal the cap with parafilm to ensure an airtight seal.

    • Store the stock solution at -20°C or -80°C, protected from light.[7] For frequent use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Solution Discoloration (Yellowing/Browning) During Preparation or Storage

  • Possible Cause: Oxidation due to the presence of oxygen, high pH, or metal ion contamination.

  • Troubleshooting Steps:

    • Solvent Quality: Ensure you are using high-purity, anhydrous solvents. Deoxygenate the solvent with an inert gas (Protocol 1).

    • pH Control: If preparing an aqueous solution, ensure the pH is in the acidic range (pH 3-6) for better stability, if compatible with your experiment.

    • Glassware Preparation: Use acid-washed glassware to remove any trace metal ions that could catalyze oxidation.

    • Inert Atmosphere: Always flush the headspace of your storage vial with an inert gas like argon or nitrogen before sealing.[8][9]

    • Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil.

Issue 2: Inconsistent or Lower-than-Expected Activity in Cell-Based Assays

  • Possible Cause: Degradation of the compound in the cell culture medium.

  • Troubleshooting Steps:

    • Fresh Preparation: Prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment.

    • Minimize Incubation Time: If possible, reduce the incubation time of the compound with the cells to minimize degradation in the culture medium.

    • Control for Media Effects: Test the stability of the compound in the cell culture medium over the time course of your experiment in a cell-free setup. Analyze the medium by HPLC to quantify the remaining compound.

    • Use of Antioxidants: Consider the co-incubation with a low concentration of a stabilizing agent like ascorbic acid, if it does not interfere with your assay.

    • Phenol (B47542) Red Interference: If using a colorimetric assay (e.g., MTT), be aware that phenol red in the culture medium can interfere with absorbance readings. Consider using phenol red-free medium for the assay.[10]

Issue 3: Appearance of Unexpected Peaks in HPLC Analysis

  • Possible Cause: On-column degradation or degradation in the autosampler.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of your mobile phase is acidic (e.g., containing 0.1% formic or acetic acid) to improve the stability of the phenolic compound during separation.

    • Sample Solvent: Dissolve your sample in a solvent that is compatible with the mobile phase and promotes stability. If possible, use the mobile phase itself as the sample solvent.

    • Autosampler Temperature: If your autosampler has temperature control, keep the sample vials cooled (e.g., 4°C) to slow down degradation while waiting for injection.

    • Metal Contamination: Metal components in the HPLC system can contribute to degradation. If suspected, consider using a column with a PEEK lining or adding a chelating agent like EDTA to the mobile phase (if compatible with your detection method).

Mandatory Visualizations

Oxidation_Process NCG_Me Neochlorogenic Acid Methyl Ester Quinone Oxidized Quinone Intermediate NCG_Me->Quinone Oxidation Oxidants Oxidizing Agents (O2, Metal Ions, Light, High pH) Oxidants->Quinone Degradation Degradation Products (Loss of Activity) Quinone->Degradation Further Reactions Prevention_Workflow cluster_storage Compound Storage cluster_solution Solution Preparation cluster_handling Experimental Handling Storage Store Solid at -20°C in Desiccator Deoxygenate Deoxygenate Solvent (Ar or N2 Purge) Storage->Deoxygenate Acidic_pH Use Acidic Buffer (pH 3-6) Deoxygenate->Acidic_pH Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Acidic_pH->Antioxidant Chelator Add Chelating Agent (e.g., EDTA) Antioxidant->Chelator Inert_Atmosphere Use Inert Gas (Headspace Flush) Chelator->Inert_Atmosphere Light_Protection Protect from Light (Amber Vials) Inert_Atmosphere->Light_Protection Low_Temp Maintain Low Temp (e.g., 4°C in Autosampler) Light_Protection->Low_Temp Fresh_Prep Prepare Fresh Working Solutions Low_Temp->Fresh_Prep Stable_Compound Stable Neochlorogenic Acid Methyl Ester Fresh_Prep->Stable_Compound Antioxidant_Mechanism NCG_Me Neochlorogenic Acid Methyl Ester Nrf2 Nrf2 NCG_Me->Nrf2 Promotes Activation ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Expression of Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

References

Common contaminants in Neochlorogenic acid methyl ester samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Neochlorogenic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the methyl ester of neochlorogenic acid, a phenolic compound naturally found in various plants. It is an isomer of chlorogenic acid methyl ester and is known for its potential biological activities, including antioxidant and anti-Hepatitis B Virus (HBV) effects.[1][2]

Q2: What are the most common contaminants or impurities in this compound samples?

A2: Samples of this compound, especially those isolated from natural sources, are often found with co-eluting isomers and related compounds. The most common of these are:

  • Isomers: Cryptochlorogenic acid methyl ester and Chlorogenic acid methyl ester.

  • Related Caffeoylquinic Acids: Dicaffeoylquinic acids.

  • Degradation Products: Under neutral to alkaline pH conditions, neochlorogenic acid and its isomers can undergo interconversion.[3][4] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can lead to the formation of various degradation products, though specific degradation pathways for the methyl ester are not extensively documented.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound samples is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). These methods allow for the separation and quantification of the main compound and any potential contaminants.[5][6][7]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep the compound at -20°C or -80°C.[1] Exposure to light and alkaline conditions should be avoided to prevent degradation and isomerization.

Troubleshooting Guide

This guide addresses common issues that may arise during the analysis of this compound samples.

Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) in HPLC analysis Inappropriate mobile phase pH affecting the ionization of the analyte. Secondary interactions with the stationary phase. Column overload.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. Use a high-purity silica (B1680970) column or add a competing base to the mobile phase. Reduce the injection volume or sample concentration.[8][9][10][11][12]
Inconsistent retention times Fluctuations in column temperature. Changes in mobile phase composition. Column degradation.Use a column oven to maintain a stable temperature. Prepare fresh mobile phase daily and ensure proper mixing. Use a guard column and replace the analytical column if performance degrades.[8][9][10][11][12]
Co-elution of isomers Insufficient chromatographic resolution.Optimize the mobile phase gradient and flow rate. Use a column with a different selectivity (e.g., a different stationary phase). Consider using a longer column or one with a smaller particle size for higher efficiency.
Presence of unexpected peaks Sample degradation. Contamination from solvents or sample preparation.Prepare samples freshly and store them under appropriate conditions. Use high-purity solvents and clean all glassware thoroughly. Run a blank injection to identify any system-related peaks.

Contaminant Profile

The following table summarizes the common contaminants found in this compound samples.

Contaminant Type Specific Contaminants Typical Method of Identification
Isomers Cryptochlorogenic acid methyl ester, Chlorogenic acid methyl esterHPLC-UV, UPLC-MS/MS[3][6]
Related Compounds Dicaffeoylquinic acidsUPLC-MS/MS[4]
Degradation Products Isomerization productsHPLC-UV, UPLC-MS/MS

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol outlines a general method for the purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 325 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol (B129727) to a concentration of 1 mg/mL.

Protocol 2: Identification of Contaminants by UPLC-QTOF-MS

This protocol provides a method for the identification and characterization of potential contaminants.

  • Instrumentation: A UPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5-50% B

    • 10-12 min: 50-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-5% B

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Capillary Voltage: 2.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: m/z 100-1000.

  • Sample Preparation: Dissolve the sample in 50% methanol to a concentration of 100 µg/mL.

Signaling Pathways and Experimental Workflows

Antioxidant and Anti-inflammatory Signaling Pathway

Neochlorogenic acid has been shown to exert its antioxidant and anti-inflammatory effects through the activation of the AMPK/Nrf2 signaling pathway and inhibition of the NF-κB pathway.[13][14][15][16]

Antioxidant_Pathway NCGA Neochlorogenic Acid Methyl Ester AMPK AMPK NCGA->AMPK activates IKK IKK NCGA->IKK inhibits Nrf2 Nrf2 AMPK->Nrf2 activates ARE ARE Nrf2->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription ROS Oxidative Stress (ROS) Antioxidant_Enzymes->ROS reduces IκBα IκBα IKK->IκBα phosphorylates NF_kB NF-κB IκBα->NF_kB releases Inflammatory_Genes Inflammatory Genes NF_kB->Inflammatory_Genes promotes transcription Inflammation Inflammation Inflammatory_Genes->Inflammation leads to

Caption: Antioxidant and anti-inflammatory pathway of Neochlorogenic acid.

Anti-Hepatitis B Virus (HBV) Signaling Pathway

While the precise mechanism for this compound is under investigation, related compounds like chlorogenic acid have been shown to inhibit HBV replication, potentially through the JNK signaling pathway.[17]

Anti_HBV_Pathway NCGA_ME Neochlorogenic Acid Methyl Ester JNK_Pathway JNK Pathway NCGA_ME->JNK_Pathway inhibits HBV_Replication HBV Replication Machinery Viral_Proteins HBV Proteins (HBsAg, HBeAg) HBV_Replication->Viral_Proteins HBV_DNA HBV DNA HBV_Replication->HBV_DNA JNK_Pathway->HBV_Replication regulates

Caption: Postulated anti-HBV pathway of this compound.

Experimental Workflow for Contaminant Analysis

The following diagram illustrates a typical workflow for the identification and quantification of contaminants in a this compound sample.

Experimental_Workflow Sample Neochlorogenic Acid Methyl Ester Sample Sample_Prep Sample Preparation (Dissolution, Filtration) Sample->Sample_Prep HPLC_UV HPLC-UV Analysis Sample_Prep->HPLC_UV UPLC_MS UPLC-MS/MS Analysis Sample_Prep->UPLC_MS Purity_Quant Purity Quantification HPLC_UV->Purity_Quant Contaminant_ID Contaminant Identification UPLC_MS->Contaminant_ID Data_Analysis Data Analysis and Reporting Purity_Quant->Data_Analysis Contaminant_ID->Data_Analysis

References

Interpreting unexpected results in Neochlorogenic acid methyl ester assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for neochlorogenic acid methyl ester assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My purified plant extract shows a peak corresponding to this compound in HPLC analysis. Does this confirm its natural occurrence in my sample?

A1: Not necessarily. The presence of this compound in your extract could be an artifact of your extraction procedure. If you used acidified methanol (B129727) as a solvent, esterification of naturally present neochlorogenic acid can occur, leading to the formation of its methyl ester.[1] It is crucial to review your extraction protocol to determine if this might be the source of the observed compound. Consider using a non-alcoholic solvent or ethanol (B145695) if esterification is a concern.

Q2: I am observing inconsistent results in my cell-based assays when using this compound. What could be the cause?

A2: Inconsistent results in cell-based assays can stem from the instability of the compound in the cell culture medium. Neochlorogenic acid, the parent compound of the methyl ester, is known to be unstable in neutral and alkaline conditions, which are typical for cell culture media (pH 7.2-7.4).[2] This instability can lead to the degradation or isomerization of the compound over the course of your experiment, resulting in variable effects on the cells. It is recommended to perform stability tests of this compound in your specific cell culture medium over the time course of your experiment.

Q3: My antioxidant assay (e.g., DPPH) results for this compound are lower than expected compared to neochlorogenic acid. Why might this be?

A3: The antioxidant activity of phenolic compounds like neochlorogenic acid is often attributed to their hydroxyl groups. The esterification of the carboxylic acid group to form the methyl ester may influence the molecule's overall antioxidant capacity. While this compound does exhibit antioxidant properties, its potency might differ from the parent acid.[1][3] Additionally, the reaction kinetics and solubility in the assay medium can be affected by the methyl group, leading to variations in the observed antioxidant activity.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC-DAD/UV Analysis

Symptoms:

  • Appearance of additional, unexpected peaks during the HPLC analysis of a this compound standard or sample.

  • Shifting retention times of the main analyte peak.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Isomerization Neochlorogenic acid (3-O-caffeoylquinic acid) can isomerize to cryptochlorogenic acid (4-O-caffeoylquinic acid) and chlorogenic acid (5-O-caffeoylquinic acid), especially under neutral to alkaline pH conditions.[2][4] The methyl esters may also be susceptible to similar isomerization. Ensure your mobile phase is slightly acidic (e.g., containing 0.1% formic acid) to minimize on-column isomerization.
Degradation The compound may be degrading in the sample vial or during the run. Protect your samples from light and maintain a cool autosampler temperature. Prepare fresh solutions for each analytical run.
Contaminated Mobile Phase Impurities in the mobile phase can lead to extraneous peaks. Use HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases.
Issue 2: Poor Reproducibility in Enzyme Inhibition Assays

Symptoms:

  • High variability in IC50 values between experimental repeats.

  • Drifting baseline or unexpected changes in enzyme activity over time in control wells.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Compound Instability/Hydrolysis This compound may hydrolyze back to neochlorogenic acid in the aqueous buffer of the enzyme assay, especially if the pH is neutral or slightly alkaline. This can result in a mixture of the ester and the parent acid, each with potentially different inhibitory activities. Monitor the stability of the methyl ester in the assay buffer over time using HPLC. Consider using a slightly acidic buffer if the enzyme's activity is not compromised.
Non-specific Binding The compound may bind to the surface of the microplate wells, reducing its effective concentration. Consider using low-binding plates.
Precipitation The compound may not be fully soluble in the final assay buffer, leading to precipitation and inaccurate concentrations. Visually inspect the wells for any signs of precipitation. Determine the solubility of the compound in the assay buffer before running the full experiment.
Issue 3: False Positives or Inaccurate Results in Cell Viability Assays (e.g., MTT)

Symptoms:

  • An apparent increase in cell viability at high concentrations of the compound.

  • Discrepancy between MTT results and other viability assays (e.g., trypan blue).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Direct Reduction of MTT Reagent Polyphenolic compounds, including neochlorogenic acid and its methyl ester, can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[5][6][7] This leads to a false-positive signal, suggesting higher cell viability than is actually the case.
Run a Cell-Free Control To confirm interference, incubate your compound with the MTT reagent in cell-free media. If a color change occurs, this indicates direct reduction.
Use an Alternative Viability Assay If interference is confirmed, use a viability assay that is less susceptible to interference from reducing compounds. Recommended alternatives include the sulforhodamine B (SRB) assay, which measures total protein content, or assays based on ATP content.

Quantitative Data Summary

The following table summarizes the degradation kinetics of neochlorogenic acid (3-CQA) at different pH values, which can provide insights into the potential instability of its methyl ester under similar conditions.

pHTemperature (°C)Rate Constant (k) (h⁻¹)Half-life (t½) (h)
7.05370.0049141.46
7.96370.012555.45
9.25370.038318.09
Data adapted from Zhu et al. (2016).[2]

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of this compound

This protocol is adapted from a method for the analysis of chlorogenic acid isomers and their methyl esters.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode array detector (DAD) or UV detector at 325 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Protocol 2: DPPH Radical Scavenging Assay

This is a general protocol for assessing the antioxidant activity of compounds like this compound.

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution and then create a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each sample dilution.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation of Results plant_material Plant Material extraction Extraction with Acidified Methanol plant_material->extraction esterification Potential Artifact Formation (Esterification) extraction->esterification purification Purification extraction->purification esterification->purification hplc HPLC-DAD Analysis purification->hplc bioassay Biological Assay (e.g., Antioxidant, Cell-based) purification->bioassay unexpected_results Unexpected Results hplc->unexpected_results bioassay->unexpected_results troubleshooting Troubleshooting unexpected_results->troubleshooting

Caption: Experimental workflow for this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_stability Stability Issues cluster_interference Assay Interference start Unexpected Assay Result check_purity Verify Compound Purity and Identity (HPLC, NMR, MS) start->check_purity impurity Impurity Detected check_purity->impurity check_stability Assess Compound Stability in Assay Buffer/Medium degradation Degradation/Isomerization Observed check_stability->degradation check_interference Perform Cell-Free/ Reagent-Only Controls interference Interference Detected check_interference->interference impurity->check_stability No repurify Re-purify Compound impurity->repurify Yes repurify->check_purity degradation->check_interference No modify_conditions Modify Assay Conditions (pH, time, temperature) degradation->modify_conditions Yes modify_conditions->check_stability change_assay Select Alternative Assay Method interference->change_assay Yes end Reliable Results interference->end No change_assay->start

Caption: Troubleshooting logic for unexpected assay results.

References

Neochlorogenic acid methyl ester stability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage stability of neochlorogenic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound, also known as 5-O-Caffeoylquinic acid methyl ester, is a naturally occurring phenolic compound. It is a derivative of neochlorogenic acid, which is an isomer of chlorogenic acid. Research has shown that this compound exhibits several biological activities, including antioxidant, anti-inflammatory, and weak anti-HBV properties.[1][2] Its anti-inflammatory effects are attributed to its ability to inhibit signaling pathways such as the COX-2/NLRP3/NF-κB pathway.

Q2: What are the optimal conditions for the long-term storage of this compound?

A2: For long-term stability, this compound solid should be stored in a well-sealed container at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, are stable for up to 6 months at -80°C or for 1 month at -20°C when protected from light.[3] It is advisable to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.

Q3: How stable is this compound in different solvent systems and pH conditions?

A3: this compound, like its parent compound neochlorogenic acid, is expected to be most stable in acidic conditions. In neutral to alkaline aqueous solutions, it is prone to degradation and isomerization.[4] For experimental use, it is recommended to prepare working solutions fresh daily. If aqueous buffers are used, an acidic pH (e.g., pH 3-5) is recommended to minimize degradation.

Q4: What are the potential degradation products of this compound?

A4: Under suboptimal storage conditions, particularly in neutral or alkaline solutions, this compound can undergo hydrolysis of the ester bond, leading to the formation of neochlorogenic acid and methanol (B129727). Further degradation can lead to the formation of caffeic acid and quinic acid. Isomerization to other caffeoylquinic acid methyl ester isomers may also occur.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments Degradation of the compound due to improper storage or handling.1. Confirm that the solid compound and stock solutions have been stored at the recommended temperature and protected from light. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. 3. Prepare working solutions in your experimental buffer immediately before use. 4. If using aqueous buffers, ensure the pH is in the acidic range to improve stability. 5. Verify the purity of your compound using a suitable analytical method like HPLC.
Precipitation observed in stock or working solutions Poor solubility or exceeding the solubility limit of the solvent.1. If precipitation occurs upon freezing, gently warm the stock solution and sonicate to redissolve the compound before making dilutions. 2. For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween-80 to improve solubility.[3]
Inconsistent experimental results Inconsistent concentration of the active compound due to degradation or improper dissolution.1. Always ensure the compound is fully dissolved before use. 2. Perform a concentration verification of your stock solution using UV-Vis spectroscopy or HPLC. 3. Prepare fresh dilutions for each experiment from a properly stored stock solution.
Appearance of unexpected peaks in HPLC analysis Degradation of the compound.1. Review the storage conditions and handling procedures. 2. Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. 3. Ensure the mobile phase and sample diluent are compatible with the compound and do not promote degradation.

Quantitative Data Summary

The following table provides illustrative data for a long-term stability study of this compound solid, based on typical stability profiles for related phenolic compounds and ICH guidelines.

Table 1: Illustrative Long-Term Stability Data for this compound (Solid)

Storage ConditionTime PointPurity (%)Appearance
-20°C (Protected from Light) 0 Months99.8White to off-white powder
6 Months99.5Conforms
12 Months99.2Conforms
24 Months98.9Conforms
4°C (Protected from Light) 0 Months99.8White to off-white powder
6 Months98.1Conforms
12 Months96.5Slight yellowing
24 Months93.2Yellowish powder
25°C / 60% RH (Protected from Light) 0 Months99.8White to off-white powder
3 Months95.3Yellowish powder
6 Months91.0Yellowish-brown powder

Table 2: Illustrative Stability Data for this compound Stock Solution in DMSO (10 mM)

Storage ConditionTime PointConcentration (% of Initial)
-80°C 0 Months100.0
3 Months99.8
6 Months99.6
12 Months99.1
-20°C 0 Months100.0
1 Month99.5
3 Months97.8
6 Months94.5

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound (Solid)

Objective: To evaluate the stability of solid this compound under various storage conditions over an extended period.

Materials:

  • This compound (solid, high purity)

  • Amber glass vials with screw caps

  • Stability chambers set to:

    • -20°C ± 5°C

    • 4°C ± 2°C

    • 25°C ± 2°C / 60% RH ± 5% RH

  • HPLC system with a UV detector

  • Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile and 0.1% formic acid in water

  • Reference standard of this compound

Procedure:

  • Aliquot approximately 10 mg of this compound into amber glass vials.

  • Tightly cap the vials and place them in the designated stability chambers.

  • At specified time points (e.g., 0, 3, 6, 12, 24 months), remove one vial from each storage condition.

  • Visually inspect the sample for any changes in appearance and document the observations.

  • Prepare a solution of the sample in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Analyze the sample by a validated stability-indicating HPLC method to determine the purity and identify any degradation products.

  • Compare the results to the initial analysis (time 0).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 10% B

    • 32-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 325 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standard solutions of this compound at various concentrations to establish linearity.

  • Prepare solutions of the samples from the stability study.

  • Inject the standards and samples onto the HPLC system.

  • Identify and quantify the peak corresponding to this compound and any new peaks that appear over time, which may represent degradation products.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_preparation Sample Preparation cluster_testing Stability Testing cluster_analysis Data Analysis start Neochlorogenic Acid Methyl Ester (Solid) aliquot Aliquot into Vials start->aliquot storage Place in Stability Chambers (-20°C, 4°C, 25°C/60%RH) aliquot->storage timepoint Pull Samples at Time Points (0, 3, 6, 12 mo) storage->timepoint analysis Visual Inspection & Sample Preparation for HPLC timepoint->analysis hplc HPLC Analysis (Purity & Degradants) analysis->hplc data Data Comparison & Stability Assessment hplc->data report Final Report data->report

Caption: Experimental workflow for long-term stability testing.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_compound Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS COX2 COX-2 LPS->COX2 NLRP3 NLRP3 Inflammasome LPS->NLRP3 NFkB NF-κB LPS->NFkB NCGME Neochlorogenic Acid Methyl Ester NCGME->COX2 NCGME->NLRP3 NCGME->NFkB AMPK AMPK NCGME->AMPK Inflammation Inflammation (TNF-α, IL-6, IL-1β) COX2->Inflammation NLRP3->Inflammation NFkB->Inflammation Nrf2 Nrf2 AMPK->Nrf2 Antioxidant Antioxidant Response (HO-1) Nrf2->Antioxidant

Caption: Anti-inflammatory signaling pathways of this compound.

References

How to confirm the purity of Neochlorogenic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for confirming the purity of Neochlorogenic acid methyl ester. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm the purity of this compound?

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques. The most common methods are:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): This is the gold standard for determining the purity of a sample by quantifying the main compound relative to any impurities. Purity is often expressed as a percentage of the total peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the compound by verifying its molecular weight. The liquid chromatography component separates the compound from impurities before it enters the mass spectrometer.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure of the compound.[3] The absence of significant unexpected signals in the spectrum is a strong indicator of high purity.[1][4]

Q2: How is HPLC used to determine the purity of my sample?

HPLC separates components in a mixture based on their affinity for a stationary phase (the column) and a mobile phase (the solvent). For purity analysis, the sample is injected into the HPLC system, and a detector (usually a UV detector for compounds like this compound) measures the amount of each separated component. The resulting chromatogram shows peaks corresponding to each component. The purity is calculated by dividing the area of the main peak (this compound) by the total area of all peaks and multiplying by 100.

Q3: What are potential impurities I might find in my this compound sample?

Impurities can originate from the synthesis or isolation process, or from degradation. Common impurities include:

  • Structural Isomers: Cryptochlorogenic acid methyl ester and Chlorogenic acid methyl ester are common isomers that can be difficult to separate.[1][2]

  • Related Precursors: Unreacted starting materials such as neochlorogenic acid or caffeic acid.

  • Degradation Products: The ester bond is susceptible to hydrolysis, and the compound can undergo isomerization, especially when exposed to heat or non-neutral pH conditions.[5][6]

  • Residual Solvents: Solvents used during purification may remain in the final product.

Q4: How can I definitively confirm the identity of the main peak as this compound?

Confirming the identity requires more than just an HPLC peak. A multi-pronged approach is recommended:

  • Co-injection with a Standard: Inject a mixture of your sample and a certified reference standard of this compound. A single, sharp peak confirms that the retention times match under identical conditions.

  • Mass Spectrometry (MS): Analyze the sample by LC-MS to confirm the molecular weight. This compound has a molecular weight of 368.34 g/mol . In negative-ion ESI-MS, you would expect to see the [M-H]⁻ ion at m/z 367.[2]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide structural information that helps differentiate it from its isomers.[7][8]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra provide the most definitive structural confirmation. The observed chemical shifts and coupling constants should match established data for this compound.[9][10]

Troubleshooting Guide: HPLC Analysis

Q5: My retention times are shifting between injections. What could be the cause?

Retention time instability can compromise the reliability of your results. Common causes and solutions are outlined below.

  • Cause 1: Temperature Fluctuations: The column temperature significantly affects retention time. A change of just 1°C can alter retention times by 1-2%.[11]

    • Solution: Use a thermostatically controlled column oven to maintain a stable temperature.[12]

  • Cause 2: Mobile Phase Composition Changes: Improperly mixed mobile phases, solvent evaporation, or degradation of additives can alter the elution strength.[11][13]

    • Solution: Prepare fresh mobile phase daily, keep solvent reservoirs covered, and ensure thorough mixing. If using a gradient mixer, purge the system thoroughly.[12]

  • Cause 3: Inconsistent Flow Rate: Worn pump seals or trapped air bubbles can lead to a fluctuating flow rate.[14]

    • Solution: Degas the mobile phase before use. Purge the pump to remove any air bubbles. If the problem persists, inspect and replace pump seals if necessary.[13]

Q6: The peaks in my chromatogram are broad or tailing. How can I improve the peak shape?

Poor peak shape reduces resolution and affects the accuracy of area integration.

  • Cause 1: Column Contamination or Degradation: Accumulation of strongly retained compounds on the column can lead to peak tailing.[15]

    • Solution: Flush the column with a strong solvent. If performance doesn't improve, replace the guard column or the analytical column itself.[12]

  • Cause 2: Sample Overload: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks.[15]

    • Solution: Reduce the injection volume or dilute the sample.

  • Cause 3: Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q7: I see unexpected "ghost" peaks in my chromatogram. Where are they coming from?

Ghost peaks are peaks that appear in a chromatogram even when no sample is injected.

  • Cause 1: Sample Carryover: Residual sample from a previous injection may elute in a subsequent run.

    • Solution: Implement a robust needle wash protocol in your autosampler method. Run a blank injection (injecting only the sample solvent) to confirm carryover.

  • Cause 2: Contaminated Mobile Phase or System: Impurities in your solvents or leaching from system components can appear as peaks.[14]

    • Solution: Use high-purity, HPLC-grade solvents. Filter all mobile phases. Flush the system thoroughly to remove any contaminants.

Experimental Protocols & Data

Protocol 1: Purity Determination by HPLC-UV

This protocol outlines a standard method for assessing the purity of this compound.

  • System Preparation:

    • HPLC System: Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas all mobile phases before use.

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes.

    • Set the column oven temperature to 30°C.

    • Set the UV detection wavelength to 325 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Inject 5-10 µL of the sample solution.

    • Run the gradient program as detailed in Table 1.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all integrated peaks.

Table 1: Example HPLC Gradient Program

Time (minutes) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.0 95 5 1.0
20.0 60 40 1.0
22.0 5 95 1.0
25.0 5 95 1.0
25.1 95 5 1.0

| 30.0 | 95 | 5 | 1.0 |

Protocol 2: Identity Confirmation by LC-MS

This protocol is for confirming the molecular weight of the compound.

  • System Preparation:

    • Use an HPLC or UPLC system coupled to a mass spectrometer (e.g., a single quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

    • Use the same column and mobile phases as described in the HPLC protocol.

  • Mass Spectrometer Settings:

    • Set the instrument to operate in negative ion mode.

    • Set the mass scan range from m/z 100 to 500.

    • Optimize source parameters (e.g., capillary voltage, source temperature) according to the instrument manufacturer's guidelines.

  • Analysis:

    • Inject a diluted sample (approx. 10-50 µg/mL).

    • Acquire both the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the retention time of this compound.

  • Data Interpretation:

    • Verify the presence of the expected ions as listed in Table 2. The primary ion should be [M-H]⁻.

Table 2: Expected Mass Spectrometry Data for this compound

Ion Type Formula Calculated m/z Observed m/z

| [M-H]⁻ | C₁₇H₁₉O₉⁻ | 367.1035 | ~367.1 |

Protocol 3: Structural Verification by ¹H-NMR

This protocol is for definitive structural confirmation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

    • Shim the instrument to achieve good resolution.

    • Reference the spectrum to the residual solvent peak.

  • Data Acquisition & Interpretation:

    • Acquire the ¹H-NMR spectrum.

    • Compare the observed chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to literature values for this compound. The absence of significant unassigned signals indicates high purity.

Table 3: Illustrative ¹H-NMR Data in Methanol-d₄

Proton Assignment Approximate Chemical Shift (ppm) Multiplicity
Caffeoyl H-7' 7.58 d
Caffeoyl H-2' 7.05 d
Caffeoyl H-6' 6.95 dd
Caffeoyl H-8' 6.28 d
Quinate H-3 5.35 m
Quinate H-5 4.18 m
-OCH₃ 3.70 s
Quinate H-4, H-2, H-6 1.90 - 2.20 m

(Note: Exact chemical shifts can vary based on solvent and concentration.)

Visualizations

Purity_Confirmation_Workflow cluster_0 Phase 1: Initial Purity Check cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Troubleshooting & Final Assessment start Sample of Neochlorogenic Acid Methyl Ester hplc HPLC-UV Analysis start->hplc decision_purity Purity > 98% and Single Major Peak? hplc->decision_purity lcms LC-MS Analysis decision_purity->lcms Yes troubleshoot Troubleshoot HPLC Method (See Guide) decision_purity->troubleshoot No nmr NMR Spectroscopy lcms->nmr decision_mw Correct MW? lcms->decision_mw decision_nmr Correct Structure? nmr->decision_nmr decision_mw->decision_nmr Yes repurify Consider Repurification decision_mw->repurify No decision_nmr->repurify No pass Purity & Identity Confirmed decision_nmr->pass Yes troubleshoot->hplc repurify->start fail Purity / Identity Not Confirmed

Caption: Workflow for purity and identity confirmation.

HPLC_Troubleshooting_Tree cluster_retention Retention Time (RT) Issues cluster_shape Peak Shape Issues cluster_pressure System Pressure Issues start HPLC Problem Observed rt_issue Inconsistent RT? start->rt_issue shape_issue Broad or Tailing Peaks? start->shape_issue pressure_issue High Backpressure? start->pressure_issue rt_sol1 Check Column Temp Use Column Oven rt_issue->rt_sol1 Yes rt_sol2 Prepare Fresh Mobile Phase rt_sol1->rt_sol2 rt_sol3 Degas Solvents & Purge Pump rt_sol2->rt_sol3 shape_sol1 Dilute Sample (Check for Overload) shape_issue->shape_sol1 Yes shape_sol2 Flush or Replace Column shape_sol1->shape_sol2 shape_sol3 Use Mobile Phase as Sample Solvent shape_sol2->shape_sol3 pressure_sol1 Check for Blockages (Tubing, Frits) pressure_issue->pressure_sol1 Yes pressure_sol2 Filter Sample & Mobile Phase pressure_sol1->pressure_sol2 pressure_sol3 Reverse-Flush Column pressure_sol2->pressure_sol3

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: LC-MS/MS Method Development for Neochlorogenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS method development for Neochlorogenic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the expected mass-to-charge ratios (m/z) for this compound in an LC-MS/MS analysis?

A1: this compound is typically analyzed in negative electrospray ionization (ESI) mode. The expected precursor ion is the deprotonated molecule [M-H]⁻ at m/z 367.[1] Key product ions for Multiple Reaction Monitoring (MRM) can be derived from the fragmentation of the parent compound, neochlorogenic acid, which commonly yields fragments at m/z 191 (quinic acid moiety), 179 (caffeic acid moiety after loss of CO2), and 135.[2][3]

Q2: How can I chromatographically separate this compound from its isomers?

A2: Isomers of chlorogenic acids can be challenging to separate. A C18 reversed-phase column is commonly used for separation.[4][5][6] The elution order for the parent chlorogenic acid isomers is typically neochlorogenic acid, followed by chlorogenic acid, and then cryptochlorogenic acid.[1] A gradient elution using a mobile phase consisting of water and methanol (B129727) or acetonitrile (B52724) with an acidic modifier like formic or acetic acid is generally effective.[4][5][6] Optimization of the gradient slope and temperature may be required to achieve baseline separation.

Q3: What are the typical starting conditions for developing an LC-MS/MS method for this compound?

A3: A good starting point would be a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient elution.[4] You can begin with a mobile phase of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).[4] A flow rate of 0.2 to 0.4 mL/min is a reasonable starting point.[4][5][6] For the MS, operate in negative ESI mode and monitor the transition m/z 367 -> 191 as a primary MRM transition.

Q4: My peak shape for this compound is poor (tailing). What are the common causes and solutions?

A4: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols.[7] Other causes include column overload, blockages, or issues with the mobile phase.[8][9] Please refer to the detailed troubleshooting guide below for specific solutions.

Troubleshooting Guide: Poor Peak Shape

This guide addresses common issues related to poor peak shape, particularly peak tailing, during the analysis of this compound.

Symptom Potential Cause Recommended Solution
All peaks in the chromatogram are tailing. Column Void or Blockage: A void at the column inlet or a partially blocked frit can distort the flow path.[8]Action: Try reversing and flushing the column. If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can help prevent frit blockage.[8]
Column Overload: Injecting too much sample can saturate the stationary phase.[8]Action: Dilute the sample and reinject. If the peak shape improves, this indicates column overload. Consider using a column with a larger diameter or higher capacity.[8]
Only the analyte peak is tailing. Secondary Silanol (B1196071) Interactions: The acidic nature of the analyte can lead to strong interactions with the silica (B1680970) surface of the column.[7]Action: Add a buffer to your mobile phase. For example, using ammonium (B1175870) formate (B1220265) with formic acid can help mask the active silanol sites.[7][9] Ensure the buffer is present in both the aqueous and organic mobile phase components.[7]
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and lead to poor peak shape.Action: Adjust the pH of the mobile phase. Since the analysis is in negative mode, a slightly acidic pH (e.g., with 0.1% formic acid) is generally suitable. Experiment with small pH adjustments to find the optimal condition.
Co-eluting Interference: A matrix component may be co-eluting with your analyte, causing peak distortion.Action: Review your sample preparation procedure to ensure efficient removal of interfering substances. Adjusting the chromatographic gradient may also help separate the analyte from the interference.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the development of an LC-MS/MS method for this compound.

Parameter Value Notes
Ionization Mode Negative Electrospray Ionization (ESI)Provides better sensitivity for acidic compounds like chlorogenic acid derivatives.[4]
Precursor Ion (Q1) m/z 367Corresponds to the deprotonated molecule [M-H]⁻.[1]
Product Ion (Q3) m/z 191A stable and abundant fragment corresponding to the quinic acid moiety.[2][3]
Alternative Product Ions m/z 179, m/z 135Can be used as qualifying transitions to confirm analyte identity.[2][3]

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration range for the calibration curve.

Sample Preparation (Protein Precipitation)

This protocol is a general procedure for plasma samples and may need to be adapted for other matrices.

  • To 50 µL of plasma sample, add 150 µL of acetonitrile to precipitate the proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters
  • LC System: UPLC or HPLC system

  • Column: C18, 100 x 2.1 mm, 1.7 µm[6]

  • Mobile Phase A: Water with 0.1% Formic Acid[4]

  • Mobile Phase B: Methanol with 0.1% Formic Acid[4]

  • Flow Rate: 0.2 mL/min[6]

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: ESI, Negative Mode

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120 °C[1]

  • Desolvation Temperature: 300 °C[1]

  • MRM Transitions:

    • Quantifier: 367 -> 191

    • Qualifier: 367 -> 179

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing ss Standard Solution Preparation lc Liquid Chromatography (C18 Separation) ss->lc sp Sample Preparation (Protein Precipitation) sp->lc ms Mass Spectrometry (ESI-, MRM Detection) lc->ms dp Peak Integration & Quantification ms->dp rv Method Validation dp->rv

Caption: Experimental workflow for LC-MS/MS method development.

troubleshooting_logic start Poor Peak Shape (Tailing) q1 Are all peaks tailing? start->q1 all_tail Check for column void, blockage, or overload q1->all_tail Yes analyte_tail Investigate secondary interactions, mobile phase pH, or co-elution q1->analyte_tail No sol1 Reverse/flush column Dilute sample all_tail->sol1 sol2 Add buffer to mobile phase Adjust pH analyte_tail->sol2

Caption: Troubleshooting logic for peak tailing issues.

References

Technical Support Center: Mass Spectrometry Analysis of Neochlorogenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the mass spectrometric analysis of neochlorogenic acid methyl ester, with a focus on improving poor signal intensity.

Frequently Asked Questions (FAQs)

Q1: I am observing a very weak or no signal for my this compound standard. What are the common initial checks?

A1: When encountering a poor signal for this compound, begin with these fundamental checks:

  • Mass Spectrometer Performance: Ensure the instrument is functioning correctly by running a system suitability test or analyzing a known standard of a different, reliable compound.

  • Ionization Mode: this compound, like other phenolic compounds, is most effectively ionized in negative electrospray ionization (ESI) mode. Confirm that your instrument is set to detect negative ions, looking for the deprotonated molecule [M-H]⁻.

  • Sample Integrity: Verify the concentration and stability of your this compound standard. Degradation or incorrect dilution can lead to a weak signal.

Q2: Which ionization technique is best suited for this compound?

A2: Electrospray ionization (ESI) is the most common and effective technique for analyzing this compound. Due to the presence of acidic phenolic hydroxyl groups, negative ion mode ESI is preferred as it readily allows for the formation of the deprotonated molecule [M-H]⁻, which typically gives a strong and stable signal.[1][2][3]

Q3: My signal intensity is inconsistent between injections. What could be the cause?

A3: Inconsistent signal intensity is often attributed to:

  • Matrix Effects: If you are analyzing samples in a complex matrix (e.g., plasma, plant extracts), co-eluting compounds can suppress the ionization of your analyte. Proper sample preparation, such as solid-phase extraction (SPE), can mitigate these effects.

  • LC System Variability: Fluctuations in the LC flow rate or gradient composition can lead to variable spray stability and, consequently, inconsistent signal intensity. Ensure your LC system is well-maintained and equilibrated.

  • Ion Source Contamination: Residue buildup in the ion source can lead to erratic signal behavior. Regular cleaning of the ESI probe and ion transfer optics is crucial for maintaining consistent performance.

Q4: Can the mobile phase composition affect the signal intensity of this compound?

A4: Absolutely. The mobile phase composition plays a critical role in ESI efficiency.

  • Additives: The addition of a small amount of a weak acid, such as 0.1% to 0.2% formic acid or acetic acid, to the mobile phase is highly recommended for the analysis of phenolic compounds in negative ion mode.[1][2] These additives can help to deprotonate the analyte in solution, leading to a more efficient ionization in the ESI source.

  • Solvent Quality: Always use high-purity, LC-MS grade solvents to minimize background noise and the formation of unwanted adducts that can compete with your analyte for ionization.

Q5: I see a peak at the expected m/z, but the signal-to-noise ratio is very low. How can I improve this?

A5: A low signal-to-noise ratio can be addressed by:

  • Optimizing ESI Source Parameters: Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. These settings can have a significant impact on the desolvation and ionization of your analyte.

  • Improving Chromatography: A broad chromatographic peak will have a lower height and thus a poorer signal-to-noise ratio. Optimize your LC method to achieve a sharp and symmetrical peak for this compound.

  • Sample Concentration: If permitted by your experimental design, a higher sample concentration can increase the signal intensity. However, be mindful of potential detector saturation or increased matrix effects at very high concentrations.

Troubleshooting Guides

Guide 1: Systematic Approach to Low Signal Intensity

This guide provides a step-by-step workflow to diagnose and resolve poor signal intensity for this compound.

// Nodes start [label="Start: Poor Signal for\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ms [label="1. Verify MS Performance\n(Run System Suitability Test)", fillcolor="#FBBC05", fontcolor="#202124"]; check_ionization [label="2. Confirm Negative Ion Mode (ESI-)", fillcolor="#FBBC05", fontcolor="#202124"]; check_sample [label="3. Check Sample Integrity\n(Concentration & Stability)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_mp [label="4. Optimize Mobile Phase\n(Add 0.1% Formic/Acetic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_source [label="5. Optimize ESI Source Parameters\n(Voltage, Gas Flow, Temp.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_chrom [label="6. Evaluate Chromatography\n(Peak Shape & Retention)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="7. Address Matrix Effects\n(Improve Sample Cleanup)", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Signal Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Signal Still Poor\n(Consult Instrument Specialist)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_ms; check_ms -> check_ionization [label="MS OK"]; check_ms -> fail [label="MS Fails"]; check_ionization -> check_sample [label="Mode Correct"]; check_ionization -> fail [label="Incorrect Mode"]; check_sample -> optimize_mp [label="Sample OK"]; check_sample -> fail [label="Sample Issue"]; optimize_mp -> optimize_source [label="Mobile Phase Optimized"]; optimize_source -> check_chrom [label="Source Optimized"]; check_chrom -> sample_prep [label="Chromatography OK"]; check_chrom -> optimize_mp [label="Poor Peak Shape"]; sample_prep -> success [label="Cleanup Improved"]; sample_prep -> fail [label="If problem persists"]; } .dot Caption: A step-by-step troubleshooting workflow for low MS signal.

Guide 2: Enhancing ESI Efficiency for this compound

This guide illustrates the key factors influencing the electrospray ionization process and how to manipulate them for better signal intensity.

// Nodes analyte [label="this compound\nin Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; mobile_phase [label="Mobile Phase Composition\n- High purity solvents\n- Acidic additive (Formic/Acetic Acid)\n- Optimal organic/aqueous ratio", fillcolor="#FBBC05", fontcolor="#202124"]; lc_params [label="LC Parameters\n- Flow rate (e.g., 0.2-0.4 mL/min)\n- Column temperature\n- Gradient profile", fillcolor="#FBBC05", fontcolor="#202124"]; esi_process [label="Electrospray Ionization Process", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; source_params [label="Ion Source Parameters\n- Capillary Voltage (-3 to -5 kV)\n- Nebulizing Gas (N2)\n- Drying Gas (N2)\n- Source Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; ion_formation [label="Formation of [M-H]⁻ Ions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ms_detection [label="Mass Spectrometer Detection", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges analyte -> esi_process; mobile_phase -> esi_process [label="Influences"]; lc_params -> esi_process [label="Influences"]; source_params -> esi_process [label="Controls"]; esi_process -> ion_formation; ion_formation -> ms_detection; } .dot Caption: Key factors influencing the ESI process for enhanced signal.

Data and Protocols

Table 1: Typical LC-MS/MS Parameters for Neochlorogenic Acid Analysis

The following table summarizes typical parameters used in validated methods for the analysis of neochlorogenic acid and its isomers. These can serve as a starting point for your method development.

ParameterTypical Value/ConditionReference
LC Column Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)[1]
Zorbax C18 (50 x 2.1 mm, 1.8 µm)[2]
Mobile Phase A Water with 0.1% Formic Acid or 0.2% Acetic Acid[1][2]
Mobile Phase B Methanol or Acetonitrile[1][2]
Flow Rate 0.2 - 0.4 mL/min[1][2]
Ionization Mode Negative Electrospray Ionization (ESI-)[1][2][3]
Precursor Ion (m/z) 367 (for methyl ester)
Fragment Ions (m/z) 191, 179, 135 (for chlorogenic acid)[4]
Capillary Voltage -3.0 to -4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 450 °C
Experimental Protocol: Optimization of ESI Source Parameters

This protocol outlines a systematic approach to optimize ESI source parameters for maximizing the signal intensity of this compound.

Objective: To determine the optimal ESI source settings for the analysis of this compound.

Materials:

  • A standard solution of this compound at a known concentration (e.g., 1 µg/mL) in your initial mobile phase composition.

  • LC-MS system with an ESI source.

Procedure:

  • Initial Setup:

    • Set up your LC method with a column and mobile phase suitable for the analysis of this compound (refer to Table 1).

    • Set the mass spectrometer to negative ion mode and monitor the m/z of the deprotonated molecule [M-H]⁻.

  • Infusion Analysis (Tee-in Method):

    • Infuse the standard solution directly into the MS source at a constant flow rate (e.g., 10 µL/min) teed into the LC flow.

    • This allows for real-time monitoring of the signal intensity as you adjust the source parameters.

  • Parameter Optimization (one-factor-at-a-time):

    • Capillary Voltage: While keeping other parameters constant, vary the capillary voltage (e.g., from -2.5 kV to -5.0 kV in 0.5 kV increments). Record the signal intensity at each step and identify the voltage that provides the maximum response.

    • Nebulizer Gas Pressure: At the optimal capillary voltage, vary the nebulizer gas pressure. Monitor the signal intensity and stability.

    • Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and temperature. Higher flow rates and temperatures can improve desolvation, but excessive settings may lead to analyte degradation or signal suppression.

    • Source Position: If adjustable, optimize the position of the ESI probe relative to the MS inlet for maximal signal.

  • Flow Injection Analysis (FIA) Confirmation:

    • Once the optimal parameters are determined via infusion, confirm these settings by making several injections of the standard solution through the LC system (without the column) into the MS. This will verify the optimal settings under chromatographic flow conditions.

  • Final Method:

    • Incorporate the optimized ESI source parameters into your final LC-MS method for the analysis of your samples.

Expected Outcome: A significant improvement in the signal intensity and signal-to-noise ratio for this compound. This systematic optimization ensures that the instrument is operating at its peak performance for your specific analyte and conditions.

References

Validation & Comparative

Neochlorogenic acid methyl ester vs neochlorogenic acid antioxidant capacity

Author: BenchChem Technical Support Team. Date: December 2025

Neochlorogenic acid is a well-documented natural polyphenol with significant antioxidant properties.[1][2][3] Its antioxidant function is primarily attributed to the catechol (3,4-dihydroxyphenyl) group on the caffeoyl moiety, which can readily donate hydrogen atoms or electrons to neutralize free radicals.[4] Neochlorogenic acid methyl ester is a derivative where the carboxylic acid group on the quinic acid moiety is converted into a methyl ester. This structural modification does not alter the primary radical-scavenging catechol group but does increase the molecule's lipophilicity (fat-solubility).

This guide synthesizes available data to compare the two compounds, detailing the chemical basis for their antioxidant activity, presenting quantitative data for neochlorogenic acid, and explaining how methyl esterification likely modulates this activity in different experimental contexts.

Chemical Structures and Antioxidant Mechanism

The fundamental antioxidant activity of both molecules stems from the caffeic acid portion. The two hydroxyl (-OH) groups on the aromatic ring are crucial for scavenging reactive oxygen species (ROS). The primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer - Proton Transfer (SET-PT), where the phenolic hydroxyl groups neutralize radicals, forming a stable phenoxy radical that is resonance-stabilized.

The key difference lies in the quinic acid moiety. Neochlorogenic acid possesses a free carboxylic acid (-COOH) group, making it more polar and water-soluble. This compound has a methyl ester (-COOCH₃) group, which reduces polarity and increases lipophilicity.

G cluster_0 Antioxidant Mechanism Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized Accepts H• Phenol Neochlorogenic Acid or its Methyl Ester (Ar-OH) Phenoxy Stable Phenoxy Radical (Ar-O•) Phenol->Phenoxy Donates H• (HAT Mechanism)

Caption: General mechanism of radical scavenging by phenolic antioxidants.

Quantitative Data on Antioxidant Capacity

Direct comparative data for this compound is scarce. However, quantitative data for neochlorogenic acid from various in vitro assays are available.

CompoundAssayResultNotesSource(s)
Neochlorogenic Acid DPPH Radical ScavengingTEAC: 4.25 mg TE/mgTEAC = Trolox Equivalent Antioxidant Capacity.[5]
Superoxide Anion ScavengingSOSA: 3.57 unit/mgSOSA = Superoxide Anion Scavenging Activity.[5]
ABTS Radical ScavengingHigher than Chlorogenic AcidIn a comparative test of isomers, neochlorogenic acid showed potent activity.[6][7]
Ferric Reducing Antioxidant Power (FRAP)Potent Reducing AbilityDemonstrated strong ability to reduce Fe³⁺ to Fe²⁺.[7]
This compound Quinone Reductase (QR) InductionCD = 6.7 μMCD = Concentration required to double QR activity. This is a measure of Phase II enzyme induction, an indirect antioxidant effect.[8]
Hydroxyl Radical ScavengingPotent Antioxidant ActivityThe study noted significant activity but did not provide a specific IC₅₀ value in the abstract.[8]

Comparative Analysis: The Impact of Methyl Esterification

The conversion of the carboxylic acid to a methyl ester is expected to have the following effects on antioxidant capacity, depending on the experimental system:

  • Aqueous-Phase Assays (e.g., DPPH, ABTS in methanol (B129727)/ethanol): In these homogenous systems, the radical scavenging activity is primarily dictated by the catechol group. Since this group is unchanged, the intrinsic radical-scavenging potential of this compound is expected to be very similar to that of the parent acid. Studies on the closely related chlorogenic acid and its short-chain esters confirm that their capacity to scavenge radicals like DPPH• and ABTS•+ is comparable to the non-esterified acid.[9]

  • Lipid-Based and Emulsion Systems: In systems containing fats and oils, the increased lipophilicity of the methyl ester becomes advantageous. According to the "polar paradox," more lipophilic antioxidants are more effective in oil-in-water emulsions, as they can better orient themselves at the oil-water interface where oxidation often occurs. Research on chlorogenic acid alkyl esters has shown that increasing the alkyl chain length (up to a point) can improve antioxidant performance in emulsified systems.[10] Therefore, this compound is likely to be a more effective antioxidant than neochlorogenic acid in protecting lipids from oxidation.

  • Cellular Assays (e.g., Cellular Antioxidant Activity - CAA): For an antioxidant to be effective in a biological system, it must be able to cross the lipid bilayer of cell membranes. The enhanced lipophilicity of the methyl ester may improve its bioavailability and uptake into cells. Studies have demonstrated that lipophilic derivatives of chlorogenic acid exhibit superior antioxidant activity in cellular models compared to the parent acid, precisely because of their enhanced ability to cross cell membranes and neutralize intracellular ROS.[9]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing antioxidant data. Below are protocols for two standard assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol (B145695). The solution should be fresh and protected from light.

  • Sample Preparation: Prepare serial dilutions of the test compounds (neochlorogenic acid and its methyl ester) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in the same solvent.

  • Assay Procedure:

    • In a microplate well or cuvette, add a fixed volume of the DPPH working solution (e.g., 100 µL).

    • Add an equal volume of the sample or standard solution (e.g., 100 µL).

    • For the control, add solvent instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

G cluster_workflow DPPH Assay Workflow P1 Prepare 0.1 mM DPPH Solution (in Methanol) P3 Mix Sample/Standard with DPPH Solution (e.g., 1:1 ratio) P1->P3 P2 Prepare Serial Dilutions of Test Compounds and Standards P2->P3 P4 Incubate in Dark (30 min at RT) P3->P4 P5 Measure Absorbance at 517 nm P4->P5 P6 Calculate % Inhibition and Determine IC₅₀ Value P5->P6

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant's ability to reduce this radical cation back to its colorless neutral form is measured by the decrease in absorbance at approximately 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM in water).

    • Prepare a potassium persulfate solution (e.g., 2.45 mM in water).

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 (±0.02) at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add a large volume of the ABTS•+ working solution (e.g., 1.0 mL) to a cuvette.

    • Add a small volume of the sample or standard solution (e.g., 10 µL).

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay. Results are often expressed as an IC₅₀ value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion

  • In simple chemical assays , their antioxidant capacities are expected to be nearly identical.

  • In complex biological or lipid-containing systems , the methyl ester is predicted to have superior performance due to its enhanced lipophilicity, which facilitates interaction with lipid phases and improves cell membrane permeability.

For researchers, the choice between neochlorogenic acid and its methyl ester should be guided by the intended application. For aqueous systems, the parent acid is sufficient. For applications involving lipids, emulsions, or cellular targets, the methyl ester represents a more potent alternative due to its favorable physicochemical properties.

References

A Comparative Analysis of the Anti-inflammatory Activities of Neochlorogenic Acid and Chlorogenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural compounds with therapeutic potential, chlorogenic acid and its isomers have garnered significant attention for their diverse biological activities. This guide provides a detailed comparison of the anti-inflammatory properties of two related molecules: neochlorogenic acid and chlorogenic acid methyl ester. While structurally similar, the presence of a methyl ester group in the latter may influence its pharmacological profile. This document synthesizes available experimental data to offer an objective comparison of their anti-inflammatory efficacy and mechanisms of action.

Executive Summary

Both neochlorogenic acid and chlorogenic acid methyl ester demonstrate significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Neochlorogenic acid exerts its effects primarily through the activation of the AMPK/Nrf2/HO-1 pathway, leading to a reduction in pro-inflammatory mediators.[1][2][3][4] Chlorogenic acid methyl ester, on the other hand, has been shown to inhibit the COX-2/NLRP3/NF-κB signaling cascade.[5][6] While direct comparative studies are lacking, the available data suggests both compounds are potent inhibitors of inflammation, albeit through different molecular mechanisms.

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes the quantitative data on the inhibition of key inflammatory markers by neochlorogenic acid and chlorogenic acid methyl ester from in vitro and in vivo studies.

Inflammatory MarkerCompoundModel SystemConcentration/DoseInhibition (%) / EffectReference
Nitric Oxide (NO) Neochlorogenic AcidLPS-stimulated RAW 264.7 macrophages10, 20, 40 µMDose-dependent reduction[2]
Neochlorogenic AcidLPS-stimulated BV2 microglial cells1, 5, 10 µMDose-dependent reduction[7]
Chlorogenic Acid Methyl EsterNot explicitly quantified in available studies
Prostaglandin E2 (PGE2) Neochlorogenic AcidLPS-stimulated RAW 264.7 macrophages10, 20, 40 µMDose-dependent reduction[2]
Chlorogenic Acid Methyl EsterLPS-induced acute lung injury in mice20, 40 mg/kgSignificant reduction in serum[6]
TNF-α Neochlorogenic AcidLPS-stimulated RAW 264.7 macrophages10, 20, 40 µMDose-dependent reduction[2]
Neochlorogenic AcidLPS-stimulated A549 cells10, 20, 40 µg/mLDose-dependent reduction[4]
Chlorogenic Acid Methyl EsterNot explicitly quantified in available studies
IL-6 Neochlorogenic AcidLPS-stimulated RAW 264.7 macrophages10, 20, 40 µMDose-dependent reduction[2]
Neochlorogenic AcidLPS-stimulated A549 cells10, 20, 40 µg/mLDose-dependent reduction[4]
Chlorogenic Acid Methyl EsterNot explicitly quantified in available studies
IL-1β Neochlorogenic AcidLPS-stimulated RAW 264.7 macrophages10, 20, 40 µMDose-dependent reduction[2]
Chlorogenic Acid Methyl EsterLPS-induced acute lung injury in mice20, 40 mg/kgSignificant reduction in serum[6]
COX-2 Expression Neochlorogenic AcidLPS-stimulated RAW 264.7 macrophages10, 20, 40 µMDose-dependent reduction[2]
Chlorogenic Acid Methyl EsterLPS-stimulated RAW 264.7 cells10, 20, 40 µMDose-dependent inhibition[5]
NLRP3 Expression Chlorogenic Acid Methyl EsterLPS-stimulated RAW 264.7 cells10, 20, 40 µMDose-dependent inhibition[5]
NF-κB p65 (p-p65) Chlorogenic Acid Methyl EsterLPS-stimulated RAW 264.7 cells10, 20, 40 µMDose-dependent inhibition of phosphorylation[5]

Note: A direct comparison is challenging due to the different experimental models and concentrations used. The absence of data for certain markers for chlorogenic acid methyl ester in vitro highlights a gap in the current literature.

Mechanisms of Action: A Signaling Pathway Perspective

The anti-inflammatory effects of neochlorogenic acid and chlorogenic acid methyl ester are mediated by their interaction with distinct intracellular signaling pathways.

Neochlorogenic Acid: Activation of the AMPK/Nrf2/HO-1 Pathway

Neochlorogenic acid has been shown to activate the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][4] This activation leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn induces the expression of antioxidant and cytoprotective enzymes, including Heme oxygenase-1 (HO-1).[2][4] HO-1 plays a critical role in the resolution of inflammation.

Neochlorogenic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates AMPK AMPK Nrf2 Nrf2 AMPK->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates nCGA Neochlorogenic Acid nCGA->AMPK Activates nCGA->IKK Inhibits ARE ARE Nrf2_n->ARE Binds to HO1 HO-1 Gene ARE->HO1 Induces expression Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFκB_n->Inflammatory_Genes Induces expression

Neochlorogenic Acid Signaling Pathway
Chlorogenic Acid Methyl Ester: Inhibition of the COX-2/NLRP3/NF-κB Pathway

Chlorogenic acid methyl ester has been demonstrated to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.[5] Furthermore, it suppresses the activation of the NLRP3 inflammasome and prevents the phosphorylation of the p65 subunit of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[5][6]

Chlorogenic_Acid_Methyl_Ester_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates NLRP3 NLRP3 Inflammasome Casp1 Caspase-1 NLRP3->Casp1 Activates Pro_IL1β Pro-IL-1β Casp1->Pro_IL1β Cleaves IL1β IL-1β Pro_IL1β->IL1β Secreted as COX2 COX-2 PGs Prostaglandins COX2->PGs Produces CME Chlorogenic Acid Methyl Ester CME->IKK Inhibits CME->NLRP3 Inhibits CME->COX2 Inhibits Inflammatory_Genes Pro-inflammatory Genes (COX-2, NLRP3, Pro-IL-1β) NFκB_n->Inflammatory_Genes Induces expression

Chlorogenic Acid Methyl Ester Signaling Pathway

Experimental Protocols

The following are generalized experimental protocols based on the methodologies reported in the cited literature for assessing the anti-inflammatory activity of these compounds.

In Vitro Anti-inflammatory Activity Assay
  • Cell Culture: Murine macrophage cell line RAW 264.7 or human lung adenocarcinoma cell line A549 are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of neochlorogenic acid or chlorogenic acid methyl ester for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and PGE2: Levels of these mediators in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis:

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is incubated with primary antibodies against target proteins (e.g., COX-2, iNOS, p-p65, NLRP3, Nrf2, HO-1) followed by HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_measurements A Cell Culture (e.g., RAW 264.7) B Pre-treatment with Compound (Neochlorogenic Acid or CME) A->B C LPS Stimulation B->C D Measurement of Inflammatory Markers C->D E Western Blot Analysis C->E F Griess Assay (NO) D->F G ELISA (Cytokines, PGE2) D->G H Protein Expression (COX-2, iNOS, etc.) E->H

General In Vitro Experimental Workflow

Conclusion and Future Directions

Both neochlorogenic acid and chlorogenic acid methyl ester are promising anti-inflammatory agents. Neochlorogenic acid's mechanism is linked to the upregulation of the protective AMPK/Nrf2/HO-1 pathway, while chlorogenic acid methyl ester acts by inhibiting the pro-inflammatory COX-2/NLRP3/NF-κB axis. The esterification of the carboxylic acid group in chlorogenic acid may enhance its lipophilicity, potentially affecting its absorption and cellular uptake, which could translate to differences in in vivo efficacy.

Future research should focus on direct, head-to-head comparative studies of neochlorogenic acid, chlorogenic acid, and their respective methyl esters in standardized in vitro and in vivo models of inflammation. Such studies will be crucial for elucidating the structure-activity relationships and identifying the most potent and promising candidate for further drug development. Additionally, a detailed investigation into the pharmacokinetic profiles of these compounds is warranted to understand their bioavailability and metabolism, which are critical factors for their therapeutic application.

References

Comparative analysis of Neochlorogenic acid methyl ester and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Neochlorogenic Acid Methyl Ester and Its Analogues for Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research, chlorogenic acids and their derivatives have garnered significant attention for their diverse biological activities. This guide provides a detailed comparative analysis of this compound and its analogues, focusing on their performance in key experimental assays. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies.

Chemical Structures

This compound is an esterified form of neochlorogenic acid, a positional isomer of chlorogenic acid. Its analogues include other esterified forms of caffeoylquinic acids, such as chlorogenic acid methyl ester and cryptochlorogenic acid methyl ester, as well as dicaffeoylquinic acid derivatives. The core structure consists of a quinic acid moiety and a caffeic acid moiety linked by an ester bond.

Comparative Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound and its analogues. These activities are crucial for evaluating their therapeutic potential.

Antioxidant and Quinone Reductase Inducing Activity

Antioxidant activity is a measure of a compound's ability to neutralize harmful free radicals, while quinone reductase is a phase II detoxification enzyme that plays a role in cellular protection against oxidative stress.

CompoundAntioxidant Activity (Hydroxyl Radical Scavenging, ED50 in µM)Quinone Reductase Inducing Activity (CD in µM)
This compound Not available6.7
Neochlorogenic acidPotent activityNot available
Chlorogenic acidNot availableNot available
Cryptochlorogenic acidNot availableNot available
3,5-dicaffeoylquinic acidNot availableNot available
4,5-dicaffeoylquinic acidNot availableNot available
3,4-dicaffeoylquinic acidNot availableNot available
Protocatechuic acidNot available4.3
QuercetinNot available3.1

Note: ED50 represents the effective dose for 50% of the maximal effect. CD represents the concentration required to double quinone reductase activity. A lower value indicates higher potency. Data for methyl esters of analogues is limited in the reviewed literature.

Anti-Hepatitis B Virus (HBV) Activity

The anti-HBV activity of these compounds is critical for their potential application in antiviral therapies. The data below was obtained from studies using the HepG2.2.15 cell line, which constitutively expresses HBV.

CompoundAnti-HBV Activity (IC50 in µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)
This compound Dramatically decreased activityLow cytotoxic effectsNot available
Neochlorogenic acid13.7 ± 1.3>100>7.3
Chlorogenic acid5.5 ± 0.9>100>18.2
Chlorogenic acid methyl esterDramatically decreased activityNot availableNot available
Cryptochlorogenic acid10.2 ± 1.2>100>9.8
Cryptochlorogenic acid methyl esterDramatically decreased activityNot availableNot available
3,5-dicaffeoylquinic acid8.5 ± 1.1>100>11.8
4,5-dicaffeoylquinic acid9.2 ± 1.0>100>10.9
3,4-dicaffeoylquinic acid7.8 ± 1.1>100>12.8

Note: IC50 represents the half-maximal inhibitory concentration. CC50 represents the half-maximal cytotoxic concentration. A higher selectivity index (SI) indicates a more favorable safety profile for antiviral activity. The esterified analogues (methyl esters) showed significantly reduced anti-HBV activity, suggesting that the free carboxyl group is important for this biological effect.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Hydroxyl Radical-Scavenging Assay

This assay measures the antioxidant capacity of a substance by its ability to scavenge hydroxyl radicals generated by the Fenton reaction.

Principle: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻) is used to generate hydroxyl radicals. A detection molecule is added to the reaction, which is oxidized by the hydroxyl radicals to produce a colored or fluorescent product. The presence of an antioxidant scavenges the hydroxyl radicals, thus reducing the formation of the colored or fluorescent product.

General Protocol:

  • Prepare a reaction mixture containing a ferrous iron salt (e.g., ferrous sulfate), hydrogen peroxide, and a detection probe (e.g., salicylic (B10762653) acid or deoxyribose).

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

  • Stop the reaction and measure the absorbance or fluorescence of the resulting solution at a specific wavelength.

  • A control reaction without the test compound is run in parallel.

  • The hydroxyl radical scavenging activity is calculated as the percentage of inhibition of the formation of the colored or fluorescent product.

  • The ED50 value is determined from the dose-response curve.

Quinone Reductase-Inducing Assay

This assay identifies compounds that can induce the activity of quinone reductase, a key phase II detoxification enzyme.

Principle: The activity of quinone reductase is determined by measuring the dicoumarol-inhibitable reduction of a substrate, such as menadione, using NADPH as a cofactor. The reduction of the substrate is coupled to the reduction of a chromogenic dye (e.g., MTT), which can be measured spectrophotometrically.

General Protocol:

  • Culture a suitable cell line (e.g., Hepa 1c1c7 murine hepatoma cells) in 96-well plates.

  • Expose the cells to the test compound at various concentrations for a specific duration (e.g., 24 hours).

  • Lyse the cells and add a reaction mixture containing an NADPH-generating system, a substrate (e.g., menadione), and a chromogenic dye (e.g., MTT).

  • Incubate the plate and then measure the absorbance at a specific wavelength.

  • A parallel assay is run in the presence of dicoumarol, a specific inhibitor of quinone reductase, to determine the specific activity.

  • The concentration required to double the quinone reductase activity (CD) is calculated from the dose-response curve.

Anti-HBV Assay in HepG2.2.15 Cells

This cell-based assay is used to evaluate the antiviral activity of compounds against the Hepatitis B virus.

Principle: HepG2.2.15 cells are a stable human hepatoblastoma cell line that is transfected with the HBV genome and constitutively secretes HBV particles. The antiviral activity of a compound is determined by measuring the reduction in HBV DNA replication and the secretion of HBV antigens (HBsAg and HBeAg) in the culture supernatant.

General Protocol:

  • Seed HepG2.2.15 cells in multi-well plates and allow them to attach.

  • Treat the cells with the test compound at various concentrations for a specified period (e.g., 72 hours).

  • Collect the cell culture supernatant to measure the levels of HBsAg and HBeAg using an ELISA method.

  • Extract the intracellular HBV DNA and quantify the HBV DNA replication using real-time quantitative PCR.

  • Assess the cytotoxicity of the compound on the HepG2.2.15 cells using an MTT assay to determine the CC50 value.

  • The IC50 value is calculated from the dose-response curve of the inhibition of HBV DNA replication or antigen secretion.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and experimental designs.

experimental_workflow_anti_hbv cluster_cell_culture Cell Culture cluster_analysis Analysis cluster_results Results seed_cells Seed HepG2.2.15 cells treat_compounds Treat with Test Compounds seed_cells->treat_compounds collect_supernatant Collect Supernatant treat_compounds->collect_supernatant extract_dna Extract Intracellular DNA treat_compounds->extract_dna mtt_assay MTT Assay for Cytotoxicity treat_compounds->mtt_assay elisa ELISA for HBsAg/HBeAg collect_supernatant->elisa qpcr qPCR for HBV DNA extract_dna->qpcr ic50 Determine IC50 elisa->ic50 qpcr->ic50 cc50 Determine CC50 mtt_assay->cc50 si Calculate Selectivity Index ic50->si cc50->si

Caption: Workflow for Anti-HBV Activity and Cytotoxicity Assays.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_compounds Inhibitory Action cluster_response Inflammatory Response lps LPS nf_kb NF-κB Pathway lps->nf_kb mapk MAPK Pathway lps->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->cytokines mediators Inflammatory Mediators (iNOS, COX-2) nf_kb->mediators mapk->cytokines mapk->mediators ncga Neochlorogenic Acid ncga->nf_kb inhibits ncga->mapk inhibits cme Chlorogenic Acid Methyl Ester cme->nf_kb inhibits cme->cytokines downregulates cme->mediators downregulates

Caption: Anti-inflammatory Signaling Pathways Modulated by Analogues.

A Comparative Analysis of the Bioactivity of Caffeoylquinic Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antioxidant and anti-inflammatory properties of caffeoylquinic acid methyl esters compared to their parent compounds, supported by experimental data and detailed protocols.

Caffeoylquinic acids (CQAs), a class of phenolic compounds abundant in various plants, are well-regarded for their diverse biological activities. The esterification of the carboxylic acid group of CQAs to form methyl esters can modulate their physicochemical properties, such as lipophilicity, which in turn may influence their bioactivity. This guide provides a comparative overview of the antioxidant and anti-inflammatory activities of caffeoylquinic acid methyl esters, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Comparative Bioactivity Data

The following tables summarize the quantitative data from various studies, comparing the antioxidant and anti-inflammatory activities of caffeoylquinic acid (CQA) and its methyl ester derivatives.

Antioxidant Activity

The antioxidant capacity of CQA and its methyl esters has been evaluated using various assays. Generally, the parent CQA molecule, 5-caffeoylquinic acid (5-CQA), demonstrates high antioxidant activity. However, esterification to their methyl derivatives can, in some cases, enhance their radical-scavenging properties, with the exception of 3,4-dicaffeoylquinic acid methyl ester.[1] The position of the caffeoyl group on the quinic acid backbone is a critical determinant of antiradical activity.[1]

CompoundAssayIC50 / ActivityReference
5-O-Caffeoylquinic acid (5-CQA)Multiple AssaysGenerally highest antioxidant activity[2][3]
Caffeoylquinic Acid Methyl EstersRadical TrappingHigher capacity than respective acids (most cases)[1]
4,5-di-O-Caffeoylquinic acidHIV-1 Reverse Transcriptase InhibitionIC50: 0.240 mmol L⁻¹

Note: Comprehensive IC50 values from a single comparative study using multiple antioxidant assays were not available in the public domain at the time of this review. The general trend indicates high activity for the parent compound, with methyl esters showing promise, particularly in lipophilic environments.

Anti-inflammatory Activity

Caffeic acid methyl ester (CAME) has been identified as a potent anti-inflammatory agent. Studies have shown its ability to inhibit key inflammatory mediators. The anti-inflammatory properties of CAME are attributed to its modulation of the NF-κB and Nrf2 signaling pathways.

CompoundModelEffectReference
Caffeic Acid Methyl Ester (CAME)LPS-stimulated macrophagesPotent inhibitor of NO and PGE2 production[4][5]
Caffeic Acid Methyl Ester (CAME)LPS-stimulated macrophagesSignificant decrease in TNF-α release[4][5]
Caffeic Acid Methyl Ester (CAME)Carrageenan-induced rat paw edemaPotent anti-inflammatory and antinociceptive effects[5]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes involved in the bioactivity of caffeoylquinic acid methyl esters, the following diagrams have been generated using the DOT language.

G cluster_0 Anti-inflammatory Signaling of Caffeic Acid Methyl Ester LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates to proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->proinflammatory_genes activates transcription of CAME Caffeic Acid Methyl Ester CAME->IKK inhibits Nrf2 Nrf2 CAME->Nrf2 activates Keap1 Keap1 ARE ARE Nrf2->ARE translocates to nucleus and binds Keap1->Nrf2 sequesters antioxidant_genes Antioxidant Genes (HO-1) ARE->antioxidant_genes activates transcription of

Caption: Anti-inflammatory mechanism of Caffeic Acid Methyl Ester.

G cluster_workflow General Experimental Workflow for Bioactivity Comparison start Compound Synthesis/ Isolation antioxidant_assays Antioxidant Activity Assays (e.g., DPPH, ABTS, ORAC) start->antioxidant_assays anti_inflammatory_assays Anti-inflammatory Activity Assays (In vitro & In vivo) start->anti_inflammatory_assays other_assays Other Bioactivity Assays (e.g., Anticancer, Antiviral) start->other_assays data_collection Data Collection (e.g., IC50 values, % inhibition) antioxidant_assays->data_collection anti_inflammatory_assays->data_collection other_assays->data_collection data_analysis Comparative Data Analysis data_collection->data_analysis conclusion Conclusion on Structure-Activity Relationship data_analysis->conclusion

Caption: Experimental workflow for bioactivity comparison.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of caffeoylquinic acid methyl esters.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

    • Prepare various concentrations of the test compounds (caffeoylquinic acids and their methyl esters) in methanol.

    • In a 96-well plate or cuvettes, add a specific volume of the test compound solution to a fixed volume of the DPPH solution.

    • Include a control containing only methanol and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

Anti-inflammatory Activity Assays

1. In Vivo: Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a classic model of acute inflammation. Injection of carrageenan into the rat paw induces an inflammatory response characterized by edema (swelling), which can be quantified. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

  • Procedure:

    • Acclimatize male Wistar rats for at least one week before the experiment.

    • Divide the rats into groups: a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of the caffeoylquinic acid methyl esters.

    • Administer the test compounds or vehicle (for the control group) orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume of each rat using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of inhibition of edema is calculated for each group compared to the control group.

2. In Vitro: Measurement of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in Macrophages

  • Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including NO and PGE2. The inhibitory effect of test compounds on the production of these mediators is a measure of their anti-inflammatory activity.

  • Procedure:

    • Culture RAW 264.7 macrophages in a suitable medium.

    • Seed the cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for a specific time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • NO Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent. Measure the absorbance at around 540 nm.

    • PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of NO and PGE2 production by the test compounds compared to the LPS-stimulated control group.

References

The Ester Linkage: Unraveling the Structural Activity Relationship of Neochlorogenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

Neochlorogenic acid, a prominent member of the caffeoylquinic acid family, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral effects. The esterification of its carboxylic acid moiety to form neochlorogenic acid methyl ester presents a subtle yet critical structural modification that can profoundly influence its biological profile. This guide provides a comprehensive comparison of the structural activity relationships (SAR) of this compound, contrasting its performance with its parent compound and other relevant analogues across key biological assays.

Comparative Biological Activities

The methylation of the carboxylic acid group in neochlorogenic acid has been shown to modulate its biological efficacy. Below is a summary of the comparative activities based on available experimental data.

Biological ActivityNeochlorogenic AcidThis compoundKey Structural Insights
Anti-HBV Activity Potent inhibitory activity against HBV DNA replication.[1]Dramatically decreased anti-HBV activity.[1]The free carboxyl group on the quinic acid moiety is crucial for anti-HBV activity. Esterification negates this effect.
Antioxidant Activity Strong antioxidant properties.Exhibits antioxidant activity.While both show antioxidant potential, the free carboxyl group may contribute to the overall radical scavenging capacity. Direct comparative IC50 values are not readily available in the literature.
Quinone Reductase (QR) Induction Data not available.Potent inducer with a CD value of 6.7 μM.[2]The methyl ester form is a significant inducer of this Phase II detoxification enzyme, suggesting a potential role in chemoprevention.
Anti-inflammatory Activity Inhibits pro-inflammatory pathways.[3][4][5][6]Demonstrates anti-inflammatory effects.Both compounds exhibit anti-inflammatory properties, often linked to the caffeoyl moiety. The impact of methylation on this activity requires further direct comparative studies.

Key Structural Determinants of Activity

The biological activities of neochlorogenic acid and its methyl ester are intrinsically linked to their chemical structures. The primary determinants of their pharmacological effects are:

  • Caffeoyl Moiety: The 3,4-dihydroxybenzene (catechol) group is a critical pharmacophore responsible for the potent antioxidant and radical scavenging properties of these compounds. The number and position of hydroxyl groups are paramount for this activity.

  • Quinic Acid Core: This bulky, chiral scaffold provides a specific three-dimensional orientation for the caffeoyl group and the carboxylic acid/ester function. The stereochemistry of the hydroxyl groups on the quinic acid ring can influence binding to biological targets.

  • Carboxylic Acid vs. Methyl Ester: The nature of the functional group at the C-1 position of the quinic acid is a key differentiator. A free carboxylic acid is essential for the anti-HBV activity of neochlorogenic acid. In contrast, the methyl ester in this compound is compatible with, and may even enhance, its ability to induce quinone reductase. This highlights a clear divergence in the SAR for these two activities.

Signaling Pathways

Signaling_Pathways cluster_inflammatory Anti-inflammatory Pathway cluster_antiviral Anti-HBV Pathway cluster_chemopreventive Chemopreventive Pathway Neochlorogenic Acid Neochlorogenic Acid This compound This compound NF-κB NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines HBV Replication HBV Replication Nrf2 Nrf2 Quinone Reductase Quinone Reductase

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

Hydroxyl Radical Scavenging Assay (DPPH Method)

This assay is commonly used to determine the free radical scavenging activity of antioxidant compounds.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (neochlorogenic acid, this compound, or other analogues) in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to a final concentration of approximately 100 µM. The absorbance of this solution at 517 nm should be around 1.0.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • The plate is then incubated in the dark at room temperature for 30 minutes.

    • A blank control containing the solvent and the DPPH solution is also prepared.

  • Measurement:

    • The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of the test compound.[7]

Quinone Reductase Induction Assay

This cell-based assay measures the ability of a compound to induce the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a key phase II detoxification enzyme.

Procedure:

  • Cell Culture and Treatment:

    • Murine hepatoma (Hepa-1c1c7) cells are cultured in a suitable medium (e.g., α-MEM supplemented with 10% fetal bovine serum) in 96-well plates.

    • After reaching approximately 70-80% confluency, the cells are treated with various concentrations of the test compound for 24-48 hours.

  • Cell Lysis:

    • The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

    • The cells are then lysed by adding a lysis buffer (e.g., 0.8% digitonin (B1670571) in 2 mM EDTA, pH 7.8) and shaking for 20 minutes at room temperature.

  • Enzyme Activity Measurement:

    • The quinone reductase activity in the cell lysates is measured by monitoring the reduction of a substrate, such as menadione, coupled to the reduction of a colorimetric indicator like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • The reaction mixture typically contains the cell lysate, an NADPH generating system, FAD, menadione, and MTT.

    • The formation of the formazan (B1609692) product is measured spectrophotometrically at a wavelength of around 610 nm.

  • Calculation:

    • The specific activity of quinone reductase is calculated and normalized to the total protein concentration in the lysate.

    • The concentration required to double the quinone reductase activity (CD value) is determined from the dose-response curve.

Experimental_Workflow cluster_antioxidant Antioxidant Assay Workflow cluster_qr Quinone Reductase Assay Workflow A1 Prepare Test Compound Solutions A2 Prepare DPPH Solution A3 Mix and Incubate A4 Measure Absorbance at 517 nm A5 Calculate IC50 B1 Culture and Treat Hepa-1c1c7 Cells B2 Lyse Cells B3 Measure Enzyme Activity B4 Calculate CD Value

Conclusion and Future Directions

The structural modification of neochlorogenic acid to its methyl ester derivative significantly alters its biological activity profile. The esterification of the carboxylic acid is detrimental to its anti-HBV activity but appears favorable for its ability to induce the chemopreventive enzyme quinone reductase. The potent antioxidant and anti-inflammatory properties, largely attributed to the caffeoyl moiety, seem to be retained in the methyl ester, although more direct comparative studies are warranted to quantify these effects precisely.

For researchers in drug development, these findings underscore the importance of considering even minor structural modifications in lead optimization. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of neochlorogenic acid, its methyl ester, and a wider range of synthetic analogues in various biological assays to generate comprehensive SAR data.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to better understand its chemopreventive and anti-inflammatory effects.

  • In Vivo Efficacy: Evaluating the in vivo efficacy and pharmacokinetic profiles of these compounds to translate the in vitro findings into potential therapeutic applications.

By systematically exploring the structural nuances of caffeoylquinic acid derivatives, the scientific community can unlock their full therapeutic potential for a range of human diseases.

References

A Comparative Guide to Analytical Methods for Neochlorogenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for the quantification of neochlorogenic acid methyl ester.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the analysis of neochlorogenic acid and its isomers. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of an analytical method.

Performance ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) > 0.999> 0.995
Accuracy (Recovery) 95% - 106%[1][2]92% - 108%[3][4]
Precision (RSD) Intra-day: < 2.2%, Inter-day: < 3.8%Intra-day: < 15%, Inter-day: < 15%[4]
Limit of Detection (LOD) ~0.05 µg/mL[2]~0.002 µg/mL
Limit of Quantitation (LOQ) ~0.13 µg/mL[2]~0.01 µg/mL[5]

Experimental Protocols

Detailed methodologies for HPLC-UV and UPLC-MS/MS are presented below. These protocols are based on established methods for the analysis of neochlorogenic acid and can be adapted for its methyl ester.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quantification due to its robustness and cost-effectiveness.

  • Sample Preparation:

    • Accurately weigh the sample and extract with a suitable solvent (e.g., 50% aqueous methanol) using sonication.[6]

    • Filter the resulting mixture. The residue can be washed with the extraction solvent to ensure complete recovery.[6]

    • Combine the filtrates and dilute to a known volume with the extraction solvent.

    • Prior to injection, filter an aliquot through a 0.45 µm syringe filter.[6]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][6][7]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an acidified aqueous phase (e.g., 0.5% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 327 nm, which is near the absorbance maximum for chlorogenic acids.[2][6]

    • Injection Volume: 10 µL.[6][7]

2. Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers higher sensitivity and selectivity, making it ideal for complex matrices or when low detection limits are required.

  • Sample Preparation (for plasma samples):

    • To a 50 µL plasma sample, add an internal standard.

    • Precipitate proteins by adding acetonitrile, followed by vortexing and centrifugation.[4]

    • Inject the supernatant into the UPLC-MS/MS system.[4]

  • Chromatographic Conditions:

    • Column: Acquity BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[4]

    • Mobile Phase: A gradient elution with 0.2% acetic acid in water and methanol.[4]

    • Flow Rate: 0.2 mL/min.[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5][3][4]

    • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of neochlorogenic acid and the internal standard.[4]

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose, in accordance with ICH guidelines.[8][9][10][11][12]

G Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition (Parameters & Acceptance Criteria) A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy (Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Validation Report Generation C->I D->I E->I F->I G->I H->I J Method Implementation for Routine Use I->J

Caption: A generalized workflow for analytical method validation.

This guide provides a foundational understanding of the analytical methodologies applicable to this compound. For regulatory submissions, it is imperative to perform a full validation of the chosen analytical method for the specific compound and matrix of interest.

References

Comparative Analysis of the Anti-Hepatitis B Virus Activity of Neochlorogenic Acid Methyl Ester and Standard Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-Hepatitis B Virus (HBV) activity of Neochlorogenic acid methyl ester alongside established antiviral compounds: Lamivudine, Entecavir, and Tenofovir. The information is compiled from publicly available research data to facilitate further investigation and drug development efforts.

Executive Summary

While Neochlorogenic acid and its analogues have demonstrated anti-HBV properties, current literature suggests that the methyl ester form exhibits diminished activity. In contrast, Lamivudine, Entecavir, and Tenofovir are potent inhibitors of HBV replication with well-characterized mechanisms of action. This guide presents available quantitative data for these established drugs and qualitative information for this compound, supported by detailed experimental methodologies.

Quantitative Comparison of Anti-HBV Activity

For comparison, the following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for established anti-HBV drugs in the HepG2.2.15 cell line, a widely used in vitro model for HBV replication studies.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Data not availableData not availableData not available
Lamivudine 0.06 ± 0.01[3]>100>1667
Entecavir 0.00375[4]>30[4]>8000
Tenofovir 1.1 ± 0.3[3]Data not availableData not available
Tenofovir Disoproxil Fumarate (TDF) 0.02 ± 0.01[3]Data not availableData not available

Experimental Protocols

The following are generalized protocols for key experiments used to determine the anti-HBV activity and cytotoxicity of chemical compounds.

In Vitro Anti-HBV Activity Assay using HepG2.2.15 Cells

This assay quantifies the ability of a compound to inhibit HBV replication in a stable human hepatoblastoma cell line (HepG2.2.15) that constitutively produces HBV particles.

a. Cell Culture and Treatment:

  • HepG2.2.15 cells are seeded in multi-well plates and cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A no-drug control is included.

  • The cells are incubated for a defined period, typically 6 to 9 days, with the medium and compound being replenished every 2-3 days.

b. Quantification of HBV DNA:

  • DNA Extraction: At the end of the treatment period, viral DNA is extracted from the culture supernatant (extracellular HBV DNA) or from the cells (intracellular HBV DNA).

  • Real-Time PCR (qPCR): The extracted DNA is then quantified using a real-time PCR assay.[5][6][7] This method uses specific primers and a fluorescently labeled probe that targets a conserved region of the HBV genome. The amount of fluorescence generated is proportional to the amount of amplified HBV DNA.[6] A standard curve is generated using known concentrations of HBV DNA to allow for absolute quantification of the viral load in the samples.

c. Data Analysis:

  • The percentage of inhibition of HBV DNA replication is calculated for each compound concentration relative to the no-drug control.

  • The EC50 value, the concentration of the compound that inhibits HBV replication by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay using Neutral Red Uptake

This assay assesses the toxicity of a compound to the host cells.

a. Cell Treatment:

  • HepG2.2.15 cells are seeded in a 96-well plate and treated with the same concentrations of the test compound as in the antiviral assay.

b. Neutral Red Staining:

  • After the incubation period, the treatment medium is removed, and the cells are incubated with a medium containing neutral red dye.[8][9][10]

  • Viable cells take up and incorporate the neutral red dye into their lysosomes.[11]

c. Dye Extraction and Quantification:

  • The cells are then washed to remove any unincorporated dye.

  • A destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to each well to extract the dye from the viable cells.[8]

  • The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.[9]

d. Data Analysis:

  • The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by comparing the absorbance of the treated cells to that of the untreated control cells.

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental workflow and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_antiviral_assay Anti-HBV Assay cluster_cytotoxicity_assay Cytotoxicity Assay start Seed HepG2.2.15 Cells treat Treat with Test Compounds start->treat incubate Incubate for 6-9 Days treat->incubate extract_dna Extract HBV DNA incubate->extract_dna Supernatant & Cells nr_stain Neutral Red Staining incubate->nr_stain Cells qpcr Quantify DNA by qPCR extract_dna->qpcr calc_ec50 Calculate EC50 qpcr->calc_ec50 extract_dye Extract Dye nr_stain->extract_dye measure_abs Measure Absorbance extract_dye->measure_abs calc_cc50 Calculate CC50 measure_abs->calc_cc50

Caption: Workflow for in vitro anti-HBV activity and cytotoxicity testing.

HBV_Signaling_Pathway cluster_virus HBV Life Cycle HBV_entry HBV Entry rcDNA_to_cccDNA rcDNA to cccDNA HBV_entry->rcDNA_to_cccDNA transcription Transcription (pgRNA) rcDNA_to_cccDNA->transcription translation Translation (Core, Pol) transcription->translation encapsidation Encapsidation translation->encapsidation reverse_transcription Reverse Transcription encapsidation->reverse_transcription virion_release Virion Release reverse_transcription->virion_release JNK JNK Pathway JNK->transcription Activates NFkB NF-κB Pathway NFkB->transcription Activates Chlorogenic_Acid Chlorogenic Acid Chlorogenic_Acid->transcription Inhibits? Chlorogenic_Acid->encapsidation Inhibits? Chlorogenic_Acid->reverse_transcription Inhibits? Chlorogenic_Acid->JNK Inhibits

Caption: Hypothesized anti-HBV mechanism of Chlorogenic Acid.

Mechanism of Action

  • Neochlorogenic Acid and Related Compounds: The precise mechanism of action for this compound against HBV has not been fully elucidated. However, studies on the parent compound, chlorogenic acid, suggest that it may suppress HBV replication by inhibiting the JNK signaling pathway.[12] Other proposed mechanisms for chlorogenic acid and its analogues include the inhibition of pgRNA transcription, disruption of the capsid encapsulation process, and interference with viral polymerase activity.[13] It is important to note that these mechanisms may not be directly applicable to the methyl ester derivative due to its reported lower activity.

  • Lamivudine, Entecavir, and Tenofovir: These three compounds are nucleos(t)ide analogues that act as reverse transcriptase inhibitors. After intracellular phosphorylation to their active triphosphate forms, they are incorporated into the growing viral DNA chain by the HBV polymerase. This incorporation leads to chain termination, thereby halting HBV replication.

References

Neochlorogenic Acid Methyl Ester: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Neochlorogenic acid methyl ester, a derivative of the widely studied neochlorogenic acid, has garnered attention for its potential therapeutic applications. This guide provides a comparative overview of its efficacy in laboratory (in vitro) and living organism (in vivo) settings, drawing upon available experimental data for both the esterified and non-esterified forms. The findings are intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its performance.

Quantitative Efficacy Data

The following tables summarize the quantitative data from various studies, offering a snapshot of the compound's potency in different biological contexts.

Table 1: In Vitro Efficacy of Neochlorogenic Acid and its Derivatives

CompoundBiological ActivityCell LineKey ParameterValueReference
Neochlorogenic acidAnti-cancerHuman gastric carcinomaIC5020 µM[1]
Neochlorogenic acidAnti-HBVHepG 2.2.15IC50 (DNA replication)5.5 ± 0.9 - 13.7 ± 1.3 μM[2]
This compoundAnti-HBVHepG 2.2.15ActivityWeak[3][4]
This compoundQuinone reductase induction-CD6.7 μM[3][4]
Neochlorogenic acidAnti-atherosclerosisRat aortic vascular smooth muscle cells (A7r5)Inhibition of cell proliferation and migrationSignificant at 40 and 120 μM[5]
Neochlorogenic acidAttenuation of hepatic lipid accumulationHepG2Reduction of lipid accumulationSignificant at 40–120 μM[6][7]

Table 2: In Vivo Efficacy of Neochlorogenic Acid and its Derivatives

| Compound | Biological Activity | Animal Model | Key Finding | Reference | | --- | --- | --- | --- | | Neochlorogenic acid | Anti-cancer | Nude mice xenograft (human gastric carcinoma) | Significantly higher tumor volume and growth in the untreated control group after 6 weeks. |[1] | | Chlorogenic acid methyl ester | Anti-inflammatory | Mice | Markedly inhibited ear and paw swelling. |[8][9] |

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for interpreting the efficacy data.

In Vitro Anti-Cancer Assay
  • Cell Line: Human gastric carcinoma cells.

  • Methodology: The anti-proliferative effects were determined using a standard cell viability assay. Apoptosis was evaluated through fluorescence microscopy with DAPI and annexin (B1180172) V/PI staining, followed by flow cytometry. The impact on reactive oxygen species (ROS) production and mitochondrial membrane potential (MMP) was also assessed using flow cytometry. The expression of key proteins in the m-TOR/PI3/Akt signaling pathway was analyzed via Western blot.[1]

In Vitro Anti-HBV Assay
  • Cell Line: HepG 2.2.15 cell line.

  • Methodology: The inhibition of Hepatitis B virus (HBV) DNA replication was monitored by real-time quantitative PCR. The reduction in HBsAg and HBeAg secretions was measured using an ELISA method. Cellular toxicity was assessed by an MTT assay.[2]

In Vivo Anti-Cancer Xenograft Model
  • Animal Model: Nude mice.

  • Methodology: Human gastric carcinoma cells were implanted in the mice. After tumor formation, the mice were administered neochlorogenic acid. Tumor volumes were measured over a period of 6 weeks and compared to an untreated control group.[1]

In Vivo Anti-Inflammatory Model
  • Animal Model: Mice.

  • Methodology: Inflammation was induced in the ears and paws of the mice. Chlorogenic acid methyl ester was administered, and the reduction in swelling was measured and compared to control groups.[8][9]

Signaling Pathways and Mechanisms of Action

The biological effects of neochlorogenic acid and its methyl ester are mediated through various signaling pathways.

Anti-Cancer Mechanism

Neochlorogenic acid exerts its anti-cancer effects by inducing apoptosis through the generation of intracellular ROS and the loss of mitochondrial membrane potential. It also downregulates the m-TOR/PI3/Akt signaling pathway, which is crucial for cell survival and proliferation.

cluster_cell Cancer Cell NCA Neochlorogenic Acid ROS Intracellular ROS Generation NCA->ROS MMP Loss of Mitochondrial Membrane Potential NCA->MMP mTOR_PI3K_Akt m-TOR/PI3K/Akt Pathway NCA->mTOR_PI3K_Akt inhibition Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis Proliferation Cell Proliferation and Survival mTOR_PI3K_Akt->Proliferation cluster_cell Macrophage cluster_pathway1 Neochlorogenic Acid Pathway cluster_pathway2 Chlorogenic Acid Methyl Ester Pathway LPS LPS COX2_NLRP3_NFkB COX-2/NLRP3/NF-κB LPS->COX2_NLRP3_NFkB NCA Neochlorogenic Acid AMPK AMPK NCA->AMPK CME Chlorogenic Acid Methyl Ester CME->COX2_NLRP3_NFkB inhibition Nrf2_HO1 Nrf2/HO-1 AMPK->Nrf2_HO1 Inflammation_NCA Inflammatory Response Nrf2_HO1->Inflammation_NCA inhibition Inflammation_CME Inflammatory Response COX2_NLRP3_NFkB->Inflammation_CME start Start implantation Implantation of Human Gastric Carcinoma Cells into Nude Mice start->implantation tumor_formation Tumor Formation implantation->tumor_formation grouping Grouping of Mice (Treatment vs. Control) tumor_formation->grouping treatment Administration of Neochlorogenic Acid (Treatment Group) grouping->treatment monitoring Monitoring of Tumor Volume and Growth (6 weeks) grouping->monitoring Control Group (No Treatment) treatment->monitoring analysis Data Analysis and Comparison monitoring->analysis end End analysis->end

References

A Head-to-Head Comparison: Neochlorogenic Acid Versus its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Neochlorogenic Acid and Neochlorogenic Acid Methyl Ester for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of neochlorogenic acid and its methyl ester derivative, focusing on their respective biological activities. This analysis is intended to inform research and development decisions in the fields of pharmacology and medicinal chemistry by presenting available quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

Executive Summary

Neochlorogenic acid, a naturally occurring polyphenol, and its synthetic methyl ester derivative both exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties. This guide synthesizes the available preclinical data to draw a comparative picture of their potency and mechanisms. While both compounds show promise, neochlorogenic acid currently has a more robust body of evidence supporting its efficacy, particularly in anti-inflammatory and anti-HBV activities. The esterification to its methyl ester analog appears to significantly diminish its anti-HBV potency.

Comparative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of neochlorogenic acid and this compound. It is important to note that direct head-to-head studies are limited, and data is compiled from various sources.

Table 1: Comparative Anti-Hepatitis B Virus (HBV) Activity
Compound IC50 for HBV DNA Replication (HepG2.2.15 cells)
Neochlorogenic acid5.5 ± 0.9 µM to 13.7 ± 1.3 µM[1]
This compoundDramatically decreased activity compared to neochlorogenic acid[1]; specific IC50 not provided. One study showed treatment with 144.7µM resulted in a dramatic decrease in activity against HBV DNA replication.[2]
Table 2: Comparative Antioxidant Activity
Compound Observed Antioxidant Effects
Neochlorogenic acidIdentified as a predominant antioxidant in Polygonum cuspidatum leaves, contributing 16.5% to DPPH radical scavenging and 36.5% to superoxide (B77818) anion scavenging.[3] One study suggests it has higher antioxidant potential than chlorogenic acid.[4]
This compoundExhibits antioxidant properties.[1][5][6] A study on black chokeberry fruits identified it as having quinone reductase-inducing activity with a CD value of 6.7 μM.[1]
Table 3: Comparative Anti-Inflammatory Activity
Compound Observed Anti-Inflammatory Effects & Mechanism
Neochlorogenic acidSignificantly reduces the production of pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide in LPS-stimulated macrophages.[7] It inhibits NF-κB activation and phosphorylation of MAPKs.[7] Modulates the AMPK/Nrf2 signaling pathway.[8][9]
This compoundA related compound, chlorogenic acid methyl ester, has been shown to exert strong anti-inflammatory effects by inhibiting the COX-2/NLRP3/NF-κB pathway.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) (or Ethanol), spectrophotometric grade

    • Test compounds (Neochlorogenic acid, this compound)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 517 nm

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Sample Preparation: Prepare stock solutions of the test compounds and the positive control in methanol. Create a series of dilutions from the stock solutions.

    • Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH working solution to each well to initiate the reaction. A blank well should contain only methanol and the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

LPS-Induced Inflammation in Macrophages (RAW 264.7 cells)

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • Reagents and Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds

    • Griess Reagent for nitric oxide (NO) measurement

    • ELISA kits for TNF-α and IL-6 quantification

    • 96-well cell culture plates

  • Procedure:

    • Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

    • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). A control group should be left unstimulated.

    • Supernatant Collection: After incubation, collect the cell culture supernatant.

    • Nitric Oxide Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.[11][12]

    • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the treated groups to the LPS-stimulated group to determine the inhibitory effect of the compounds.

Anti-Hepatitis B Virus (HBV) DNA Replication Assay (HepG2.2.15 cells)

This assay measures the ability of a compound to inhibit the replication of the hepatitis B virus in a stable HBV-producing cell line.

  • Reagents and Materials:

    • HepG2.2.15 cell line (stably transfected with the HBV genome)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds

    • DNA extraction kit

    • Quantitative real-time PCR (qPCR) machine and reagents for HBV DNA quantification

  • Procedure:

    • Cell Culture: Maintain HepG2.2.15 cells in the appropriate cell culture medium.

    • Treatment: Seed the cells in culture plates and treat them with various concentrations of the test compounds.

    • Incubation: Incubate the cells for a defined period (e.g., 6-8 days), replacing the medium with fresh medium containing the test compound every 2 days.

    • DNA Extraction: After the incubation period, lyse the cells and extract the total intracellular DNA.

    • qPCR Analysis: Quantify the amount of HBV DNA in the extracted samples using qPCR with primers and probes specific for the HBV genome.

    • Data Analysis: Determine the concentration of the test compound that inhibits HBV DNA replication by 50% (IC50) by comparing the levels of HBV DNA in treated cells to untreated controls.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of neochlorogenic acid and its related compounds are mediated through the modulation of key signaling pathways.

Neochlorogenic Acid

Neochlorogenic acid has been shown to exert its anti-inflammatory effects by targeting the AMPK/Nrf2 and NF-κB signaling pathways.

  • AMPK/Nrf2 Pathway: Neochlorogenic acid activates AMP-activated protein kinase (AMPK), which in turn promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus.[8][9] Nuclear Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).

  • NF-κB Pathway: Neochlorogenic acid inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[7] It achieves this by preventing the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm and prevents it from initiating the transcription of inflammatory mediators like TNF-α, IL-6, and iNOS.[7]

Neochlorogenic_Acid_Signaling cluster_AMPK AMPK/Nrf2 Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK AMPK AMPK pAMPK p-AMPK (Activated) AMPK->pAMPK Phosphorylation Nrf2_Keap1 Nrf2-Keap1 (Inactive Complex) pAMPK->Nrf2_Keap1 Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE HO1 HO-1 (Antioxidant Enzymes) ARE->HO1 Transcription Inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS) HO1->Inflammation Inhibition Neochloro_acid Neochlorogenic Acid Neochloro_acid->AMPK pIKK p-IKK (Activated) Neochloro_acid->pIKK Inhibition IKK->pIKK Phosphorylation IkBa IκBα pIKK->IkBa pIkBa p-IκBα (Degradation) IkBa->pIkBa Phosphorylation NFkB_IkBa NF-κB-IκBα (Inactive Complex) pIkBa->NFkB_IkBa Dissociation NFkB NF-κB (p65) NFkB_IkBa->NFkB NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocation NFkB_nuc->Inflammation Transcription Neochlorogenic_Acid_Methyl_Ester_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK pIKK p-IKK (Activated) IKK->pIKK Phosphorylation IkBa IκBα pIKK->IkBa pIkBa p-IκBα (Degradation) IkBa->pIkBa Phosphorylation NFkB_IkBa NF-κB-IκBα (Inactive Complex) pIkBa->NFkB_IkBa Dissociation NFkB NF-κB (p65) NFkB_IkBa->NFkB pNFkB p-NF-κB NFkB->pNFkB Phosphorylation NFkB_nuc Nuclear NF-κB pNFkB->NFkB_nuc Translocation COX2 COX-2 NFkB_nuc->COX2 Transcription NLRP3 NLRP3 Inflammasome NFkB_nuc->NLRP3 Transcription Pro_IL1b Pro-IL-1β NFkB_nuc->Pro_IL1b Transcription Inflammation Inflammation COX2->Inflammation NLRP3->Pro_IL1b Activation IL1b IL-1β Pro_IL1b->IL1b Cleavage IL1b->Inflammation Neochloro_ester Neochlorogenic Acid Methyl Ester Neochloro_ester->pNFkB Inhibition Neochloro_ester->COX2 Inhibition Neochloro_ester->NLRP3 Inhibition Experimental_Workflow Start Compound Acquisition (Neochlorogenic Acid & Methyl Ester) In_vitro_assays In Vitro Biological Assays Start->In_vitro_assays Antioxidant Antioxidant Activity (DPPH, ABTS assays) In_vitro_assays->Antioxidant Anti_inflammatory Anti-inflammatory Activity (LPS-stimulated macrophages) In_vitro_assays->Anti_inflammatory Anti_HBV Anti-HBV Activity (HepG2.2.15 cells) In_vitro_assays->Anti_HBV IC50_EC50 Determine IC50/EC50 Values Antioxidant->IC50_EC50 Anti_inflammatory->IC50_EC50 Anti_HBV->IC50_EC50 Mechanism Mechanism of Action Studies IC50_EC50->Mechanism Western_blot Western Blot Analysis (Signaling Proteins) Mechanism->Western_blot qPCR qPCR Analysis (Gene Expression) Mechanism->qPCR Data_analysis Data Analysis & Comparison Western_blot->Data_analysis qPCR->Data_analysis Conclusion Conclusion & Future Directions Data_analysis->Conclusion

References

Comparative Potency of Neochlorogenic Acid Methyl Ester Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological potency of neochlorogenic acid methyl ester and its related isomers. The information is intended for researchers, scientists, and professionals in the field of drug development. The comparison is based on available experimental data on their antioxidant and anti-inflammatory activities.

Relative Potency Overview

Direct comparative studies on the relative potency of the methyl ester isomers of chlorogenic acid are limited. However, by examining the biological activities of the parent compounds—neochlorogenic acid (3-O-caffeoylquinic acid), cryptochlorogenic acid (4-O-caffeoylquinic acid), and chlorogenic acid (5-O-caffeoylquinic acid)—and the available data on their methyl ester derivatives, we can infer certain trends.

Generally, dicaffeoylquinic acids demonstrate superior antioxidant activity compared to monocaffeoylquinic acids like neochlorogenic acid.[1][2] For monocaffeoylquinic acids, the position of the esterification on the quinic acid moiety does not significantly impact their antioxidant activities.[1][2] In contrast, this positioning can influence the antioxidant potential of dicaffeoylquinic acid isomers.[1][2]

Regarding the methyl ester derivatives, this compound has been noted for its antioxidant and quinone reductase-inducing properties.[3] Similarly, chlorogenic acid methyl ester has demonstrated potent anti-inflammatory effects through the inhibition of the COX-2/NLRP3/NF-κB pathway.[4][5]

Quantitative Data on Biological Activity

Table 1: Anti-Inflammatory Activity of Neochlorogenic Acid

CompoundAssayCell LineConcentrationEffectReference
Neochlorogenic acidNitric Oxide (NO) ProductionLPS-stimulated BV2 microglia50 and 100 μMSignificant inhibition of NO production[6]

Table 2: Quinone Reductase-Inducing Activity of this compound

CompoundAssayValueReference
This compoundQuinone Reductase ActivityCD = 6.7 μM*[3]

*CD: Concentration required to double quinone reductase activity.

Signaling Pathways

Neochlorogenic acid and its derivatives exert their biological effects by modulating key cellular signaling pathways. The diagrams below illustrate the pathways influenced by these compounds.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFR TNFR IKK IKK TNFR->IKK activates TLR4->IKK activates IkappaB IκB IKK->IkappaB phosphorylates IkappaB_p P-IκB (Ubiquitination & Degradation) NFkappaB NF-κB IkappaB->IkappaB_NFkappaB NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocates IkappaB_p->NFkappaB releases Neochlorogenic_Acid Neochlorogenic Acid Methyl Ester Neochlorogenic_Acid->IKK inhibits Gene Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkappaB_n->Gene activates IkappaB_NFkappaB->NFkappaB

Caption: NF-κB Signaling Pathway Inhibition.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 (Ubiquitination & Degradation) Keap1->Cul3 promotes Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Neochlorogenic_Acid Neochlorogenic Acid Neochlorogenic_Acid->Keap1 promotes dissociation ARE ARE Nrf2_n->ARE binds to Gene Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene activates

Caption: Nrf2/HO-1 Signaling Pathway Activation.

AMPK_Pathway Neochlorogenic_Acid Neochlorogenic Acid LKB1 LKB1 Neochlorogenic_Acid->LKB1 AMP_ATP Increased AMP/ATP Ratio AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC inhibits PGC1a PGC-1α AMPK->PGC1a activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis decreases Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis increases Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis decreases

Caption: AMPK Signaling Pathway Activation.

Experimental Protocols

Detailed methodologies for key assays used to evaluate the antioxidant and anti-inflammatory properties of these compounds are provided below.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This neutralization of the radical leads to a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the test compound.

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A standard antioxidant, such as Trolox or gallic acid, is used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

  • Procedure:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

    • To generate the ABTS•+ radical, mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with methanol or ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the test compound.

    • Add a small volume of the test compound solution to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The scavenging activity is calculated similarly to the DPPH assay.

    • Trolox is commonly used as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assays

1. Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Principle: The anti-inflammatory potential is assessed by measuring the inhibition of nitric oxide (NO) production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

  • Procedure:

    • Culture macrophage cells in a 96-well plate until they reach the desired confluence.

    • Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

2. Cyclooxygenase-2 (COX-2) Inhibition Assay

  • Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins. Inhibition is often measured by quantifying the production of prostaglandin (B15479496) E2 (PGE2) or by using a fluorometric or colorimetric probe.

  • Procedure (Fluorometric):

    • A reaction mixture containing COX-2 enzyme, heme, and a fluorometric probe in a suitable buffer is prepared in a 96-well plate.

    • The test compound at various concentrations is added to the wells.

    • The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

    • The fluorescence is measured kinetically at an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/587 nm).

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value is determined from the dose-response curve.

Conclusion

While a definitive ranking of the relative potency of this compound isomers requires direct comparative studies, the available data suggests that these compounds are promising candidates for further investigation due to their antioxidant and anti-inflammatory properties. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to conduct further studies and elucidate the specific mechanisms and comparative efficacy of these isomers. Future research should focus on head-to-head comparisons of the methyl ester isomers to provide a clearer understanding of their structure-activity relationships and therapeutic potential.

References

Validating the Mechanism of Action of Neochlorogenic Acid Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of Neochlorogenic acid methyl ester, offering a comparative perspective with its parent compound, neochlorogenic acid, and other related molecules. The information presented herein is supported by experimental data to aid in the validation and exploration of this compound's therapeutic potential.

Introduction to Neochlorogenic Acid and its Methyl Ester

Neochlorogenic acid (nCGA), a positional isomer of chlorogenic acid, is a phenolic compound found in various plants, including mulberry leaves and Lonicera japonica.[1][2] It is recognized for its diverse pharmacological activities, particularly its anti-inflammatory and antioxidant properties.[3] this compound is a derivative of nCGA, also known as 5-O-Caffeoylquinic acid methyl ester.[4][5] While sharing a structural backbone with nCGA, the esterification of the carboxyl group potentially influences its biological activity.[6]

Mechanism of Action: A Comparative Overview

The majority of detailed mechanistic studies have focused on neochlorogenic acid. The mechanism of action for its methyl ester is less elucidated but is suggested to be linked to its antioxidant and antiviral properties.

Anti-Inflammatory and Cytoprotective Pathways of Neochlorogenic Acid

Neochlorogenic acid exerts its anti-inflammatory effects through the modulation of several key signaling pathways. Experimental evidence points to its ability to:

  • Inhibit the NF-κB Pathway: nCGA has been shown to suppress the activation of NF-κB, a critical regulator of inflammatory responses. This is achieved by attenuating the phosphorylation of IKKα/β and IκBα in lipopolysaccharide (LPS)-stimulated macrophages.[2] It also blocks the COX-2/NLRP3/NF-κB signaling pathway.

  • Activate the Nrf2/HO-1 Pathway: nCGA upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) signaling pathway.[2][3] This pathway is a key regulator of cellular antioxidant responses and is crucial for protecting against oxidative stress-induced inflammation.

  • Modulate the AMPK Pathway: The activation of AMP-activated protein kinase (AMPK) is another mechanism by which nCGA confers its protective effects.[2][3] The AMPK pathway plays a central role in cellular energy homeostasis and its activation can lead to the suppression of inflammatory processes and the enhancement of antioxidant defenses.

  • Downregulate MAPK and STAT Signaling: nCGA has been observed to attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) proteins (JAK-1 and STAT-1) in LPS-stimulated macrophages.[2]

  • Regulate the Ras/FAK/PI3K/Akt/ERK Pathway: In the context of vascular smooth muscle cells, nCGA has been found to inhibit proliferation and migration by downregulating the Ras, FAK, PI3K/Akt, and ERK signaling pathways.[1]

  • Modulate the miR-34a/SIRT1/AMPK Pathway: In hepatic cells, neochlorogenic acid has been shown to alleviate lipid accumulation and inflammation by regulating the miR-34a/SIRT1/AMPK pathway.[7]

Mechanism of Action of this compound

Research on this compound has primarily highlighted its:

  • Anti-HBV Activity: It has been identified as an inhibitor of the Hepatitis B virus (HBV).[4] However, studies on related chlorogenic acid analogues suggest that the esterification of the carboxyl group may lead to a decrease in anti-HBV activity, indicating the free carboxyl group could be important for this biological function.[6]

  • Antioxidant and Quinone Reductase Inducing Activities: The compound exhibits antioxidant properties and can induce quinone reductase, an enzyme involved in detoxification.[5][6][8]

Comparative Data on Biological Activities

The following table summarizes the known biological activities and mechanistic targets of neochlorogenic acid and its methyl ester, along with a comparison to other chlorogenic acid isomers where data is available.

CompoundBiological ActivityKey Mechanistic Targets/PathwaysSupporting Evidence (IC50/EC50)
Neochlorogenic Acid Anti-inflammatory↓ NF-κB, ↓ COX-2, ↓ NLRP3, ↑ Nrf2/HO-1, ↑ AMPK, ↓ MAPK, ↓ JAK/STAT, ↓ Ras/FAK/PI3K/Akt/ERK, ↑ SIRT1Reduces production of NO, PGE2, TNF-α, IL-1β, and IL-6 in LPS-activated macrophages.[2]
Antioxidant↑ Nrf2, ↑ CatalaseDecreases ROS production in vascular smooth muscle cells.[1]
Anti-proliferative↓ PI3K/Akt, ↓ ERK1/2, ↓ Rac1, ↓ PCNAInhibits proliferation of vascular smooth muscle cells.[1]
This compound Anti-HBV-Weak anti-HBV activity reported.[5][8]
Antioxidant-Exhibits antioxidant properties.[5][6]
Quinone Reductase Induction-CD value of 6.7 μM for quinone reductase activity.[5][6]
Chlorogenic Acid (Isomer) Anti-inflammatorySimilar pathways to nCGAExerts anti-inflammatory effects through shared signaling pathways with its isomers.[9][10]
Anti-hepatic steatosis↑ AMPKSuppresses hepatic glucose production and fatty acid synthesis.[7]
Isochlorogenic Acid A (Isomer) Antioxidant-Potentially more potent antioxidant activity than 3-CQA and 5-CQA.[11][12]

Experimental Protocols for Mechanistic Validation

To validate the mechanism of action of this compound, researchers can adapt established protocols used for neochlorogenic acid and other natural products.

In Vitro Anti-Inflammatory Activity Assessment
  • Cell Culture: Mouse macrophage cell line RAW264.7 or human lung adenocarcinoma cell line A549 can be used.[3]

  • LPS Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.[2]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.[2]

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2): Quantified using commercially available ELISA kits.[2]

  • Western Blot Analysis: To determine the expression levels of key signaling proteins.

    • Sample Preparation: Whole-cell lysates are prepared using RIPA buffer.

    • Proteins of Interest: iNOS, COX-2, p-IKKα/β, IKKα/β, p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, Nrf2, HO-1, p-AMPK, AMPK.[2][3]

    • Detection: Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

In Vivo Anti-Inflammatory and Pharmacokinetic Studies
  • Animal Models: Animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced acute lung injury in mice, can be employed.

  • Drug Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) before the inflammatory challenge.

  • Assessment: Measurement of paw volume, inflammatory cell infiltration in tissues, and cytokine levels in serum or tissue homogenates.

  • Metabolism Studies: Comparative metabolism of this compound and its parent compound can be performed in rats. Plasma, urine, and feces samples are collected after oral administration and analyzed using UHPLC-Q-TOF MS to identify metabolites.[9][10]

Anti-HBV Activity Assay
  • Cell Line: HepG2.2.15 cell line, which stably expresses HBV.

  • Treatment: Cells are treated with different concentrations of the test compound.

  • Analysis:

    • HBV DNA Replication: Measured by real-time quantitative PCR.[6]

    • HBsAg and HBeAg Secretion: Quantified by ELISA.[6]

    • Cell Viability: Assessed using the MTT assay to check for cytotoxicity.[6]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by neochlorogenic acid and the general workflow for its mechanistic validation.

Neochlorogenic_Acid_Signaling_Pathways cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_nCGA_action Neochlorogenic Acid (nCGA) cluster_pathways Cellular Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 Activates nCGA nCGA NF_kB NF-κB Pathway (IKK, IκBα, p65) nCGA->NF_kB Inhibits MAPK MAPK Pathway (p38, ERK, JNK) nCGA->MAPK Inhibits JAK_STAT JAK/STAT Pathway (JAK1, STAT1) nCGA->JAK_STAT Inhibits AMPK AMPK Pathway nCGA->AMPK Activates TLR4->NF_kB Activates TLR4->MAPK Activates TLR4->JAK_STAT Activates Inflammatory_Response Inflammatory Response (↑ iNOS, COX-2, TNF-α, IL-6) NF_kB->Inflammatory_Response MAPK->Inflammatory_Response JAK_STAT->Inflammatory_Response Nrf2 Nrf2/HO-1 Pathway AMPK->Nrf2 Activates Antioxidant_Response Antioxidant & Cytoprotective Response (↑ HO-1) Nrf2->Antioxidant_Response

Caption: Signaling pathways modulated by Neochlorogenic Acid (nCGA).

Experimental_Workflow Start Hypothesis: nCGA Methyl Ester has therapeutic potential In_Vitro In Vitro Studies (e.g., RAW264.7 cells + LPS) Start->In_Vitro Analysis_1 Measure Inflammatory Mediators (ELISA, Griess) In_Vitro->Analysis_1 Analysis_2 Analyze Protein Expression (Western Blot) In_Vitro->Analysis_2 In_Vivo In Vivo Studies (e.g., Mouse models) Analysis_1->In_Vivo Analysis_2->In_Vivo Analysis_3 Assess Physiological and Pathological Changes In_Vivo->Analysis_3 Metabolism Metabolism & PK Studies (UHPLC-Q-TOF MS) In_Vivo->Metabolism Conclusion Validate Mechanism of Action Analysis_3->Conclusion Metabolism->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

Neochlorogenic acid is a well-studied phytochemical with potent anti-inflammatory and antioxidant properties, mediated through the modulation of multiple signaling pathways, including NF-κB, Nrf2, and AMPK. Its methyl ester derivative has shown promise as an anti-HBV agent and antioxidant, although the esterification may impact some of its biological activities compared to the parent compound.

To fully validate the mechanism of action of this compound, further research is required. Direct comparative studies with neochlorogenic acid and other relevant therapeutic agents are necessary to delineate its specific molecular targets and signaling pathways. Investigating its effects on the NF-κB, Nrf2, and AMPK pathways, similar to its parent compound, would be a logical next step. Furthermore, detailed pharmacokinetic and metabolic studies will be crucial to understand its bioavailability and biotransformation, which are key to its therapeutic potential. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to design and execute studies aimed at elucidating the complete mechanistic profile of this compound.

References

Comparative Efficacy of Neochlorogenic Acid Methyl Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the experimental reproducibility and performance of Neochlorogenic acid methyl ester against its structural analogs, primarily focusing on its anti-inflammatory, antioxidant, and anti-Hepatitis B Virus (HBV) activities. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate the therapeutic potential of this compound.

Executive Summary

This compound, a derivative of the widely studied neochlorogenic acid, demonstrates significant biological activities. This guide synthesizes available experimental data to offer an objective comparison with related compounds, including neochlorogenic acid and chlorogenic acid. The data indicates that while neochlorogenic acid and its isomers often exhibit potent antioxidant and anti-inflammatory properties, the esterification to its methyl ester analog can influence its activity, which in some cases, such as anti-HBV activity, may be reduced. Detailed experimental protocols and visual representations of key signaling pathways are provided to ensure the reproducibility of the cited findings.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and its comparators.

CompoundAntioxidant Activity (DPPH Scavenging) IC50 (µg/mL)Reference
Neochlorogenic acid20.67[1]
Chlorogenic acidVaries (often similar to neochlorogenic acid)[2]
This compound Data not available in a directly comparable format
CompoundAnti-inflammatory Activity (Assay)Key FindingsReference
Neochlorogenic acidInhibition of LPS-induced inflammation in macrophagesReduces production of NO, PGE2, TNF-α, IL-1β, and IL-6.[4][4]
Chlorogenic acid methyl esterInhibition of LPS-induced inflammation in macrophagesMarkedly inhibits ear and paw swelling in animal models and reduces pro-inflammatory markers by blocking the COX-2/NLRP3/NF-κB pathway.[5][6][5][6]
This compound Not explicitly detailed in comparative studiesThe anti-inflammatory activity of the methyl ester of neochlorogenic acid is expected to be similar to that of chlorogenic acid methyl ester, involving similar pathways.
CompoundAnti-HBV Activity (HepG2.2.15 cells) - Inhibition of HBV DNA replication IC50 (µM)Reference
Chlorogenic acid18.2[7]
This compound Weak anti-HBV activity has been noted.
Other Caffeoylquinic AcidsCaffeic acid: 21.6, Quinic acid: 1215[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the reproducibility of the results.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol is a widely accepted method for evaluating the free radical scavenging capacity of a compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Prepare a stock solution of the test compound (e.g., Neochlorogenic acid, Chlorogenic acid) in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is typically used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to 100 µL of the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.

Anti-Hepatitis B Virus (HBV) Activity Assessment: HBV DNA Replication Inhibition Assay

This assay evaluates the ability of a compound to inhibit the replication of the Hepatitis B virus in a specialized cell line.

Principle: The HepG2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces HBV viral particles. The effect of a compound on HBV replication can be determined by quantifying the amount of HBV DNA in the culture supernatant using quantitative real-time PCR (qPCR).

Procedure:

  • Culture HepG2.2.15 cells in MEM supplemented with 10% FBS and G418.

  • Seed the cells in a 24-well plate and treat them with various concentrations of the test compound.

  • Incubate the cells for 6-8 days, replacing the medium with fresh compound-containing medium every 2 days.

  • Collect the culture supernatant and extract the viral DNA.

  • Quantify the HBV DNA levels using qPCR with primers and a probe specific for the HBV genome.

  • A known anti-HBV drug, such as Lamivudine, is used as a positive control.

  • The IC50 value for the inhibition of HBV DNA replication is calculated by plotting the percentage of inhibition against the compound concentration.[9][10][11][12][13]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

G cluster_0 Experimental Workflow: Antioxidant DPPH Assay prep_sample Prepare Test Compound (e.g., this compound) mix Mix Compound and DPPH in 96-well plate prep_sample->mix prep_dpph Prepare 0.1 mM DPPH Solution prep_dpph->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Workflow for the DPPH antioxidant assay.

G cluster_1 Signaling Pathway: Anti-inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_activation NF-κB Activation TLR4->NFkB_activation activates COX2_NLRP3 COX-2 & NLRP3 Upregulation NFkB_activation->COX2_NLRP3 induces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) COX2_NLRP3->Pro_inflammatory_Cytokines leads to Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NCAMe Neochlorogenic Acid Methyl Ester NCAMe->NFkB_activation inhibits

Inhibition of the NF-κB signaling pathway.

G cluster_2 Signaling Pathway: Antioxidant Response Oxidative_Stress Oxidative Stress AMPK AMPK Oxidative_Stress->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 activates ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes promotes transcription of Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to NCAMe Neochlorogenic Acid Methyl Ester NCAMe->AMPK activates

Activation of the AMPK/Nrf2 antioxidant pathway.

References

A Comparative Guide to the Inter-laboratory Analysis of Neochlorogenic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Neochlorogenic acid methyl ester. In the absence of formal inter-laboratory comparison studies for this specific compound, this document presents a hypothetical comparison based on validated performance data from leading analytical techniques applied to the closely related parent compound, Neochlorogenic acid. The protocols and data herein are intended to serve as a foundational resource for laboratories seeking to establish and validate analytical methods for this compound.

This compound, an isomer of chlorogenic acid methyl ester, is a naturally occurring phenolic compound found in various plants, including Artemisia capillaris and black chokeberry (Aronia melanocarpa) fruits.[1][2] It has garnered research interest for its potential biological activities, including antioxidant and anti-HBV properties.[1][2][3] As research into its therapeutic potential progresses, robust and reproducible analytical methods for its quantification are crucial.

This guide focuses on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS). The presented data is synthesized from studies on Neochlorogenic acid to provide a benchmark for expected performance.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of HPLC-UV and UPLC-MS/MS for the analysis of Neochlorogenic acid. These values can be used as a baseline for establishing and validating methods for its methyl ester.

Table 1: HPLC-UV Method Performance for Neochlorogenic Acid Analysis

ParameterLaboratory A
Linearity Range (µg/mL) 0.32 - 477.00
Correlation Coefficient (r²) 0.9999
LOD (µg/mL) < 0.7
LOQ (µg/mL) < 1.0
Intra-day Precision (RSD%) < 1.3
Inter-day Precision (RSD%) < 1.3
Repeatability (RSD%) < 1.7
Stability (24h, RSD%) < 0.7
Recovery (%) 99.85 - 106.29
Accuracy (RSD%) < 2.9

Data synthesized from a study on the analysis of Neochlorogenic acid in Polygoni Vivipari Rhizoma.

Table 2: UPLC-MS/MS Method Performance for Neochlorogenic Acid Analysis in Rat Plasma

ParameterLaboratory B
Linearity Range Wide (specific range not detailed in abstract)
Correlation Coefficient (r) > 0.995
Intra-day Precision (RSD%) < 15
Inter-day Precision (RSD%) < 15
Accuracy (%) ± 8.0

Data synthesized from a pharmacokinetic study of Neochlorogenic acid and other compounds in rat plasma.[4][5]

Experimental Protocols

The following are detailed, proposed protocols for the analysis of this compound, adapted from validated methods for Neochlorogenic acid.

Protocol 1: Proposed HPLC-UV Method

This method is adapted from a validated procedure for the analysis of Neochlorogenic acid in plant extracts.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.5 µg/mL to 500 µg/mL.

  • Sample Preparation: Employ an extraction method suitable for the sample matrix. A potential method involves extraction with acidified methanol, which has been shown to effectively extract and form methyl chlorogenates.[6]

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV/Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 325 nm.

  • Injection Volume: 10 µL.

3. Method Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Precision (Intra- and Inter-day): Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).

  • Accuracy: Determine the recovery by spiking a blank matrix with known concentrations of the standard.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Protocol 2: Proposed UPLC-MS/MS Method

This protocol is designed for the sensitive quantification of this compound in biological matrices and is adapted from a UPLC-MS/MS method for Neochlorogenic acid in plasma.[4][5]

1. Standard and Sample Preparation:

  • Standard and QC Preparation: Prepare stock and working solutions as described in the HPLC-UV protocol, using a suitable solvent compatible with the biological matrix.

  • Sample Pretreatment (for plasma): Perform protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

2. UPLC-MS/MS Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[4][5]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Negative ESI.

  • MRM Transitions:

    • Precursor Ion [M-H]⁻: m/z 367 (for this compound).

    • Product Ions: To be determined by infusion of the standard. Expected fragments would be similar to those of chlorogenic acid methyl ester, such as the loss of the caffeoyl moiety.[6]

  • Internal Standard (IS): An appropriate stable isotope-labeled analog or a structurally similar compound.

3. Method Validation:

  • Validate for linearity, precision, accuracy, LOD, LOQ, matrix effect, and stability according to regulatory guidelines.

Visualized Workflows

The following diagrams illustrate the proposed experimental workflows for the analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep_Standard Prepare Standard Stock Solution Prep_Working Prepare Working Standards Prep_Standard->Prep_Working HPLC HPLC Separation (C18 Column) Prep_Working->HPLC Prep_Sample Extract Sample Prep_Sample->HPLC UV_Detect UV Detection (~325 nm) HPLC->UV_Detect Cal_Curve Construct Calibration Curve UV_Detect->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: Proposed workflow for HPLC-UV analysis.

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Validation Prep_Standard Prepare Standards & QCs UPLC UPLC Separation (BEH C18 Column) Prep_Standard->UPLC Prep_Sample Protein Precipitation (e.g., Plasma) Reconstitute Evaporate & Reconstitute Prep_Sample->Reconstitute Reconstitute->UPLC MSMS MS/MS Detection (ESI-, MRM) UPLC->MSMS Quantify Quantification MSMS->Quantify Validate Method Validation Quantify->Validate

Caption: Proposed workflow for UPLC-MS/MS analysis.

Signaling Pathways and Logical Relationships

Neochlorogenic acid and its derivatives are synthesized through the phenylpropanoid pathway in plants. Understanding this pathway is relevant for researchers studying its natural production and regulation.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid Neochlorogenic_Acid Neochlorogenic Acid (3-O-caffeoylquinic acid) Caffeic_Acid->Neochlorogenic_Acid Chlorogenic_Acid Chlorogenic Acid (5-O-caffeoylquinic acid) Caffeic_Acid->Chlorogenic_Acid Quinic_Acid Quinic Acid Quinic_Acid->Neochlorogenic_Acid Quinic_Acid->Chlorogenic_Acid Methylation Methylation (e.g., via acidified methanol extraction or enzymatic reaction) Neochlorogenic_Acid->Methylation NCAME Neochlorogenic Acid Methyl Ester Methylation->NCAME

Caption: Biosynthesis and derivatization of Neochlorogenic acid.

References

A Comparative Guide to Neochlorogenic Acid Methyl Ester and Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding field of antioxidant research, the quest for potent and effective natural compounds is paramount. This guide provides a comprehensive comparison of neochlorogenic acid methyl ester against a panel of well-established natural antioxidants: chlorogenic acid, caffeic acid, quercetin, and ascorbic acid. By examining their performance in key antioxidant assays and delving into their underlying mechanisms of action, this document aims to equip researchers with the data necessary to make informed decisions in their drug discovery and development endeavors.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and other selected natural antioxidants were evaluated using three widely accepted in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay. The results, presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals) or equivalents, are summarized in the tables below for easy comparison. Lower IC50 values indicate greater antioxidant activity.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)Reference
Neochlorogenic AcidNot directly available in cited sources; however, it is a predominant antioxidant in certain plant extracts.[1][1]
This compound Data not available in cited sources
Chlorogenic Acid~51.23[2]
Caffeic Acid5.9[3]
Quercetin9.9[3]
Ascorbic Acid (Vitamin C)4.97[4]

Table 2: ABTS Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)Reference
Neochlorogenic AcidData indicates antioxidant potential.[2][2]
This compound Data not available in cited sources
Chlorogenic AcidData indicates antioxidant potential.
Caffeic AcidData indicates high antioxidant activity.
QuercetinData indicates high antioxidant activity.
Ascorbic Acid (Vitamin C)127.7[5]

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (mM Fe(II)/g or other equivalent units)Reference
Neochlorogenic AcidData indicates antioxidant potential.
This compound Data not available in cited sources
Chlorogenic AcidData indicates antioxidant potential.
Caffeic AcidHigher reducing power than its derivatives.[6][6]
QuercetinExhibits high FRAP value.
Ascorbic Acid (Vitamin C)Commonly used as a standard.

Note: Direct comparative IC50 values for this compound from a single study using standardized methods were not available in the searched literature. The provided data is compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.

Mechanisms of Antioxidant Action: Signaling Pathways

The antioxidant effects of these compounds extend beyond direct radical scavenging and involve the modulation of key cellular signaling pathways that regulate endogenous antioxidant defenses.

Nrf2/ARE Pathway: The Master Regulator of Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[7][8] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

  • Neochlorogenic Acid: Studies have shown that neochlorogenic acid can up-regulate the Nrf2/HO-1 signaling pathway, contributing to its anti-inflammatory and antioxidant effects.[9]

  • Caffeic Acid: Caffeic acid has also been demonstrated to activate the Nrf2 signaling pathway to resist ferroptosis and reduce neuroinflammation.[10]

  • Quercetin: Quercetin is a well-known activator of the Nrf2 pathway, which is a key mechanism for its antioxidant and anti-inflammatory properties.[7]

Nrf2/ARE Signaling Pathway Activation
AMPK Pathway: The Energy Sensor with Antioxidant Links

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic pathways to restore energy balance. Emerging evidence indicates a crosstalk between AMPK activation and the antioxidant response.

  • Neochlorogenic Acid: Neochlorogenic acid has been shown to be involved in the AMPK signaling pathway, which contributes to its anti-inflammatory effects.[9]

  • Caffeic Acid: Caffeic acid can activate AMPK, which is implicated in its beneficial effects on glucose metabolism.[11]

  • Quercetin: Quercetin has been reported to activate the AMPK/Nrf2/HO-1 signaling pathway, contributing to its anti-inflammatory and antioxidant activities.[8][12]

AMPK Signaling Pathway Involvement

Experimental Protocols

For the purpose of reproducibility and standardization, detailed experimental protocols for the three key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.[11]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in an amber bottle at 4°C.

    • Prepare stock solutions of the test compounds (this compound, chlorogenic acid, caffeic acid, quercetin, and ascorbic acid) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions for each test compound.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 20 µL) of each dilution of the test compounds or standard.

    • Add a larger volume (e.g., 180 µL) of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add DPPH Solution prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Antioxidants add_samples Add Samples to 96-well Plate prep_samples->add_samples add_samples->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ Stock Solution prep_working Dilute to Working Solution (Abs ~0.7) prep_abts->prep_working add_abts Add ABTS•+ Working Solution prep_working->add_abts prep_samples Prepare Serial Dilutions of Antioxidants add_samples Add Samples to 96-well Plate prep_samples->add_samples add_samples->add_abts incubate Incubate 6 min add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) warm_frap Warm FRAP Reagent to 37°C prep_frap->warm_frap add_frap Add Warmed FRAP Reagent warm_frap->add_frap prep_samples Prepare Serial Dilutions of Antioxidants & Standard add_samples Add Samples/Standard to 96-well Plate prep_samples->add_samples add_samples->add_frap incubate Incubate at 37°C add_frap->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value from Standard Curve measure->calculate

References

A Comparative Analysis of Neochlorogenic Acid Methyl Ester and Established Inhibitors in HBV, Antioxidant, and Quinone Reductase Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Neochlorogenic acid methyl ester against well-established inhibitors in the fields of Hepatitis B Virus (HBV) research, antioxidant activity, and quinone reductase induction. The following sections present quantitative comparisons, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support informed decisions in research and development.

Quantitative Performance Benchmark

The inhibitory and inductive activities of this compound are compared against known standards in the following tables.

Table 1: Anti-Hepatitis B Virus (HBV) Activity
CompoundTargetAssayIC50 / EC50 (µM)
This compound HBV DNA ReplicationHepG2.2.15 cell-based assay~144.7
LamivudineHBV Reverse TranscriptaseHBV DNA-transfected cell lines0.01 - 5.6[1]
EntecavirHBV Reverse TranscriptaseCell culture>100-fold more potent than Lamivudine[2][3]
TenofovirHBV Reverse TranscriptaseCell-based assays1.1
Tenofovir disoproxil fumarate (B1241708) (Prodrug)HBV Reverse TranscriptaseCell-based assays0.02[4]
Table 2: Antioxidant Activity (DPPH Radical Scavenging)
CompoundEC50 (µM)
Neochlorogenic acid (parent compound)Potent radical scavenger[1][4][5][6]
Quercetin5.5[5]
Ascorbic Acid (Vitamin C)~35

Note: A specific EC50 value for this compound in a DPPH assay was not found in the reviewed literature. However, its parent compound, Neochlorogenic acid, is a well-documented potent antioxidant.

Table 3: Quinone Reductase Induction
CompoundCD Value (µM)
This compound 6.7[7]
Sulforaphane~0.2-1.0
OltiprazPotent inducer (specific CD value varies by study)

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Anti-HBV Activity Assay

This protocol is based on the methodology used for testing chlorogenic acid analogues against HBV.

  • Cell Line: Human hepatoblastoma cell line HepG2.2.15, which stably expresses the HBV genome.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 at 37°C in a 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 6 days), with media and compound replenishment at set intervals (e.g., every 3 days).

  • Quantification of HBV DNA: Supernatants are collected and treated with DNase I to remove extracellular plasmid DNA. The encapsidated HBV DNA is then released from viral particles by treatment with proteinase K and SDS. The released HBV DNA is quantified by real-time PCR.

  • Quantification of HBsAg and HBeAg: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatants are quantified using commercially available ELISA kits.

  • Cytotoxicity Assay: The viability of the HepG2.2.15 cells after treatment with the test compound is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed antiviral effects are not due to cytotoxicity.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines a common method for assessing in vitro antioxidant activity.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727), test compound solutions at various concentrations, and a reference antioxidant (e.g., Ascorbic Acid or Quercetin).

  • Procedure:

    • A fresh solution of DPPH in methanol is prepared to a specific absorbance at 517 nm (typically around 1.0).

    • A small volume of the test compound solution at different concentrations is added to the DPPH solution.

    • The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • EC50 Determination: The EC50 value, the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Quinone Reductase Induction Assay

This protocol is based on the method for screening inducers of phase II detoxification enzymes.

  • Cell Line: Murine hepatoma cell line Hepa1c1c7.

  • Culture and Treatment: Cells are grown in 96-well plates and exposed to various concentrations of the test compound (e.g., this compound) for 24-48 hours.

  • Cell Lysis: The culture medium is removed, and the cells are lysed using a digitonin (B1670571) solution.

  • Enzyme Activity Measurement: The quinone reductase activity in the cell lysate is measured by monitoring the reduction of menadione, which in turn reduces MTT to a colored formazan (B1609692) product. The reaction mixture typically contains Tris-HCl buffer, BSA, FAD, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+, MTT, and menadione.

  • Quantification: The rate of formazan formation is measured spectrophotometrically at 610 nm. The specific activity is calculated and normalized to the protein concentration in the cell lysate.

  • CD Value Determination: The CD value, the concentration of the test compound required to double the specific activity of quinone reductase, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the activities of this compound.

HBV_Lifecycle_and_Inhibition cluster_host_cell Hepatocyte cluster_inhibitors Inhibitor Action HBV HBV Virion Entry Entry HBV->Entry Uncoating Uncoating Entry->Uncoating rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA Nucleus Nucleus cccDNA Covalently Closed Circular DNA (cccDNA) Nucleus->cccDNA Formation rcDNA->Nucleus Transport Transcription Transcription cccDNA->Transcription pgRNA pregenomic RNA (pgRNA) Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins (Core, Polymerase, Surface) Translation->Viral_Proteins Viral_Proteins->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Assembly Assembly Reverse_Transcription->Assembly Release Release Assembly->Release New_Virions New Virions Release->New_Virions NUCs Nucleoside/Nucleotide Analogs (Lamivudine, Entecavir, Tenofovir) NUCs->Reverse_Transcription Inhibit NCAME This compound NCAME->Reverse_Transcription Inhibit

Caption: HBV lifecycle and points of inhibition.

Nrf2_Activation_Pathway Oxidative_Stress Oxidative Stress / Electrophiles Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces conformational change NCAME This compound NCAME->Keap1_Nrf2 Induces Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates PhaseII_Enzymes Phase II Detoxification Enzymes (e.g., Quinone Reductase) Gene_Transcription->PhaseII_Enzymes Leads to expression of Antioxidant_Response Enhanced Antioxidant Response PhaseII_Enzymes->Antioxidant_Response

Caption: Nrf2-mediated antioxidant response pathway.

Experimental_Workflow Start Start: Compound of Interest (this compound) In_Vitro_Assays In Vitro Bioassays Start->In_Vitro_Assays Anti_HBV Anti-HBV Assay (HepG2.2.15 cells) In_Vitro_Assays->Anti_HBV Antioxidant Antioxidant Assay (DPPH) In_Vitro_Assays->Antioxidant QR_Induction Quinone Reductase Induction Assay (Hepa1c1c7 cells) In_Vitro_Assays->QR_Induction Data_Analysis Data Analysis Anti_HBV->Data_Analysis Antioxidant->Data_Analysis QR_Induction->Data_Analysis IC50_EC50_CD Determine IC50, EC50, CD values Data_Analysis->IC50_EC50_CD Comparison Comparison with Known Inhibitors IC50_EC50_CD->Comparison Report Generate Comparison Guide Comparison->Report

Caption: General experimental workflow for inhibitor comparison.

References

Safety Operating Guide

Proper Disposal of Neochlorogenic Acid Methyl Ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of neochlorogenic acid methyl ester, ensuring compliance with general safety protocols and environmental regulations.

Pre-Disposal Safety and Handling Precautions

Before beginning the disposal process, it is essential to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for similar compounds, neochlorogenic acid is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1].

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields[1].

  • Hand Protection: Protective gloves[1].

  • Skin and Body Protection: Impervious clothing to prevent skin exposure[1].

  • Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated[1].

Ensure that an eyewash station and safety shower are readily accessible[1].

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with national and local regulations. Do not mix it with other waste and leave the chemical in its original container whenever possible.

Step 1: Waste Identification and Segregation

  • Identify the waste as this compound.

  • Keep it segregated from other chemical waste streams to avoid incompatible mixtures. Strong oxidizing agents are incompatible with similar compounds[2].

Step 2: Container Management

  • Ensure the waste container is properly labeled with the chemical name and any relevant hazard symbols.

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from heat and sources of ignition[1].

Step 3: Accidental Spill Cleanup In the event of a spill:

  • Evacuate non-essential personnel from the area[1].

  • Ensure adequate ventilation[1].

  • Wear the appropriate PPE as listed above[1].

  • For liquid spills, use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the material[3].

  • For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid creating dust[2].

  • Clean the affected area thoroughly.

  • Prevent the spill from entering drains or waterways[1].

Step 4: Final Disposal

  • Dispose of the waste through a licensed and approved waste disposal contractor.

  • The waste is generally classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations[3].

  • For transportation purposes, it may be classified under "Esters, n.o.s." with the UN number UN 3272.

Quantitative Data Summary

PropertyValueSource Citation
Hazard Classifications
Acute Toxicity, OralCategory 4 (Harmful if swallowed)[1]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[1]
Eye Damage/IrritationCategory 2A (Causes serious eye irritation)[1]
Respiratory IrritationCategory 3 (May cause respiratory irritation)[1]
Physical Properties
Melting Point/Range205 - 209 °C / 401 - 408.2 °F[2]
SolubilitySoluble in hot water[2]
StabilityStable under normal conditions[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Containment cluster_spill Spill Response cluster_disposal Final Disposal start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Incompatible Chemicals ppe->segregate container Ensure Waste Container is Labeled and Sealed segregate->container storage Store in a Cool, Dry, Well-Ventilated Area container->storage spill_check Spill Occurred? storage->spill_check spill_response Contain & Clean Spill with Inert Absorbent spill_check->spill_response Yes contact_ehs Contact Environmental Health & Safety (EHS) spill_check->contact_ehs No collect_residue Collect Residue in Sealed Container spill_response->collect_residue collect_residue->contact_ehs waste_pickup Arrange for Pickup by Licensed Waste Contractor contact_ehs->waste_pickup end End: Disposal Complete waste_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Neochlorogenic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Neochlorogenic acid methyl ester. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Irritation : Causes skin irritation upon contact.[1]

  • Eye Irritation : Causes serious eye irritation.[1]

  • Respiratory Irritation : May cause respiratory tract irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

Protection Area Required PPE Specifications & Rationale
Eyes/Face Safety Goggles with Side Shields or Face ShieldProtects against splashes and aerosols that can cause serious eye irritation. A face shield offers broader protection for the entire face.[1][2]
Hands Chemical-Resistant GlovesUse nitrile or neoprene gloves.[2][3] Avoid PVC gloves as they may offer little protection.[4] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]
Body Laboratory Coat / Impervious ClothingA lab coat protects against incidental skin contact. For larger quantities or tasks with a higher risk of splashing, impervious clothing is recommended.[1]
Respiratory NIOSH-Approved RespiratorRequired when handling the powder outside of a ventilated enclosure or when aerosols may be generated.[1] Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

Operational Plan: Safe Handling Protocol

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • A certified chemical fume hood is the recommended engineering control to minimize inhalation exposure.[1]

  • Ensure an accessible safety shower and eyewash station are nearby before beginning work.[1]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing: If working with the solid form, conduct all weighing operations within a fume hood or a ventilated balance enclosure to prevent inhalation of the powder.[5]

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. If necessary, use solvents such as DMSO, acetone, or ethyl acetate.[6]

  • Manipulation: Keep containers tightly closed when not in use.[1] Avoid actions that could generate dust or aerosols.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1] Contaminated clothing should be removed and washed before reuse.[1]

Disposal Plan

All waste materials must be treated as hazardous and disposed of according to institutional and local regulations.

  • Waste Collection:

    • Collect all waste, including unused product and contaminated disposables (e.g., gloves, pipette tips), in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management:

    • Keep the waste container closed when not in use.

    • Store the container in a well-ventilated, secure area away from incompatible materials such as strong oxidizing agents.[5]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • Do not dispose of this compound down the drain or in regular trash.[7]

Emergency Procedures

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if symptoms occur.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Workflow for Safe Handling of this compound

G Safe Handling Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare & Clear Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound in Ventilated Enclosure prep_workspace->weigh Proceed to Handling dissolve Prepare Solution (Add solid to solvent) weigh->dissolve handle Perform Experiment dissolve->handle decontaminate Decontaminate Surfaces & Equipment handle->decontaminate Experiment Complete dispose Dispose of Waste in Labeled Container decontaminate->dispose remove_ppe Remove & Dispose/Clean PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.